molecular formula C37H38N2O3 B560387 SR2595

SR2595

Cat. No.: B560387
M. Wt: 558.7 g/mol
InChI Key: WKDKAVKAQXVFJV-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR 2595 is an inverse agonist of PPARγ (IC50 = 30 nM) that represses both transactivation in a promoter:reporter assay and expression of the adipogenic marker fatty acid-binding protein 4 in differentiating murine preadipocytes. Repression of PPARγ with SR 2595 promotes osteogenesis, as measured by calcium phosphatase deposition, in cultured human mesenchymal stem cells (MSCs). SR 2595 also increases expression of bone morphogenetic proteins BMP2 and BMP6 in MSCs.>

Properties

IUPAC Name

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDKAVKAQXVFJV-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SR2595: A Technical Guide to its Mechanism of Action as a PPARγ Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and a key therapeutic target for type 2 diabetes. Unlike PPARγ agonists which activate the receptor, this compound actively represses its basal transcriptional activity. This unique mechanism of action has positioned this compound as a valuable chemical probe to study the physiological consequences of PPARγ repression and as a potential therapeutic agent for diseases such as osteoporosis, and certain types of cancer where PPARγ activity is implicated in pathology. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, effects on gene transcription, and the detailed experimental protocols used to elucidate its function.

Introduction to PPARγ and Inverse Agonism

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that heterodimerizes with the Retinoid X Receptor (RXR) to regulate the expression of a vast array of genes involved in lipid and glucose metabolism, and cellular differentiation.[1][2] In its unliganded (apo) state, the PPARγ/RXR heterodimer can be bound to corepressor complexes, which maintain a repressive chromatin state and inhibit gene transcription.[3] The binding of an agonist ligand induces a conformational change in the PPARγ ligand-binding domain (LBD), leading to the dissociation of corepressors and the recruitment of coactivator complexes, which in turn activates gene transcription.[3]

Inverse agonists, in contrast, bind to the receptor and stabilize a conformation that actively enhances the recruitment of corepressor complexes, leading to a reduction in basal or constitutive receptor activity.[1] this compound was developed from its antagonist precursor, SR1664, through structure-guided design to enhance the clash with the activation function-2 (AF-2) helix (Helix 12) of the PPARγ LBD, thereby promoting a conformation that favors corepressor binding.

Quantitative Analysis of this compound Interaction with PPARγ

The efficacy and potency of this compound as a PPARγ inverse agonist have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound to PPARγ

CompoundBinding Affinity (Kd)Assay MethodReference
This compound130 nMRadioligand Binding Assay

Table 2: Functional Activity of this compound in Cellular Assays

AssayCell LineEndpointThis compound Activity (at 1µM)Reference
PPRE-Luciferase Reporter AssayHEK293TRepression of Luciferase Activity~50% repression
qPCR (FABP4 expression)3T3-L1 adipocytesRepression of mRNA expressionSignificant repression below basal levels
qPCR (BMP2 expression)Human Mesenchymal Stem CellsInduction of mRNA expressionSignificant induction
qPCR (BMP6 expression)Human Mesenchymal Stem CellsInduction of mRNA expressionSignificant induction

Mechanism of Action: Signaling Pathways and Molecular Interactions

This compound exerts its inverse agonist effect by modulating the interaction of PPARγ with transcriptional coregulators. The binding of this compound to the PPARγ LBD induces a conformational change that stabilizes the interaction with corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCoR1). This enhanced recruitment of corepressor complexes to PPARγ target gene promoters leads to the repression of their basal transcriptional activity.

SR2595_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ/RXR (Inactive) This compound->PPARg_RXR_inactive Binds to PPAγ LBD PPARg_RXR_DNA PPARγ/RXR PPARg_RXR_inactive->PPARg_RXR_DNA Translocates to Nucleus PPRE PPRE PPARg_RXR_DNA->PPRE Binds to Gene_Repression Target Gene Repression PPARg_RXR_DNA->Gene_Repression Mediates CoR Corepressor Complex (NCoR) CoR->PPARg_RXR_DNA Stabilized Recruitment

Figure 1. Signaling pathway of this compound-mediated PPARγ inverse agonism.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

PPARγ:PPRE-Luciferase Promoter-Reporter Assay

This assay is used to measure the ability of this compound to repress the transcriptional activity of PPARγ in a cellular context.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates at a density of 2 x 104 cells per well.

    • After 24 hours, cells are transiently co-transfected with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing this compound at various concentrations (typically ranging from 1 nM to 10 µM) or vehicle control (DMSO).

  • Luciferase Assay:

    • After 24 hours of compound treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Data is expressed as the percentage of repression relative to the vehicle-treated control.

Luciferase_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with PPAγ, PPRE-Luc, and Renilla plasmids A->B C Incubate for 24h B->C D Treat with this compound or Vehicle (DMSO) C->D E Incubate for 24h D->E F Lyse cells and measure Firefly & Renilla Luciferase E->F G Normalize Firefly to Renilla and calculate % repression F->G

Figure 2. Workflow for the PPARγ:PPRE-Luciferase Promoter-Reporter Assay.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is employed to measure the effect of this compound on the mRNA levels of PPARγ target genes, such as the adipogenic marker Fatty Acid Binding Protein 4 (FABP4) and the osteogenic markers Bone Morphogenetic Protein 2 (BMP2) and 6 (BMP6).

Protocol:

  • Cell Culture and Treatment:

    • For FABP4 expression, 3T3-L1 preadipocytes are differentiated into adipocytes. On day 8 of differentiation, cells are treated with this compound (1 µM) or vehicle for 24 hours.

    • For BMP2 and BMP6 expression, human mesenchymal stem cells (MSCs) are cultured and treated with this compound (1 µM) or vehicle for 48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit).

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR:

    • qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

    • Specific primers for FABP4, BMP2, BMP6, and a housekeeping gene (e.g., GAPDH or β-actin) are used.

    • The relative mRNA expression levels are calculated using the ΔΔCt method, with the housekeeping gene used for normalization.

NCoR Co-repressor Recruitment Assay (TR-FRET)

This biochemical assay measures the ability of this compound to promote the interaction between the PPARγ LBD and a peptide derived from the corepressor NCoR.

Protocol:

  • Assay Components:

    • Recombinant purified His-tagged PPARγ LBD.

    • Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).

    • Fluorescein-labeled peptide corresponding to the NCoR interaction domain (acceptor fluorophore).

    • This compound or other test compounds.

  • Assay Procedure:

    • The His-tagged PPARγ LBD, Tb-anti-His antibody, and this compound are incubated together in an assay buffer in a 384-well plate.

    • The fluorescein-labeled NCoR peptide is then added to the mixture.

    • The plate is incubated at room temperature to allow for the interaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a plate reader capable of TR-FRET detection (excitation at ~340 nm, emission at ~520 nm for the acceptor and ~490 nm for the donor).

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated.

    • An increase in the TR-FRET ratio indicates recruitment of the NCoR peptide to the PPARγ LBD.

TR_FRET_Principle cluster_no_interaction No Interaction (No this compound) cluster_interaction Interaction (with this compound) Donor_A Tb-Ab-PPARγ No FRET No FRET Donor Emission\n(490 nm) Donor Emission (490 nm) Donor_A->Donor Emission\n(490 nm) Acceptor_A Fluorescein-NCoR Donor_B Tb-Ab-PPARγ Acceptor_B Fluorescein-NCoR Donor_B->Acceptor_B FRET Donor_B->Donor Emission\n(490 nm) Acceptor Emission\n(520 nm) Acceptor Emission (520 nm) Acceptor_B->Acceptor Emission\n(520 nm) Excitation\n(340 nm) Excitation (340 nm) Excitation\n(340 nm)->Donor_A Excitation\n(340 nm)->Donor_B

Figure 3. Principle of the TR-FRET based NCoR recruitment assay.

Conclusion

This compound is a well-characterized inverse agonist of PPARγ that has proven to be an invaluable tool for dissecting the biological roles of this important nuclear receptor. Its ability to actively repress basal PPARγ activity provides a distinct pharmacological profile compared to agonists and antagonists. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on PPARγ-related pathways and therapeutics. The continued use of this compound and similar molecules will undoubtedly lead to a deeper understanding of PPARγ signaling in health and disease, and may pave the way for novel therapeutic strategies.

References

The Discovery and Development of SR2595: A PPARγ Inverse Agonist for Promoting Osteogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis.[1][2][3][4] Developed through a structure-guided design approach evolving from the PPARγ antagonist SR1664, this compound was engineered to repress the basal activity of PPARγ.[1] This repression of PPARγ signaling shifts the lineage commitment of mesenchymal stem cells (MSCs) from adipogenesis towards osteogenesis, presenting a potential therapeutic strategy for bone formation disorders like osteoporosis. Preclinical studies have demonstrated that this compound promotes osteogenic differentiation in vitro and exhibits favorable pharmacokinetic properties for in vivo studies, without adversely affecting metabolic parameters. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental data related to this compound.

Introduction: The Role of PPARγ in Cell Fate Determination

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipocyte differentiation and glucose metabolism. Activation of PPARγ by agonists, such as the thiazolidinedione (TZD) class of drugs used to treat type 2 diabetes, promotes the formation of fat cells (adipogenesis). However, this comes at the expense of bone-forming cells (osteoblasts), contributing to an increased risk of fractures associated with long-term TZD use.

The differentiation of multipotent MSCs into either adipocytes or osteoblasts is a tightly regulated process. The inverse relationship between these two lineages has led to the hypothesis that inhibiting PPARγ activity could shift this balance in favor of osteogenesis. This concept is supported by evidence from animal models where PPARγ deficiency leads to enhanced bone formation. This compound was developed to pharmacologically mimic this effect by not just blocking agonist activation (antagonism) but by actively repressing the receptor's basal transcriptional activity (inverse agonism).

Discovery and Structure-Guided Design

The development of this compound originated from structure-activity relationship (SAR) studies of the PPARγ antagonist SR1664. SR1664 was designed to block the obesity-induced phosphorylation of serine 273 in PPARγ without causing classical agonism, thereby offering insulin-sensitizing effects with a potentially improved safety profile.

Structural analysis revealed that SR1664 induces a clash with the activation function-2 (AF-2) domain of PPARγ. It was hypothesized that introducing a bulkier substituent to enhance this clash could lead to a molecule that not only antagonizes the receptor but also represses its basal activity. This led to the synthesis of this compound, where the nitro group at the para position of SR1664 was substituted with a tert-butyl group. This modification resulted in a compound that effectively repressed PPARγ transactivation in promoter-reporter assays and reduced the expression of the adipogenic marker fatty acid-binding protein 4 (FABP4) to below basal levels in preadipocytes.

Table 1: Key Compounds in the Development of this compound

CompoundChemical NameRole
SR1664 (S)-4'-((5-((1-(4-nitrophenyl)ethyl)carbamoyl)-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acidPPARγ Antagonist (Precursor)
This compound (S)-4'-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acidPPARγ Inverse Agonist

Mechanism of Action: Inverse Agonism of PPARγ

This compound functions as a PPARγ inverse agonist. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of PPARγ, this means this compound actively represses the transcription of target genes involved in adipogenesis.

The binding of this compound to the PPARγ ligand-binding domain induces a conformational change that promotes the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1), while preventing the binding of coactivators. This corepressor complex then actively represses gene transcription.

PPARG_Signaling cluster_0 PPARγ Agonist Activation cluster_1 This compound Inverse Agonism Agonist Agonist (e.g., TZD) PPARG_RXR_inactive PPARγ/RXR Heterodimer Agonist->PPARG_RXR_inactive Binds CoR Corepressors PPARG_RXR_inactive->CoR Releases CoA Coactivators PPARG_RXR_inactive->CoA Recruits PPRE PPRE CoA->PPRE Activates Adipogenesis Adipogenesis (Target Gene Expression) PPRE->Adipogenesis Promotes Osteogenesis_inhibited Osteogenesis (Inhibited) Adipogenesis->Osteogenesis_inhibited This compound This compound PPARG_RXR_inactive_2 PPARγ/RXR Heterodimer This compound->PPARG_RXR_inactive_2 Binds CoR_2 Corepressors PPARG_RXR_inactive_2->CoR_2 Recruits PPRE_2 PPRE CoR_2->PPRE_2 Represses Adipogenesis_repressed Adipogenesis (Repressed) PPRE_2->Adipogenesis_repressed Osteogenesis Osteogenesis (Promoted) Adipogenesis_repressed->Osteogenesis Synthesis_Workflow A Ethyl 2,3-dimethyl- 1H-indole-5-carboxylate C N-alkylation (NaH, DMF) A->C B tert-butyl 4'-(bromomethyl) biphenyl-2-carboxylate B->C D N-alkylated intermediate C->D E Hydrolysis (NaOH, Ethanol) D->E F Carboxylic acid intermediate E->F H Coupling (HATU, DIPEA, CH2Cl2) F->H G (S)-1-(4-(tert-butyl)phenyl) ethan-1-amine hydrochloride G->H I This compound H->I Transactivation_Assay A HEK293T cells B Co-transfect with: - Full-length human PPARγ2 plasmid - PPRE-Luciferase reporter plasmid A->B C Treat with this compound (1µM) or DMSO B->C D Incubate C->D E Lyse cells D->E F Measure Luciferase activity (Luminometer) E->F G Analyze data: Compare this compound to DMSO control F->G

References

SR2595: A Novel Regulator of Osteoblast Differentiation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR2595 is a synthetic ligand that functions as a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis. By inhibiting the transcriptional activity of PPARγ, this compound effectively shifts the lineage commitment of multipotent mesenchymal stem cells (MSCs) away from the adipogenic fate and promotes their differentiation into osteoblasts. This whitepaper provides a comprehensive technical overview of this compound's role in osteoblast differentiation, including its mechanism of action, effects on key signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PPARγ for bone anabolic applications.

Introduction

The balance between osteoblast and adipocyte differentiation from a common mesenchymal stem cell progenitor is a critical determinant of bone mass and quality. A reciprocal relationship exists between these two lineages; conditions that favor adipogenesis often occur at the expense of osteogenesis. The nuclear receptor PPARγ is a key transcription factor that governs adipocyte differentiation.[1] Activation of PPARγ by endogenous ligands or synthetic agonists, such as the thiazolidinedione (TZD) class of anti-diabetic drugs, promotes adipogenesis and has been associated with bone loss and an increased risk of fractures.[2]

This has led to the exploration of PPARγ antagonists and inverse agonists as potential therapeutic agents to enhance bone formation. This compound was developed as a PPARγ inverse agonist, designed to repress the basal transcriptional activity of the receptor.[3] In vitro studies have demonstrated that this compound promotes osteogenic differentiation of MSCs, suggesting its potential as a novel therapeutic agent for treating bone loss disorders like osteoporosis.[4][5]

Mechanism of Action: The PPARγ-Wnt/β-catenin Axis

The primary mechanism by which this compound promotes osteoblast differentiation is through the inverse agonism of PPARγ, which in turn influences the canonical Wnt/β-catenin signaling pathway.

  • PPARγ Inverse Agonism: this compound binds to the ligand-binding domain of PPARγ and promotes the recruitment of co-repressors, thereby suppressing the transcription of adipogenic target genes. This inhibition of adipogenesis is a key prerequisite for shifting MSC fate towards the osteoblastic lineage.

  • Crosstalk with Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a major positive regulator of osteogenesis. There is a well-established reciprocal inhibition between PPARγ and Wnt/β-catenin signaling.

    • Activation of Wnt signaling inhibits PPARγ expression and activity, thus promoting osteoblastogenesis.

    • Conversely, high PPARγ activity can suppress the Wnt/β-catenin pathway.

By acting as a PPARγ inverse agonist, this compound is hypothesized to relieve the inhibitory pressure on the Wnt/β-catenin pathway, thereby allowing for the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of key osteogenic genes, including Runt-related transcription factor 2 (RUNX2) and Osterix (Osx).

SR2595_Signaling_Pathway This compound This compound PPARG PPARγ This compound->PPARG Inactivation Adipogenesis Adipogenesis PPARG->Adipogenesis Activation Wnt_Ligand Wnt Ligand PPARG->Wnt_Ligand Beta_Catenin_cyto β-catenin (cytoplasm) PPARG->Beta_Catenin_cyto Inhibition Frizzled_LRP56 Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP56 GSK3B GSK3β Frizzled_LRP56->GSK3B GSK3B->Beta_Catenin_cyto Degradation Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF RUNX2 RUNX2 TCF_LEF->RUNX2 Activation Osteoblast_Diff Osteoblast Differentiation RUNX2->Osteoblast_Diff Activation

Caption: Proposed signaling pathway of this compound in osteoblast differentiation.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on osteoblast differentiation markers in human mesenchymal stem cells (hMSCs).

Table 1: Effect of this compound on Mineralization

TreatmentConcentrationAssayResultFold Change vs. ControlReference
This compound1 µMAlizarin Red S StainingStatistically significant increase in calcium deposition~1.5-fold

Table 2: Effect of this compound on Osteogenic Gene Expression

GeneTreatmentConcentrationTime PointMethodFold Change vs. ControlReference
BMP2This compound1 µMNot SpecifiedqPCR~2.5-fold
BMP6This compound1 µMNot SpecifiedqPCR~2.0-fold

Note: Further dose-response and time-course studies are required to fully characterize the osteogenic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of this compound in osteoblast differentiation.

Mesenchymal Stem Cell (MSC) Culture and Osteogenic Differentiation

Objective: To induce the differentiation of MSCs into osteoblasts in the presence of this compound.

Materials:

  • Human bone marrow-derived MSCs

  • MSC growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Osteogenic differentiation medium (ODM): MSC growth medium supplemented with:

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM Ascorbic acid

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Tissue culture plates

Procedure:

  • Culture hMSCs in MSC growth medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed hMSCs into tissue culture plates at a density of 5 x 10³ cells/cm².

  • Allow cells to adhere and reach 70-80% confluency.

  • Replace the growth medium with ODM containing either this compound at the desired concentration (e.g., 1 µM) or an equivalent volume of vehicle (DMSO).

  • Culture the cells for 14-21 days, replacing the medium with fresh ODM and treatment every 2-3 days.

  • At the end of the differentiation period, proceed with downstream analyses such as Alizarin Red S staining, alkaline phosphatase activity assay, or gene expression analysis.

MSC_Differentiation_Workflow Start Start: Culture hMSCs Seed Seed hMSCs in plates Start->Seed Confluency Reach 70-80% Confluency Seed->Confluency Treatment Induce Differentiation with ODM + this compound or Vehicle Confluency->Treatment Incubate Incubate for 14-21 days (change medium every 2-3 days) Treatment->Incubate Analysis Downstream Analysis: - Alizarin Red S Staining - ALP Activity Assay - qPCR Incubate->Analysis

Caption: Workflow for MSC osteogenic differentiation with this compound treatment.
Alizarin Red S Staining for Mineralization

Objective: To qualitatively and quantitatively assess the deposition of calcium, a marker of late-stage osteoblast differentiation and matrix mineralization.

Materials:

  • Differentiated cell cultures (from section 4.1)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v in dH₂O, pH 4.1-4.3)

  • 10% (w/v) Cetylpyridinium chloride (CPC) in 10 mM sodium phosphate (pH 7.0) for quantification

  • Microplate reader

Procedure:

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

    • Wash the cells three times with deionized water.

  • Staining:

    • Add ARS staining solution to cover the cell monolayer.

    • Incubate for 20-30 minutes at room temperature.

    • Aspirate the ARS solution and wash the cells four times with deionized water.

  • Qualitative Assessment:

    • Visualize the red-orange mineralized nodules under a microscope.

  • Quantitative Assessment:

    • To quantify the staining, add 10% CPC solution to each well.

    • Incubate for 1 hour at room temperature with gentle shaking to elute the stain.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 562 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

Objective: To measure the activity of alkaline phosphatase, an early marker of osteoblast differentiation.

Materials:

  • Differentiated cell cultures

  • PBS

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3 M NaOH)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Wash the cells twice with PBS.

    • Add lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Enzymatic Reaction:

    • Add a portion of the cell lysate to a 96-well plate.

    • Add pNPP substrate solution to each well.

    • Incubate at 37°C for 15-30 minutes.

  • Measurement:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content of the lysate, determined by a BCA or Bradford assay.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of key osteogenic marker genes.

Materials:

  • Differentiated cell cultures

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target genes (e.g., RUNX2, ALP, Osteocalcin, BMP2, BMP6) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture dish and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound represents a promising pharmacological tool for promoting osteoblast differentiation by targeting the master regulator of adipogenesis, PPARγ. Its mechanism of action, centered on the inverse agonism of PPARγ and the subsequent modulation of the Wnt/β-catenin signaling pathway, provides a rational basis for its pro-osteogenic effects. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other PPARγ modulators for the treatment of bone loss disorders. Further studies are warranted to elucidate the dose-response and temporal effects of this compound and to confirm its efficacy and safety in preclinical animal models.

References

SR2595: A Potent Inverse Agonist of PPARγ and its Impact on Adipocyte Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR2595 is a synthetic ligand identified as a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a master regulator of adipogenesis, PPARγ has been a key target for therapeutic intervention in metabolic diseases. While PPARγ agonists, such as thiazolidinediones (TZDs), promote adipocyte differentiation and are used to treat type 2 diabetes, they are associated with undesirable side effects like weight gain and increased fracture risk. This compound, by contrast, actively represses the basal transcriptional activity of PPARγ, thereby inhibiting adipocyte formation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on adipocyte differentiation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a tightly regulated process crucial for maintaining metabolic homeostasis.[1] The nuclear receptor PPARγ is a central figure in this process, orchestrating the expression of a suite of genes necessary for the adipocyte phenotype.[2][3] Activation of PPARγ by endogenous or synthetic ligands initiates a transcriptional cascade leading to lipid accumulation and the acquisition of mature adipocyte functions.[1]

The development of pharmacological agents that can modulate PPARγ activity has been a significant area of research. While agonists have proven clinical utility, their broad range of effects has prompted the exploration of antagonists and inverse agonists. This compound emerged from a structure-guided design approach aimed at developing ligands that could actively repress PPARγ activity.[4] This document details the current understanding of this compound's effects on adipogenesis, providing a valuable resource for researchers in the fields of metabolic disease, obesity, and drug discovery.

Mechanism of Action: Inverse Agonism of PPARγ

This compound functions as an inverse agonist of PPARγ, meaning it not only blocks the binding of activating ligands but also reduces the receptor's basal level of activity. This is achieved through a specific structural interaction with the ligand-binding domain of PPARγ, which promotes the recruitment of corepressor proteins and actively represses gene transcription.

Signaling Pathway of this compound in Adipogenesis

The canonical pathway of adipogenesis involves the activation of PPARγ by agonists, leading to the transcription of target genes like Fatty Acid Binding Protein 4 (FABP4) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are critical for adipocyte differentiation. This compound intervenes in this pathway by repressing the transcriptional activity of PPARγ, thereby inhibiting the expression of these key adipogenic genes.

SR2595_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds and Induces Conformational Change RXR RXR PPARg->RXR Heterodimerizes with CoR Corepressors PPARg->CoR Recruits PPRE PPRE (PPARγ Response Element) PPARg->PPRE Binds to RXR->PPRE Binds to CoR->PPRE Represses Transcription Adipogenic_Genes Adipogenic Genes (e.g., FABP4, C/EBPα) PPRE->Adipogenic_Genes Adipogenesis Adipocyte Differentiation Adipogenic_Genes->Adipogenesis

Figure 1: this compound Signaling Pathway in Adipogenesis. This diagram illustrates how this compound, as a PPARγ inverse agonist, leads to the repression of adipogenic gene transcription and subsequent inhibition of adipocyte differentiation.

Quantitative Data on the Effects of this compound

The inhibitory effect of this compound on adipogenesis has been quantified in various in vitro and in vivo studies. The primary research by Marciano et al. (2015) provides key data on its potency and efficacy.

Table 1: In Vitro Activity of this compound
ParameterValueCell LineAssay TypeReference
IC50 30 nMHEK293TPromoter:Reporter Assay
FABP4 Expression Repressed below basal levelsDifferentiating murine preadipocytesGene Expression Analysis

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response in a transactivation assay, indicating its high potency. The repression of FABP4, a key marker of adipogenesis, below its basal expression level highlights the inverse agonist activity of this compound.

Experimental Protocols

Reproducible and robust experimental protocols are essential for studying the effects of compounds like this compound. The following sections detail the methodologies used in the key experiments cited in this guide.

In Vitro Adipocyte Differentiation Assay (3T3-L1 cells)

The 3T3-L1 cell line is a well-established and widely used model for studying adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin

  • Insulin (10 mg/mL stock)

  • Dexamethasone (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)

  • This compound (in DMSO)

  • Oil Red O staining solution

Protocol:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin.

  • Confluence: Grow cells to confluence (Day 0).

  • Differentiation Induction (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin). Include this compound at desired concentrations or vehicle (DMSO) control.

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, along with fresh this compound or vehicle.

  • Maintenance (Day 4 onwards): Every 48 hours, replace the medium with DMEM containing 10% FBS.

  • Assessment of Differentiation (Day 8-10):

    • Oil Red O Staining: Wash cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

    • Gene Expression Analysis: Harvest cells for RNA extraction and quantify the expression of adipogenic markers (e.g., FABP4, C/EBPα) by qRT-PCR.

Experimental Workflow for In Vitro Adipogenesis Assay

Adipogenesis_Workflow start Start seed_cells Seed 3T3-L1 Preadipocytes start->seed_cells grow_confluent Grow to Confluence (Day 0) seed_cells->grow_confluent induce_diff Induce Differentiation (MDI + this compound) (Day 0-2) grow_confluent->induce_diff insulin_treat Insulin Treatment (+ this compound) (Day 2-4) induce_diff->insulin_treat maintenance Maintenance Medium (Day 4-10) insulin_treat->maintenance assess_diff Assess Adipocyte Differentiation (Day 8-10) maintenance->assess_diff oro_stain Oil Red O Staining assess_diff->oro_stain gene_expression qRT-PCR for Adipogenic Markers assess_diff->gene_expression end End oro_stain->end gene_expression->end

Figure 2: Experimental workflow for the in vitro 3T3-L1 adipogenesis assay with this compound treatment.

Effects on Gene Expression

This compound-mediated repression of PPARγ leads to a significant downregulation of key adipogenic genes.

Table 2: Effect of this compound on Adipogenic Gene Expression
GeneEffectCell TypeMethodReference
FABP4 (aP2) Repression below basal levelsDifferentiating murine preadipocytesqRT-PCR
C/EBPα Expected to be downregulated (downstream of PPARγ)--

Note: While direct quantitative data for this compound's effect on C/EBPα is not explicitly available in the primary literature, its downregulation is a highly probable consequence of PPARγ repression, as C/EBPα and PPARγ are involved in a positive feedback loop during adipogenesis.

Broader Implications and Future Directions

The ability of this compound to inhibit adipogenesis without the agonistic activity of TZDs opens up new avenues for therapeutic development. By favoring osteogenesis over adipogenesis in mesenchymal stem cells, this compound and similar PPARγ inverse agonists could potentially be explored for conditions characterized by an imbalance in these lineages, such as age-related osteoporosis.

Further research is warranted to fully elucidate the long-term effects of systemic PPARγ repression and to explore the potential of this compound in preclinical models of obesity and related metabolic disorders. The detailed understanding of its mechanism of action and its effects on adipocyte formation provides a solid foundation for these future investigations.

Conclusion

This compound is a powerful research tool and a potential therapeutic lead that acts as a potent inverse agonist of PPARγ. Its ability to effectively inhibit adipocyte differentiation by repressing the expression of key adipogenic genes has been clearly demonstrated. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering researchers and drug development professionals the necessary information to design and interpret experiments aimed at further exploring the therapeutic potential of PPARγ inverse agonism.

References

The Inverse Agonist SR2595: A Technical Guide to its Impact on Gene Expression Downstream of PPARγ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role as the master regulator of adipogenesis (the formation of fat cells). Its activation by agonist ligands, such as the thiazolidinedione (TZD) class of drugs, promotes the differentiation of mesenchymal stem cells (MSCs) into adipocytes. While this mechanism is beneficial for insulin sensitization, it can lead to undesirable side effects, including an increased risk of bone fractures due to the suppression of osteogenesis (bone formation).

SR2595 is a potent and selective inverse agonist of PPARγ with an IC50 of 30 nM.[1] Unlike agonists that activate PPARγ, this compound represses its basal activity. This unique mechanism of action shifts the lineage commitment of MSCs away from adipogenesis and towards osteogenesis, presenting a promising therapeutic strategy for promoting bone formation. This technical guide provides an in-depth overview of the impact of this compound on gene expression downstream of PPARγ, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows.

This compound's Impact on PPARγ-Mediated Gene Expression

This compound modulates the expression of key genes involved in both adipogenesis and osteogenesis by repressing the transcriptional activity of PPARγ. This leads to a decrease in the expression of adipogenic markers and a concurrent increase in the expression of osteogenic markers.

Quantitative Summary of Gene Expression Changes

The following tables summarize the quantitative impact of this compound on the expression of key PPARγ target genes as determined by quantitative polymerase chain reaction (qPCR) in relevant cell models.

Table 1: Effect of this compound on Adipogenic Gene Expression in 3T3-L1 Adipocytes

GeneTreatment (1µM)Fold Change vs. DMSO ControlReference
Fabp4 (Fatty Acid Binding Protein 4)This compoundRepressed below basal levels[2][3]

Table 2: Effect of this compound on Osteogenic Gene Expression in Human Mesenchymal Stem Cells (MSCs)

GeneTreatment with this compoundFold Change vs. ControlReference
BMP2 (Bone Morphogenetic Protein 2)IncreasedStatistically significant increase[2]
BMP6 (Bone Morphogenetic Protein 6)IncreasedStatistically significant increase[2]

Core Signaling Pathway and Mechanism of Action

This compound functions by binding to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of corepressors and inhibits the binding of coactivators. This stabilization of the repressive complex prevents the transcription of PPARγ target genes.

SR2595_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPRE PPRE (PPARγ Response Element) PPARg_RXR_inactive->PPRE Translocates to Nucleus Corepressors Corepressors PPARg_RXR_inactive->Corepressors Recruits Coactivators Coactivators PPARg_RXR_active->Coactivators Recruits Adipogenic_Genes Adipogenic Genes (e.g., Fabp4) PPRE->Adipogenic_Genes Regulates Osteogenic_Genes Osteogenic Genes (e.g., BMP2, BMP6) PPRE->Osteogenic_Genes Indirectly Regulates Transcription_Activated Transcription Activated Coactivators->Transcription_Activated Promotes Transcription_Repressed Transcription Repressed Corepressors->Transcription_Repressed Promotes Transcription_Repressed->Osteogenic_Genes Leads to Upregulation of Transcription_Activated->Adipogenic_Genes Leads to

Caption: this compound mechanism of action on PPARγ. (Within 100 characters)

Experimental Protocols

PPARγ:PPRE Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of PPARγ in response to this compound.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPARγ response elements (PPREs) using a suitable transfection reagent. A Renilla luciferase vector is often co-transfected for normalization.

  • Compound Treatment:

    • Transfected cells are seeded into 96-well plates.

    • Cells are treated with this compound (e.g., at a concentration of 1µM) or a vehicle control (e.g., DMSO). A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

  • Luciferase Activity Measurement:

    • After a 24-hour incubation period, cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.

Luciferase_Assay_Workflow A 1. Culture and Transfect HEK293T cells with PPARE-Luc & PPARγ plasmids B 2. Seed cells into 96-well plate A->B C 3. Treat with this compound, vehicle, or agonist B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells D->E F 6. Measure Luciferase and Renilla activity E->F G 7. Normalize and analyze data F->G

Caption: Luciferase reporter assay workflow. (Within 100 characters)
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is employed to quantify the changes in mRNA levels of PPARγ target genes in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • For adipogenesis studies, 3T3-L1 preadipocytes are differentiated into mature adipocytes.

    • For osteogenesis studies, human MSCs are cultured in osteogenic differentiation medium.

    • Cells are treated with this compound (e.g., 1µM) or a vehicle control.

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR:

    • The qPCR reaction is performed using a real-time PCR system with a suitable DNA-binding dye (e.g., SYBR Green) or probe-based chemistry.

    • Primers specific to the target genes (Fabp4, BMP2, BMP6) and a housekeeping gene (e.g., GAPDH or Actin) for normalization are used.

    • The relative gene expression is calculated using the ΔΔCt method.

qPCR_Workflow A 1. Culture and treat cells (e.g., 3T3-L1 or MSCs) with this compound B 2. Extract total RNA A->B C 3. Synthesize cDNA B->C D 4. Perform qPCR with gene-specific primers C->D E 5. Analyze data using the ΔΔCt method D->E

Caption: qPCR workflow for gene expression. (Within 100 characters)
Mesenchymal Stem Cell (MSC) Differentiation Assay

This assay assesses the ability of this compound to influence the lineage commitment of MSCs.

Methodology:

  • Cell Culture:

    • Human MSCs are cultured in a basal medium.

  • Induction of Differentiation:

    • To induce osteogenesis, cells are cultured in an osteogenic induction medium containing this compound or a vehicle control.

    • To assess the repression of adipogenesis, cells can be cultured in an adipogenic induction medium with and without this compound.

  • Assessment of Differentiation:

    • Osteogenesis: After a defined period (e.g., 14-21 days), osteogenic differentiation is assessed by staining for calcium deposition with Alizarin Red S.

    • Adipogenesis: Adipogenic differentiation is evaluated by staining for lipid droplet accumulation with Oil Red O.

    • Quantitative analysis can be performed by extracting the stain and measuring its absorbance.

MSC_Differentiation_Workflow cluster_osteogenesis Osteogenesis cluster_adipogenesis Adipogenesis Repression A1 1. Culture MSCs in osteogenic medium + this compound A2 2. Stain with Alizarin Red S A1->A2 A3 3. Quantify calcium deposition A2->A3 B1 1. Culture MSCs in adipogenic medium + this compound B2 2. Stain with Oil Red O B1->B2 B3 3. Quantify lipid accumulation B2->B3

References

Investigating the Selectivity of SR2595 for PPAR Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2595 is a potent inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation.[1][2][3] As a key regulator of these processes, PPARγ has been a significant target for therapeutic intervention, particularly in the context of type 2 diabetes. However, the development of PPARγ modulators is often complicated by off-target effects arising from interactions with other PPAR subtypes, namely PPARα and PPARβ/δ, which regulate different physiological pathways such as fatty acid oxidation and cellular proliferation.[4][5] This technical guide provides a comprehensive overview of the reported selectivity of this compound for PPAR subtypes, details the experimental protocols used to characterize such interactions, and visualizes the underlying biological and experimental frameworks.

Data Presentation: this compound Selectivity Profile

Quantitative data on the interaction of this compound with PPAR subtypes is crucial for understanding its specific biological effects. The available literature primarily focuses on the characterization of this compound as a PPARγ inverse agonist.

Compound PPAR Subtype Assay Type Value Reference
This compoundPPARγInverse Agonist Activity (IC50)30 nM

Note: Extensive searches of the public scientific literature did not yield specific quantitative binding affinity or functional activity data for this compound against PPARα and PPARβ/δ subtypes. The primary characterization of this compound has been focused on its potent inverse agonism at PPARγ. Therefore, a complete selectivity profile across all three PPAR subtypes is not currently available in the reviewed literature.

Experimental Protocols

The determination of a compound's selectivity for PPAR subtypes involves a combination of binding and functional assays. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Fluorescence Polarization (FP) Ligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific PPAR subtype's ligand-binding domain (LBD). It measures the change in the polarization of fluorescent light emitted by a small, fluorescently-labeled probe molecule. When the probe is bound to the larger PPAR-LBD, it tumbles more slowly in solution, resulting in a higher fluorescence polarization. A test compound that binds to the LBD will displace the fluorescent probe, causing a decrease in polarization.

Materials:

  • Purified recombinant PPARα, PPARγ, and PPARβ/δ Ligand-Binding Domains (LBDs)

  • Fluorescently-labeled PPAR ligand (tracer) with known affinity for the target PPAR subtype

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 5% glycerol)

  • Test compound (this compound) serially diluted in assay buffer

  • Microplates (e.g., 384-well, black, non-binding surface)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent tracer in the assay buffer at a concentration typically at or below its Kd for the respective PPAR-LBD.

    • Prepare a working solution of the PPAR-LBD in the assay buffer. The optimal concentration should be determined empirically to yield a sufficient assay window (a significant difference in polarization between the bound and free tracer).

    • Prepare a serial dilution of the test compound (this compound) in assay buffer.

  • Assay Setup:

    • To each well of the microplate, add the following in order:

      • Assay Buffer

      • Test compound at various concentrations (or vehicle control)

      • Fluorescent tracer solution

      • PPAR-LBD solution

    • Include control wells containing:

      • Tracer only (for minimum polarization value)

      • Tracer and LBD without test compound (for maximum polarization value)

  • Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The raw polarization data is typically converted to millipolarization (mP) units.

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist of a specific PPAR subtype. It utilizes a reporter gene, typically firefly luciferase, whose expression is controlled by a promoter containing PPAR response elements (PPREs).

Materials:

  • Mammalian cell line suitable for transfection (e.g., HEK293T, CV-1)

  • Expression plasmid for the full-length human PPARα, PPARγ, or PPARβ/δ

  • Reporter plasmid containing a PPRE-driven luciferase gene (e.g., pGL3-PPRE-luc)

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

    • Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After a post-transfection incubation period (e.g., 24 hours), replace the medium with fresh medium containing the test compound (this compound) at various concentrations.

    • For antagonist/inverse agonist testing, cells are typically co-treated with a known PPAR agonist. For inverse agonist testing of a constitutively active receptor, no agonist is needed.

    • Include appropriate controls:

      • Vehicle control (e.g., DMSO)

      • Known PPAR agonist (positive control for agonism)

      • Known PPAR antagonist/inverse agonist (positive control for antagonism/inverse agonism)

  • Incubation:

    • Incubate the cells with the compound for a suitable period (e.g., 18-24 hours) to allow for changes in gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the test compound concentration.

    • For agonists, the data is fitted to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal activation).

    • For antagonists or inverse agonists, the data is fitted to determine the IC50 (concentration for 50% inhibition of the agonist response or basal activity).

Mandatory Visualizations

PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Fatty Acids, this compound) PPAR PPAR (α, γ, δ/β) Ligand->PPAR Binding PPAR_RXR_CoR PPAR-RXR Heterodimer (Inactive) RXR RXR CoRepressors Co-repressors PPAR_RXR_Ligand PPAR-RXR-Ligand Complex PPAR_RXR_CoR->PPAR_RXR_Ligand Ligand Binding & Conformational Change (Co-repressor Dissociation) PPRE PPRE (PPAR Response Element) PPAR_RXR_Ligand->PPRE Binding Transcription Gene Transcription PPRE->Transcription Initiation CoActivators Co-activators CoActivators->PPAR_RXR_Ligand Recruitment mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (e.g., Lipid Metabolism, Adipogenesis) Protein->BiologicalResponse FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis Prep_LBD Prepare PPAR-LBD Mix Mix Reagents in Microplate (LBD, Tracer, Compound) Prep_LBD->Mix Prep_Tracer Prepare Fluorescent Tracer Prep_Tracer->Mix Prep_Compound Prepare this compound Serial Dilution Prep_Compound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Data Analysis (IC50/Ki Determination) Measure->Analyze Transactivation_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis Plate_Cells Plate Cells Transfect Co-transfect with Plasmids (PPAR, PPRE-Luc, Normalization) Plate_Cells->Transfect Add_Compound Add this compound at Various Concentrations Transfect->Add_Compound Incubate_Cells Incubate for Gene Expression Add_Compound->Incubate_Cells Lyse_Measure Lyse Cells & Measure Luciferase Activity Incubate_Cells->Lyse_Measure Analyze_Data Normalize Data & Determine IC50/EC50 Lyse_Measure->Analyze_Data

References

SR2595: A Technical Guide to its Potential in Bone Formation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR2595, a novel small molecule with significant potential in the field of bone formation research. This compound acts as an inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of mesenchymal stem cell (MSC) lineage commitment. By repressing PPARγ activity, this compound promotes the differentiation of MSCs into osteoblasts, the cells responsible for bone formation, at the expense of adipocytes (fat cells). This guide summarizes the quantitative data from key studies, details the experimental protocols used to evaluate this compound's efficacy, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on osteogenic differentiation of human mesenchymal stem cells (hMSCs).

Table 1: Effect of this compound on Osteogenic Differentiation (Calcium Deposition)

TreatmentConcentrationOutcomeStatistical Significance
This compound1 µMIncreased calcium depositionp < 0.05
siRNA-mediated PPARγ silencing-Increased calcium depositionp < 0.05

Data extracted from studies on cultured human mesenchymal stem cells. The increase in calcium deposition was measured by Alizarin Red S staining.

Table 2: Effect of this compound on Osteogenic Gene Expression

GeneTreatmentConcentrationFold Increase in mRNA ExpressionStatistical Significance
BMP2This compound1 µM~2.5-foldp < 0.05
BMP6This compound1 µM~3-foldp < 0.05
BMP2siRNA-mediated PPARγ silencing-~2-foldp < 0.05
BMP6siRNA-mediated PPARγ silencing-~2.5-foldp < 0.05

Data represents the mean fold change in mRNA expression relative to a vehicle control, as determined by quantitative PCR (qPCR).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Human Mesenchymal Stem Cell (hMSC) Culture and Osteogenic Differentiation
  • Cell Culture: Human MSCs are cultured in Mesenchymal Stem Cell Growth Medium (MSCGM).

  • Osteogenic Differentiation: To induce osteogenesis, the culture medium is switched to an osteogenic induction medium. This medium is typically composed of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the osteogenic induction medium at the desired final concentration (e.g., 1 µM). A vehicle control (e.g., DMSO alone) is run in parallel. The medium is replaced every 2-3 days with fresh medium containing this compound or vehicle. The differentiation process is typically carried out for 14-21 days.

Alizarin Red S Staining for Mineralization

Alizarin Red S staining is used to visualize and quantify the calcium deposits, a marker of successful osteogenic differentiation and mineralization.

  • Fixation: After the differentiation period, the cell monolayer is washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Washing: The fixed cells are washed three times with deionized water.

  • Staining: A 2% Alizarin Red S solution (pH 4.1-4.3) is added to each well to cover the cell monolayer. The cells are incubated at room temperature for 20-30 minutes.

  • Washing: The staining solution is removed, and the cells are washed 3-5 times with deionized water to remove excess stain.

  • Visualization: The stained mineralized nodules appear as bright orange-red deposits and can be visualized and imaged using a light microscope.

  • Quantification (Optional): For quantitative analysis, the stain can be eluted by adding a solution of 10% acetic acid or 10% cetylpyridinium chloride to each well. The absorbance of the eluted stain is then measured spectrophotometrically at a wavelength of approximately 405-550 nm.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

qPCR is employed to measure the expression levels of osteogenic marker genes, such as Bone Morphogenetic Protein 2 (BMP2) and Bone Morphogenetic Protein 6 (BMP6).

  • RNA Extraction: Total RNA is extracted from the cultured cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, the synthesized cDNA as a template, and specific primers for the target genes (BMP2, BMP6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the housekeeping gene and then compared to the vehicle control group.

Mandatory Visualization

Signaling Pathway of this compound in Bone Formation

SR2595_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg inhibits Adipocyte Adipocyte PPARg->Adipocyte promotes Osteoblast Osteoblast PPARg->Osteoblast inhibits MSC Mesenchymal Stem Cell MSC->Adipocyte MSC->Osteoblast BMP2 BMP2 Osteoblast->BMP2 BMP6 BMP6 Osteoblast->BMP6 BoneFormation Bone Formation BMP2->BoneFormation BMP6->BoneFormation

Caption: this compound inhibits PPARγ, promoting osteoblast differentiation.

Experimental Workflow for In Vitro Osteogenesis Assay

Osteogenesis_Workflow start Start: Culture hMSCs induce Induce Osteogenic Differentiation (Osteogenic Medium) start->induce treat Treat with this compound (1 µM) or Vehicle (DMSO) induce->treat culture Culture for 14-21 Days (Medium change every 2-3 days) treat->culture endpoint Endpoint Analysis culture->endpoint ars Alizarin Red S Staining (Calcium Deposition) endpoint->ars qpcr qPCR (BMP2, BMP6 Expression) endpoint->qpcr

Caption: Workflow for assessing this compound's effect on osteogenesis.

Logical Relationship of PPARγ in MSC Lineage Commitment

PPARg_Lineage_Commitment MSC Mesenchymal Stem Cell PPARg_High High PPARγ Activity MSC->PPARg_High PPARg_Low Low PPARγ Activity (e.g., with this compound) MSC->PPARg_Low Adipogenesis Adipogenesis PPARg_High->Adipogenesis Osteogenesis Osteogenesis PPARg_Low->Osteogenesis

References

An In-depth Technical Guide to the Pharmacokinetics of SR2595

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of SR2595, a potent and selective inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Pharmacokinetic Parameters of this compound

This compound has demonstrated pharmacokinetic properties suitable for in vivo studies, supporting once-daily oral dosing.[1] The primary data available originates from studies in male C57BL/6J mice.

Plasma Pharmacokinetics

Following a single oral gavage administration of 20 mg/kg, this compound exhibits rapid absorption and significant plasma exposure.

ParameterValueUnit
Dose 20mg/kg
Route Oral Gavage-
Cmax (Maximum Concentration) ~1.5µM
Tmax (Time to Maximum Concentration) ~2hours
AUC (Area Under the Curve) Data not availableµM*h
Half-life (t½) Data not availablehours

Note: The data for Cmax and Tmax are estimated from graphical representations in the cited literature. Precise values for AUC and half-life are not currently available in the public domain.

Tissue Distribution

This compound has been shown to distribute to adipose tissue, a key site of action for PPARγ modulators.

TissueConcentration at 24hUnit
Epididymal White Adipose Tissue (WAT) ~2.5µM

This concentration in WAT after 24 hours indicates sustained tissue exposure following a single oral dose.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic assessment of this compound.

Animal Studies

Species: Male C57BL/6J mice.[1] Housing: Mice were housed in a temperature-controlled environment with a 12-hour light/dark cycle and fed a regular chow diet.[1] Drug Administration: this compound was administered as a single dose of 20 mg/kg via oral gavage.[1] For chronic studies, daily oral gavage was performed for 21 days.[1]

Sample Collection and Bioanalysis

Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile. While the exact time points are not explicitly stated in the available literature, a typical serial bleeding protocol for mice would involve sampling at time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours. Tissue Sampling: Epididymal white adipose tissue was collected at 24 hours post-dosing to determine tissue drug concentration. Bioanalytical Method: Although the specific bioanalytical method for this compound quantification is not detailed in the primary literature, it is standard practice to use liquid chromatography-mass spectrometry (LC-MS) for the quantitative determination of small molecules in biological matrices. A validated LC-MS method would provide the necessary sensitivity, specificity, and accuracy for pharmacokinetic studies.

The workflow for a typical pharmacokinetic study is illustrated below.

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk_analysis Pharmacokinetic Analysis Drug_Formulation This compound Formulation (20 mg/kg) Oral_Gavage Oral Gavage in Mice Drug_Formulation->Oral_Gavage Blood_Collection Serial Blood Sampling Oral_Gavage->Blood_Collection Tissue_Harvesting Adipose Tissue Harvesting (24h) Oral_Gavage->Tissue_Harvesting Sample_Processing Plasma/Tissue Processing Blood_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing LC_MS_Analysis LC-MS Quantification Sample_Processing->LC_MS_Analysis Data_Analysis Concentration-Time Data Analysis LC_MS_Analysis->Data_Analysis PK_Parameters Calculation of PK Parameters Data_Analysis->PK_Parameters

Experimental workflow for pharmacokinetic analysis of this compound.

Signaling Pathway of this compound

This compound functions as an inverse agonist of PPARγ. Unlike agonists that activate the receptor, or antagonists that block agonist binding, an inverse agonist reduces the basal activity of the receptor.

PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to PPAR Response Elements (PPREs) in the promoter regions of target genes. In its basal state, the PPARγ/RXR complex can be bound by co-repressor proteins (e.g., NCoR, SMRT), which limit gene transcription. Binding of an agonist leads to a conformational change that releases co-repressors and recruits co-activators, thereby increasing gene expression.

This compound, as an inverse agonist, stabilizes the interaction between PPARγ and co-repressors. This action actively represses the transcription of PPARγ target genes, such as those involved in adipogenesis.

The signaling pathway is depicted in the diagram below.

ppar_gamma_signaling cluster_nucleus Nucleus cluster_basal Basal State cluster_inverse_agonist With this compound (Inverse Agonist) cluster_agonist With Agonist PPARg PPARγ PPRE PPRE (Target Gene Promoter) PPARg->PPRE binds to CoActivator Co-activator PPARg->CoActivator recruits Gene_Repression Target Gene Repression PPARg->Gene_Repression leads to PPARg->Gene_Repression RXR RXR RXR->PPRE CoRepressor Co-repressor (e.g., NCoR, SMRT) CoRepressor->PPARg binds CoRepressor->PPARg Gene_Activation Target Gene Activation CoActivator->Gene_Activation leads to This compound This compound This compound->PPARg binds & stabilizes Agonist Agonist (e.g., TZD) Agonist->PPARg binds & activates

Simplified signaling pathway of PPARγ modulation.

References

Methodological & Application

Application Notes and Protocols for SR2595 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2595 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor transcription factor that serves as the master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), and are critically implicated in the pathogenesis of various autoimmune and inflammatory diseases. By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to the suppression of Th17 cell differentiation and the subsequent reduction of IL-17A production. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on Th17 cell differentiation and function.

Mechanism of Action

This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the basal activity of the receptor. In the context of RORγt, this compound actively represses the constitutive transcriptional activity of the receptor, thereby inhibiting the expression of target genes essential for Th17 lineage commitment and effector functions, such as IL17A, IL17F, and IL23R.

Data Presentation

Table 1: In Vitro Activity of a Potent RORγt Inverse Agonist (Reference Compound)
ParameterValueCell Line/Assay ConditionReference
IC50 (human RORγt-LBD)19 nMBiochemical Assay[1]
IC50 (IL-17A secretion)60 nMHUT78 cells[1]
IC50 (IL-17A production)92 nMPolarized human Th17 cells[1]

Note: The data presented is for a potent RORγt inverse agonist and can be used as a reference for designing experiments with this compound. Optimal concentrations for this compound should be determined empirically for each specific cell type and experimental condition.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Murine Naïve CD4+ T cells into Th17 Cells and Treatment with this compound

This protocol describes the isolation of naïve CD4+ T cells from mouse spleens and their differentiation into Th17 cells in the presence of this compound.

Materials:

  • Spleens from C57BL/6 mice

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Naïve CD4+ T Cell Isolation Kit, mouse

  • Anti-mouse CD3e antibody (functional grade)

  • Anti-mouse CD28 antibody (functional grade)

  • Recombinant mouse IL-6

  • Recombinant human TGF-β1

  • Anti-mouse IL-4 antibody

  • Anti-mouse IFN-γ antibody

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom culture plates

Procedure:

  • Isolation of Naïve CD4+ T cells:

    • Prepare a single-cell suspension from mouse spleens.

    • Isolate naïve CD4+ T cells using a negative selection kit according to the manufacturer's instructions.

    • Assess cell purity by flow cytometry (should be >95% CD4+CD62L+).

  • Plate Coating:

    • Coat a 96-well plate with anti-mouse CD3e antibody at a concentration of 2 µg/mL in sterile PBS.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate twice with sterile PBS before adding cells.

  • Cell Culture and Differentiation:

    • Resuspend naïve CD4+ T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

    • Prepare a Th17 differentiation cocktail containing:

      • Anti-mouse CD28 antibody (2 µg/mL)

      • Recombinant mouse IL-6 (20 ng/mL)

      • Recombinant human TGF-β1 (1 ng/mL)

      • Anti-mouse IL-4 antibody (10 µg/mL)

      • Anti-mouse IFN-γ antibody (10 µg/mL)

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 10 nM to 10 µM. Include a DMSO vehicle control.

    • Add 100 µL of the cell suspension to each well of the anti-CD3e coated plate.

    • Add 50 µL of the Th17 differentiation cocktail to each well.

    • Add 50 µL of the this compound dilution or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Downstream Analysis:

    • After the incubation period, cells and supernatant can be harvested for analysis as described in Protocols 3 and 4.

Protocol 2: Cell Viability Assay

This protocol is to assess the cytotoxicity of this compound on T cells using a standard MTT assay.

Materials:

  • T cells treated with this compound (from Protocol 1 or other cell lines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plate reader

Procedure:

  • Culture cells with varying concentrations of this compound as described in Protocol 1. It is advisable to include a positive control for cell death (e.g., a known cytotoxic agent).

  • At the end of the culture period, add 20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of IL-17A mRNA Expression by qRT-PCR

This protocol describes the quantification of IL17A gene expression in T cells treated with this compound.

Materials:

  • Treated T cells (from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for mouse Il17a and a housekeeping gene (e.g., Gapdh or Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells from the culture plate and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers.

    • Perform qPCR using a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative expression of Il17a, normalized to the housekeeping gene.

Protocol 4: Measurement of IL-17A Secretion by ELISA

This protocol describes the quantification of secreted IL-17A in the cell culture supernatant.

Materials:

  • Cell culture supernatant (from Protocol 1)

  • Mouse IL-17A ELISA kit

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant at the end of the experiment and centrifuge to remove any cells or debris.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.[2]

  • Briefly, this typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-17A in the samples by interpolating from the standard curve.

Mandatory Visualization

Th17_Signaling_Pathway RORγt Signaling Pathway in Th17 Differentiation TGFb TGF-β NaiveT Naïve CD4+ T Cell TGFb->NaiveT IL6 IL-6 IL6->NaiveT STAT3 STAT3 RORgt RORγt STAT3->RORgt Induces Expression IL17A IL-17A RORgt->IL17A Promotes Transcription IL17F IL-17F RORgt->IL17F Promotes Transcription IL23R IL-23R RORgt->IL23R Promotes Transcription Th17 Th17 Cell RORgt->Th17 Drives Differentiation This compound This compound This compound->RORgt Inhibits NaiveT->STAT3 Activation

Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound in Cell Culture step1 1. Isolate Naïve CD4+ T Cells step2 2. Culture with Th17 Polarizing Cytokines step1->step2 step3 3. Treat with this compound (or Vehicle Control) step2->step3 step4 4. Incubate for 3-5 Days step3->step4 analysis Downstream Analysis step4->analysis qRT_PCR qRT-PCR for IL-17A mRNA analysis->qRT_PCR ELISA ELISA for Secreted IL-17A analysis->ELISA Viability Cell Viability Assay (e.g., MTT) analysis->Viability

Caption: A typical experimental workflow for evaluating the effect of this compound on Th17 differentiation.

References

SR2595: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a nuclear receptor, PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation.[3][4] this compound, by repressing PPARγ activity, has demonstrated potential therapeutic applications in promoting osteogenesis (bone formation) without adversely affecting metabolic parameters.[1] These application notes provide detailed protocols for the in vivo administration of this compound based on published studies, guidance on data presentation, and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound functions as an inverse agonist of PPARγ. Unlike neutral antagonists that simply block agonist binding, an inverse agonist reduces the basal or constitutive activity of the receptor. In the classical PPARγ signaling pathway, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. Agonist binding to PPARγ typically promotes the recruitment of coactivators and leads to the transcription of genes involved in adipogenesis and insulin sensitivity. This compound, by binding to PPARγ, is thought to induce a conformational change that favors the recruitment of corepressors, leading to the repression of target gene expression. This pharmacological repression of PPARγ has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts rather than adipocytes.

In Vivo Dosage and Administration

Quantitative Data Summary

The following table summarizes the key dosage and administration parameters for this compound from a published in vivo study.

ParameterValueReference
Compound This compound
Animal Model Male C57BL/6J mice
Dosage 20 mg/kg
Administration Route Oral gavage
Frequency Once daily
Duration 21 days
Reported Outcome No significant change in insulin sensitivity
Experimental Protocol: Chronic Oral Administration in Mice

This protocol is based on the methodology described in the study by Hughes et al. (2015).

2.2.1. Materials

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose in water)

  • Male C57BL/6J mice (7-week-old)

  • Standard chow diet

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Animal balance

  • Appropriate caging and environmental controls

2.2.2. Drug Preparation

  • Accurately weigh the required amount of this compound based on the number of animals and the 20 mg/kg dose.

  • Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in water).

  • Suspend this compound in the vehicle to achieve the final desired concentration for dosing (typically in a volume of 5-10 mL/kg).

  • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

2.2.3. Animal Handling and Dosing Procedure

  • Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.

  • Weigh each mouse daily or as required by the study design to accurately calculate the dosing volume.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Monitor the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.

  • Administer the dose once daily for a period of 21 days.

  • A control group receiving the vehicle only should be included in the study design.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a PPARγ inverse agonist.

SR2595_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ / RXR (Inactive Complex) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ / RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Corepressor Recruitment PPRE PPRE PPARg_RXR_active->PPRE Binds to PPRE Target_Gene Target Gene (e.g., Adipogenic Genes) PPARg_RXR_active->Target_Gene Inhibits Transcription Transcription_Repression Transcription Repression PPARg_RXR_active->Transcription_Repression

Caption: this compound binds to PPARγ, leading to transcriptional repression of target genes.

In Vivo Experimental Workflow

The diagram below outlines a typical experimental workflow for an in vivo study with this compound.

In_Vivo_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomize into Groups (Vehicle & this compound) acclimation->grouping dosing Daily Oral Gavage (20 mg/kg this compound or Vehicle) for 21 days grouping->dosing monitoring Monitor Health & Body Weight dosing->monitoring endpoint Endpoint Assays (e.g., Insulin Tolerance Test, Gene Expression Analysis) dosing->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: A typical workflow for a 21-day in vivo study of this compound in mice.

References

How to dissolve and prepare SR2595 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and preparation of SR2595, a potent peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist, for both in vitro and in vivo experiments. Adherence to these protocols will ensure consistent and reliable experimental results.

Compound Information

ParameterDataReference
IUPAC Name (S)-4'-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid[1]
Molecular Formula C₃₇H₃₈N₂O₃[1]
Molecular Weight 558.71 g/mol [1]
CAS Number 1415252-61-7[1]
Appearance White to faint brown powder[1]
Storage Store at -20°C

Solubility Data

This compound is a hydrophobic compound with limited aqueous solubility. The following table summarizes its solubility in a common organic solvent.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)2 mg/mL

Experimental Protocols

In Vitro Stock Solution Preparation

For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 2 mg/mL. For example, to prepare 1 mL of a 2 mg/mL stock solution, add 1 mL of DMSO to 2 mg of this compound.

  • Vortex the mixture thoroughly until the this compound is completely dissolved. The resulting solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

In Vivo Dosing Solution Preparation (Oral Gavage)

For oral administration in mice, this compound can be prepared as a suspension in a vehicle containing methylcellulose and a surfactant like Tween 80. A common oral dosage mentioned in studies is 20 mg/kg.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO) (optional)

  • Methylcellulose (e.g., 400 cP viscosity)

  • Tween 80

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heated magnetic stir plate

  • Sterile beakers or bottles

  • Homogenizer or sonicator (recommended)

Protocol:

Part A: Preparation of 0.5% Methylcellulose Vehicle with 0.2% Tween 80

  • Heat approximately one-third of the final required volume of deionized water to 60-80°C on a heated magnetic stir plate.

  • Slowly add 0.5% (w/v) of methylcellulose powder to the heated water while stirring vigorously. For example, for 100 mL of vehicle, use 500 mg of methylcellulose. The methylcellulose will disperse but not fully dissolve, creating a milky suspension.

  • Remove the beaker from the heat and add the remaining two-thirds of the required volume as cold deionized water.

  • Continue stirring the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left to stir overnight in a cold room.

  • Add 0.2% (v/v) of Tween 80 to the clear methylcellulose solution and stir until fully incorporated. For 100 mL of vehicle, add 200 µL of Tween 80.

  • Store the final vehicle at 4°C.

Part B: Preparation of this compound Suspension (for a 20 mg/kg dose)

  • Calculate the required amount of this compound and vehicle for the dosing study. The dosing volume for oral gavage in mice is typically 5-10 mL/kg.

  • Method 1 (Direct Suspension):

    • Weigh the calculated amount of this compound powder.

    • Gradually add the prepared methylcellulose/Tween 80 vehicle to the powder while mixing.

    • Use a homogenizer or sonicator to ensure a uniform and fine suspension.

  • Method 2 (with DMSO pre-dissolution):

    • Weigh the calculated amount of this compound powder.

    • Add a minimal volume of DMSO to the this compound powder to create a concentrated solution. Ensure the final concentration of DMSO in the dosing solution is low (typically <5%) to avoid toxicity.

    • Add the this compound-DMSO solution to the prepared methylcellulose/Tween 80 vehicle while vortexing or stirring.

    • Use a homogenizer or sonicator if necessary to ensure a homogenous suspension.

  • Prepare the formulation fresh daily and keep it under constant gentle agitation during the dosing procedure to maintain homogeneity.

Signaling Pathway and Experimental Workflow

This compound functions as an inverse agonist of PPARγ. In its basal state, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex can recruit co-repressors like NCoR and SMRT, leading to the repression of gene transcription. While agonists cause a conformational change that leads to the dissociation of co-repressors and recruitment of co-activators, inverse agonists like this compound stabilize the interaction with co-repressors, thereby enhancing the repression of target gene expression.

SR2595_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds to PPRE PPRE PPARg_RXR->PPRE Binds to TranscriptionRepression Transcription Repression PPARg_RXR->TranscriptionRepression Leads to CoRepressor Co-repressor (NCoR/SMRT) CoRepressor->PPARg_RXR Recruitment Stabilized TargetGene Target Gene

Caption: this compound signaling pathway.

The following diagram illustrates a general experimental workflow for preparing this compound for in vitro and in vivo studies.

SR2595_Experimental_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Preparation SR2595_powder This compound Powder DMSO DMSO SR2595_powder->DMSO Vehicle 0.5% Methylcellulose 0.2% Tween 80 SR2595_powder->Vehicle StockSolution 2 mg/mL Stock Solution DMSO->StockSolution Dissolve in CellCulture Cell-based Assays StockSolution->CellCulture Dilute for Suspension Homogenous Suspension Vehicle->Suspension Suspend in OralGavage Oral Gavage in Mice Suspension->OralGavage Administer via

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for Inhibiting Adipogenesis in 3T3-L1 Cells with SR2595

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound SR2595 and its effects on adipogenesis is not available in the public domain. The following application notes and protocols are based on the established 3T3-L1 cell model and a hypothesized mechanism of action for an adipogenesis inhibitor, targeting the key transcription factors PPARγ and C/EBPα. These protocols are intended to serve as a template for researchers and should be adapted based on empirical data for the specific compound of interest.

Introduction to Adipogenesis and the 3T3-L1 Cell Model

Adipogenesis is the complex process by which preadipocytes differentiate into mature, lipid-laden adipocytes. This process is crucial for adipose tissue development and whole-body energy homeostasis. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis.[1][2][3][4] Upon treatment with a specific cocktail of adipogenic inducers, typically containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (MDI), 3T3-L1 preadipocytes undergo a series of morphological and biochemical changes, culminating in their differentiation into adipocytes.[1] This model allows for the investigation of molecular mechanisms underlying adipogenesis and the screening of compounds that may modulate this process.

Application Note: this compound as an Inhibitor of Adipogenesis

Mechanism of Action (Hypothesized):

This compound is a novel small molecule inhibitor of adipogenesis. Its primary mechanism of action is hypothesized to be the downregulation of the master transcriptional regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). By suppressing the expression of these key transcription factors, this compound is expected to block the adipogenic cascade, leading to a reduction in lipid accumulation and the expression of downstream adipocyte-specific genes.

Applications:

  • In vitro studies of adipogenesis: Investigate the molecular pathways involved in the inhibition of adipocyte differentiation.

  • Drug discovery: Screen for and characterize potential anti-obesity and anti-diabetic therapeutic agents.

  • Metabolic research: Elucidate the role of specific signaling pathways in lipid metabolism and storage.

Data Presentation

The following tables present a summary of hypothetical quantitative data demonstrating the inhibitory effect of this compound on 3T3-L1 adipogenesis.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells

Treatment GroupThis compound Concentration (µM)Oil Red O Staining (OD at 490 nm)% Inhibition of Lipid Accumulation
Vehicle Control (DMSO)01.25 ± 0.120%
This compound10.98 ± 0.0921.6%
This compound50.63 ± 0.0749.6%
This compound100.31 ± 0.0475.2%

Table 2: Effect of this compound on Adipogenic Gene Expression (Relative mRNA Levels)

Treatment GroupThis compound Concentration (µM)PPARγC/EBPα
Vehicle Control (DMSO)01.00 ± 0.151.00 ± 0.11
This compound10.78 ± 0.110.82 ± 0.09
This compound50.45 ± 0.080.51 ± 0.06
This compound100.21 ± 0.050.29 ± 0.04

Experimental Protocols

Protocol 1: 3T3-L1 Cell Culture and Adipogenic Differentiation

This protocol outlines the steps for culturing 3T3-L1 preadipocytes and inducing their differentiation into adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound (or compound of interest)

  • DMSO (vehicle control)

Procedure:

  • Preadipocyte Culture:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells before they reach confluence (approximately 70-80%) to maintain their preadipocyte phenotype.

  • Induction of Adipogenesis:

    • Seed the 3T3-L1 preadipocytes in appropriate culture plates (e.g., 6-well or 12-well plates) and grow them to confluence.

    • Two days post-confluence (Day 0), replace the culture medium with Differentiation Medium I (DM-I): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

    • For the experimental groups, add this compound at the desired concentrations to the DM-I. Include a vehicle control group with DMSO.

    • After 2 days (Day 2), replace the medium with Differentiation Medium II (DM-II): DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin. Continue the treatment with this compound or vehicle.

    • From Day 4 onwards, replace the medium every 2 days with fresh DM-II containing this compound or vehicle until the cells are ready for analysis (typically Day 8-10).

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol describes the staining of intracellular lipid droplets with Oil Red O to assess the extent of adipogenesis.

Materials:

  • Differentiated 3T3-L1 adipocytes in culture plates

  • PBS

  • 10% Formalin (or 4% Paraformaldehyde)

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% Isopropanol

  • Distilled water

  • Isopropanol (100%)

Procedure:

  • Fixation:

    • Gently wash the differentiated cells twice with PBS.

    • Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Staining:

    • Wash the fixed cells twice with distilled water.

    • Wash the cells once with 60% isopropanol for 5 minutes.

    • Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water) and filtering it.

    • Incubate the cells with the Oil Red O working solution for 10-20 minutes at room temperature.

  • Washing and Visualization:

    • Remove the staining solution and wash the cells 3-4 times with distilled water.

    • The lipid droplets will be stained red and can be visualized and imaged using a microscope.

  • Quantification (Optional):

    • After imaging, completely dry the plates.

    • Elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 490-510 nm using a microplate reader.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the measurement of adipogenic marker gene expression (PPARγ and C/EBPα).

Materials:

  • Differentiated 3T3-L1 adipocytes

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for PPARγ, C/EBPα, and a suitable reference gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • On the desired day of differentiation (e.g., Day 8), wash the cells with PBS and lyse them directly in the culture plate.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qPCR reactions in a 96-well plate using SYBR Green master mix, cDNA template, and specific primers for the target genes (PPARγ, C/EBPα) and a reference gene.

    • Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the instrument and reagents used.

  • Data Analysis:

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Endpoints start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence (2 days post-confluence) start->confluence induction Induce Differentiation (Day 0) DM-I + this compound/Vehicle confluence->induction maintenance1 Medium Change (Day 2) DM-II + this compound/Vehicle induction->maintenance1 maintenance2 Continue Maintenance (Day 4-8) Fresh DM-II every 2 days maintenance1->maintenance2 analysis Analysis (Day 8-10) maintenance2->analysis oro Oil Red O Staining (Lipid Accumulation) analysis->oro qpcr qRT-PCR (Gene Expression) analysis->qpcr

Caption: Workflow for assessing the inhibitory effect of this compound on 3T3-L1 adipogenesis.

G cluster_0 Adipogenesis Signaling Pathway MDI Adipogenic Stimuli (Insulin, Dexamethasone, IBMX) CEBPb C/EBPβ MDI->CEBPb PPARg PPARγ CEBPb->PPARg CEBPa C/EBPα CEBPb->CEBPa PPARg->CEBPa Adipocyte_Genes Adipocyte-Specific Genes (e.g., aP2, Adiponectin) PPARg->Adipocyte_Genes CEBPa->PPARg CEBPa->Adipocyte_Genes Lipid_Droplets Lipid Accumulation Adipocyte_Genes->Lipid_Droplets Adipocyte Mature Adipocyte Lipid_Droplets->Adipocyte This compound This compound This compound->PPARg This compound->CEBPa

Caption: Hypothesized mechanism of this compound action on the adipogenesis signaling cascade.

References

Application Note: Quantifying Gene Expression Changes Induced by SR2595 using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2595 is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor that governs adipogenesis and osteogenesis. By repressing the basal activity of PPARγ, this compound promotes the differentiation of mesenchymal stem cells (MSCs) towards the osteogenic lineage at the expense of adipogenesis. This application note provides detailed protocols and resources for quantifying the effects of this compound on the expression of key osteogenic and adipogenic marker genes using quantitative polymerase chain reaction (qPCR). The provided primer sequences, experimental workflows, and data presentation guidelines will enable researchers to reliably assess the therapeutic potential of this compound and similar compounds in bone formation and metabolic diseases.

Introduction

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a master regulator of adipocyte differentiation.[1][2][3] Thiazolidinedione (TZD) drugs, which are PPARγ agonists, are effective insulin sensitizers but are associated with adverse effects such as increased bone fracture risk due to the promotion of adipogenesis over osteoblast formation.[1][3] this compound, a selective PPARγ inverse agonist, offers a promising therapeutic strategy by actively repressing the receptor's basal transcriptional activity. This repression shifts the balance of MSC differentiation from adipogenesis towards osteogenesis, thereby promoting bone formation.

Quantitative PCR (qPCR) is a sensitive and specific technique used to measure changes in gene expression. This application note details the use of qPCR to analyze the expression of key genes affected by this compound treatment in human mesenchymal stem cells (hMSCs). Specifically, it focuses on the upregulation of osteogenic markers, Bone Morphogenetic Protein 2 (BMP2) and Bone Morphogenetic Protein 6 (BMP6), and the downregulation of the adipogenic marker, Fatty Acid Binding Protein 4 (FABP4).

Key Genes Affected by this compound

Treatment of hMSCs with this compound leads to distinct changes in the expression of genes that regulate cell fate. The following table summarizes the expected changes in key marker genes.

Gene NameGene SymbolFunctionExpected Change with this compound
Bone Morphogenetic Protein 2BMP2Induces osteoblast differentiationUpregulation
Bone Morphogenetic Protein 6BMP6Promotes osteogenesisUpregulation
Fatty Acid Binding Protein 4FABP4Adipogenic markerDownregulation

qPCR Primers for Human Gene Expression Analysis

The following table provides validated qPCR primer sequences for the human genes of interest. These primers are designed for use with SYBR Green-based qPCR.

Gene SymbolForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
BMP2ATGGATTCGTGGTGGAAGTGGTGGAGTTCAGATGATCAGC
BMP6GGGAAGAAGCCAAACAAAGAGCTGAAGAGGCTGTAGGAGGThermo Fisher Scientific (Assay ID: Hs01099594_m1)
FABP4ACGAGAGGATGATAAACTGGTGGGCGAACTTCAGTCCAGGTCAAC
GAPDH (Reference)GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC(Commonly used)
ACTB (Reference)CTGGAACGGTGAAGGTGACAAAGGGACTTCCTGTAACAATGCA(Commonly used)

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture human mesenchymal stem cells (hMSCs) in a suitable growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed hMSCs in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Once the desired confluency is reached, replace the growth medium with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

RNA Isolation
  • Following treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well by adding 1 mL of a suitable RNA lysis reagent (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol.

  • Assess the quantity and purity of the isolated RNA using a spectrophotometer (an A260/280 ratio of ~2.0 is considered pure).

  • Verify RNA integrity by running an aliquot on a 1% agarose gel.

cDNA Synthesis (Reverse Transcription)
  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers, following the manufacturer's instructions.

  • The resulting cDNA will serve as the template for the qPCR reactions.

Quantitative PCR (qPCR)
  • Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction, combine:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA template (e.g., 10-50 ng)

    • 6 µL of nuclease-free water

  • Include no-template controls (NTCs) for each primer set to check for contamination.

  • Run the qPCR plate in a real-time PCR detection system with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • 95°C for 15 seconds

      • 60°C for 1 minute

    • Melt Curve Analysis: Follow the instrument's instructions to verify the specificity of the amplified products.

Data Analysis
  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes (BMP2, BMP6, FABP4) to the Ct value of a stable reference gene (e.g., GAPDH or ACTB) to obtain the ΔCt value (ΔCt = Cttarget - Ctreference).

  • Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCttreated - ΔCtcontrol).

  • The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.

Visualizations

PPARγ Signaling Pathway and the Effect of this compound

SR2595_PPARg_Signaling cluster_0 Mesenchymal Stem Cell cluster_1 Adipogenesis cluster_2 Osteogenesis cluster_3 PPARγ Regulation MSC MSC Adipocyte Adipocyte MSC->Adipocyte Differentiation Osteoblast Osteoblast MSC->Osteoblast Differentiation FABP4 FABP4 Gene (Adipogenic Marker) BMP2_BMP6 BMP2 & BMP6 Genes (Osteogenic Markers) PPARg PPARγ PPARg->FABP4 Activates PPARg->BMP2_BMP6 Inhibits This compound This compound (Inverse Agonist) This compound->PPARg Represses qPCR_Workflow A 1. hMSC Culture & this compound Treatment B 2. Total RNA Isolation A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR with SYBR Green C->D E 5. Data Analysis (ΔΔCt Method) D->E F Results: Fold Change in Gene Expression E->F

References

Application Notes and Protocols for SR2595 in Combination with Osteogenic Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis.[1][2] Activation of PPARγ promotes the differentiation of mesenchymal stem cells (MSCs) into adipocytes, often at the expense of osteoblast formation. This compound, by repressing PPARγ activity, shifts the lineage commitment of MSCs towards osteogenesis, making it a promising therapeutic agent for bone-related disorders such as osteoporosis.

The pro-osteogenic effect of this compound is mediated, at least in part, by an increase in the expression of bone morphogenetic proteins (BMPs), specifically BMP2 and BMP6. This suggests that combining this compound with other osteogenic inducers that act through distinct or complementary signaling pathways could lead to synergistic effects on bone formation. This document provides detailed application notes, experimental protocols, and data on the use of this compound, along with a rationale for its combination with other key osteogenic agents.

Potential Combination Therapies

Combining this compound with other osteogenic inducers could enhance the rate and extent of bone formation. The following sections outline the rationale for combining this compound with other well-established osteogenic agents.

This compound and Bone Morphogenetic Proteins (BMPs)

BMPs, particularly BMP2, are potent osteoinductive cytokines that signal through Smad-dependent and independent pathways to activate key osteogenic transcription factors like RUNX2. Since this compound upregulates BMP2 and BMP6 expression, combining it with exogenous BMP2 could create a powerful positive feedback loop, leading to a more robust osteogenic response. The crosstalk between PPARγ and BMP2 signaling pathways is an active area of research, with evidence suggesting that the order of treatment with a PPARγ ligand and BMP2 can be critical for determining the fate of MSCs.

This compound and Metformin

Metformin, a widely used anti-diabetic drug, has been shown to promote osteogenesis and suppress adipogenesis. Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which can lead to the suppression of PPARγ expression. Given that both this compound and metformin lead to the repression of PPARγ signaling, their combination could offer a dual-pronged approach to strongly inhibit adipogenesis while promoting osteoblast differentiation. Studies have shown that metformin can prevent the anti-osteogenic effects of PPARγ activators.

This compound and Vitamin D

The active form of Vitamin D, 1,25-dihydroxyvitamin D3, is crucial for bone mineralization and homeostasis. It acts through the Vitamin D Receptor (VDR) to regulate the expression of numerous genes involved in bone metabolism. Interestingly, treatment with a PPARγ antagonist has been shown to increase the expression of VDR in the bone marrow. This suggests a potential synergistic interaction where this compound could enhance the cellular responsiveness to Vitamin D, leading to improved bone formation and mineralization. A study combining the PPARγ antagonist BADGE with active vitamin D showed a significant increase in bone volume and quality in mice.

This compound and Wnt Signaling Activators

The canonical Wnt signaling pathway is a critical regulator of osteoblastogenesis. Activation of this pathway leads to the stabilization of β-catenin, which in turn promotes the expression of osteogenic genes. There is a well-documented inverse relationship between Wnt and PPARγ signaling; canonical Wnt signaling is known to repress the expression of PPARγ. Therefore, combining this compound with a Wnt pathway activator could result in a potent pro-osteogenic effect by simultaneously repressing the master regulator of adipogenesis and activating a key driver of osteogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other osteogenic inducers on key markers of osteoblast differentiation. This data is compiled from various studies to provide a reference for expected outcomes.

Table 1: Effect of this compound and PPARγ Antagonists on Osteogenic Markers

CompoundCell TypeConcentrationDurationMarkerFold Change vs. ControlReference
This compoundHuman MSCs1 µM-Mineralization (Alizarin Red)~2.5-fold increase
This compoundHuman MSCs1 µM-BMP2 mRNA~2-fold increase
This compoundHuman MSCs1 µM-BMP6 mRNA~1.5-fold increase
GW9662Rat BMSCs10 µM-ALP ActivityIncreased
GW9662Rat BMSCs10 µM-Mineralization (Alizarin Red)Increased
GW9662Rat BMSCs10 µM-Bmp2 mRNAIncreased
GW9662Rat BMSCs10 µM-Runx2 mRNAIncreased

Table 2: Effect of Other Osteogenic Inducers on Osteogenic Markers

InducerCell TypeConcentrationDurationMarkerFold Change vs. ControlReference
BMP2C3H10T1/2 MSCs-7 daysALP ActivitySignificantly Increased
BMP2C3H10T1/2 MSCs-5 daysRunx2 mRNA~2 to 4-fold increase
MetforminHuman CV-MSCs0.05 mM7 daysALP mRNAIncreased
MetforminHuman CV-MSCs0.05 mM7 daysRUNX2 mRNAIncreased
MetforminHyperglycaemic Osteoblasts100 µM-MineralizationSignificantly Increased
Vitamin D (1,25(OH)2D3)Mouse Calvariae--Collagen SynthesisDose-dependent increase

Signaling Pathways

The following diagrams illustrate the signaling pathways of this compound and its potential interaction with the BMP signaling pathway.

Caption: this compound inhibits PPARγ, promoting osteogenesis.

Caption: BMP2 signaling pathway in osteogenesis.

Combined_SR2595_BMP_Pathway cluster_cell Mesenchymal Stem Cell This compound This compound PPARg PPARγ This compound->PPARg Inhibits BMP2_endo Endogenous BMP2 This compound->BMP2_endo Increases Expression BMP2_ex Exogenous BMP2 BMPR BMP Receptor BMP2_ex->BMPR Activates RUNX2 RUNX2 PPARg->RUNX2 Inhibits Smad_pathway Smad Pathway BMPR->Smad_pathway Activates Smad_pathway->RUNX2 Activates Osteogenesis Osteogenesis RUNX2->Osteogenesis Promotes BMP2_endo->BMPR Activates (Positive Feedback)

Caption: this compound and BMP2 synergistic action model.

Experimental Protocols

Protocol 1: In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol describes the general procedure for inducing osteogenic differentiation of MSCs in a monolayer culture.

Materials:

  • Mesenchymal Stem Cells (e.g., human bone marrow-derived MSCs)

  • MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Osteogenic Differentiation Medium (ODM): MSC Growth Medium supplemented with:

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM Ascorbic acid-2-phosphate

  • This compound and/or other osteogenic inducers (e.g., BMP2, Metformin)

  • Sterile tissue culture plates (e.g., 24-well or 6-well plates)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Plate MSCs in tissue culture plates at a density of 2 x 10^4 cells/cm².

    • Culture in MSC Growth Medium at 37°C, 5% CO₂ until they reach 80-90% confluency.

  • Induction of Differentiation:

    • Aspirate the growth medium and wash the cells once with PBS.

    • Add Osteogenic Differentiation Medium (ODM) to the cells. This is your control group.

    • For experimental groups, add ODM supplemented with this compound and/or other osteogenic inducers at the desired concentrations.

    • Example Treatment Groups:

      • Control: ODM only

      • This compound: ODM + 1 µM this compound

      • BMP2: ODM + 50 ng/mL BMP2

      • Combination: ODM + 1 µM this compound + 50 ng/mL BMP2

  • Maintenance:

    • Culture the cells for up to 21 days.

    • Replace the medium with fresh, corresponding differentiation medium every 2-3 days.

  • Assessment of Differentiation:

    • At various time points (e.g., day 7, 14, 21), harvest the cells for analysis of osteogenic markers using the protocols below.

Protocol 2: Alizarin Red S Staining for Mineralization

This protocol is used to visualize and quantify calcium deposits, a late marker of osteogenic differentiation.

Materials:

  • Differentiated cell cultures (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% Formalin for fixation

  • Deionized water (diH₂O)

  • 2% Alizarin Red S (ARS) solution (pH 4.1-4.3)

  • 10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC) for quantification (optional)

Procedure:

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add 4% PFA to each well to cover the cell monolayer and fix for 15-30 minutes at room temperature.

    • Aspirate the fixative and wash the wells twice with diH₂O.

  • Staining:

    • Add a sufficient volume of 2% ARS solution to cover the cell layer.

    • Incubate for 20-45 minutes at room temperature in the dark.

    • Aspirate the ARS solution and wash the wells 3-5 times with diH₂O to remove excess stain.

  • Visualization:

    • Add PBS to the wells to prevent drying.

    • Visualize the orange-red mineralized nodules under a bright-field microscope and capture images.

  • Quantification (Optional):

    • After imaging, aspirate the PBS and add 10% acetic acid or 10% CPC to each well.

    • Incubate for 20-30 minutes at room temperature on a shaker to elute the stain.

    • Transfer the supernatant to a 96-well plate.

    • Read the absorbance at 405 nm (for acetic acid elution) or 562 nm (for CPC elution) using a microplate reader.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of ALP, an early marker of osteoblast differentiation.

Materials:

  • Differentiated cell cultures (e.g., at day 7 or 14 from Protocol 1)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3 M NaOH)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Wash the cell monolayers twice with PBS.

    • Add cell lysis buffer and incubate for 10-20 minutes at 4°C with gentle shaking.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Enzymatic Reaction:

    • Add a portion of the cell lysate to each well of a 96-well plate.

    • Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The pNPP will be hydrolyzed by ALP to p-nitrophenol, which is yellow.

  • Measurement:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

Protocol 4: Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression

This protocol is used to quantify the mRNA levels of key osteogenic transcription factors and markers.

Materials:

  • Differentiated cell cultures (e.g., at day 3, 7, 14 from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., RUNX2, ALP, OCN, BMP2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells at the desired time points and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Example Primers (Human):

      • RUNX2: Fwd: 5'-CCGCCTCAGTGATTTAGGGC-3', Rev: 5'-GGGTCTGTAATCTGACTCTGTCC-3'

      • ALP (ALPL): Fwd: 5'-CCACGTCTTCACATTTGGTG-3', Rev: 5'-AGACTGCGCCTGGTAGTTGT-3'

      • OCN (BGLAP): Fwd: 5'-CACTCCTCGCCCTATTGGC-3', Rev: 5'-CCCTCCTGCTTGGACACAA-3'

      • GAPDH: Fwd: 5'-GAAGGTGAAGGTCGGAGTC-3', Rev: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis:

    • Run the qPCR reaction in a real-time PCR instrument.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound presents a promising strategy for promoting bone formation by repressing PPARγ. Its potential for synergistic activity when combined with other osteogenic inducers like BMPs, metformin, and Vitamin D warrants further investigation. The protocols and data provided in this document are intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound in the field of bone regeneration.

References

A Comparative Analysis of PPARγ Modulation: Lentiviral shRNA Knockdown versus SR2595 Treatment in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, insulin sensitivity, and inflammation. Its function as a master regulator of gene expression makes it a significant target in various therapeutic areas, including metabolic diseases and oncology. Two predominant methods for investigating PPARγ function in a research setting are genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like SR2595. This document provides a detailed comparison of these two approaches, complete with experimental protocols and a summary of their effects on gene expression, to assist researchers in selecting the optimal strategy for their studies.

Lentiviral shRNA knockdown offers a method for stable, long-term suppression of PPARγ expression by targeting its mRNA for degradation. This genetic approach is highly specific and can achieve profound and sustained reduction of the target protein. In contrast, this compound is a potent and selective inverse agonist of PPARγ.[1] It provides a rapid and reversible means of inhibiting PPARγ activity, making it a valuable tool for studying the acute effects of PPARγ inhibition and for potential therapeutic applications.

This document will delve into the signaling pathways affected by PPARγ modulation, provide detailed protocols for both lentiviral shRNA knockdown and this compound treatment, and present a comparative analysis of their effects on the expression of key osteogenic marker genes.

PPARγ Signaling Pathway

PPARγ primarily functions by forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. The signaling cascade is initiated by the binding of a ligand to PPARγ, which can be either a natural agonist (e.g., fatty acids) or a synthetic agonist (e.g., thiazolidinediones) or an inverse agonist like this compound. Lentiviral shRNA knockdown, on the other hand, prevents the synthesis of the PPARγ protein altogether.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., this compound) PPARg_RXR PPARγ-RXR Heterodimer Ligand->PPARg_RXR inhibits (this compound) PPARg_mRNA PPARγ mRNA Ribosome Ribosome PPARg_mRNA->Ribosome translation PPARg_Protein PPARγ Protein Ribosome->PPARg_Protein synthesis PPARg_Protein->PPARg_RXR RXR_Protein RXR RXR_Protein->PPARg_RXR shRNA Lentiviral shRNA RISC RISC shRNA->RISC activates RISC->PPARg_mRNA degrades PPRE PPRE (DNA) PPARg_RXR->PPRE binds Target_Gene Target Gene Transcription PPRE->Target_Gene regulates Lentiviral_Workflow cluster_workflow Lentiviral shRNA Knockdown Workflow A 1. Lentivirus Production (HEK293T cells) B 2. Target Cell Transduction (with Polybrene) A->B C 3. Puromycin Selection B->C D 4. Expansion of Stable Cells C->D E 5. Validation (qRT-PCR, Western Blot) D->E SR2595_Workflow cluster_workflow This compound Treatment Workflow A 1. Prepare this compound Stock (in DMSO) C 3. Treat Cells (this compound or Vehicle) A->C B 2. Plate Target Cells B->C D 4. Incubate for Desired Time C->D E 5. Harvest and Analyze D->E Comparison cluster_shRNA Lentiviral shRNA Knockdown cluster_this compound This compound Treatment shRNA_Node Mechanism: Post-transcriptional gene silencing Effect: Reduces PPARγ protein levels Duration: Stable, long-term Reversibility: Irreversible (stable cell line) Off-target effects: Possible, sequence-dependent PPARg_Target PPARγ Target shRNA_Node->PPARg_Target Genetic Intervention SR2595_Node Mechanism: Inverse agonism Effect: Inhibits PPARγ activity Duration: Acute, transient Reversibility: Reversible (washout) Off-target effects: Possible, compound-dependent SR2595_Node->PPARg_Target Pharmacological Intervention

References

Application Notes and Protocols: In Vivo Mouse Model for Studying SR2595 Effects on Bone Density

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2595 is a synthetic inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis.[1] Activation of PPARγ promotes the differentiation of mesenchymal stem cells (MSCs) into fat cells (adipocytes) at the expense of bone-forming cells (osteoblasts), which can contribute to bone loss.[1] As an inverse agonist, this compound represses the basal activity of PPARγ, which has been shown to promote the differentiation of MSCs into the osteogenic lineage in vitro.[1] This suggests a therapeutic potential for this compound in increasing bone formation and treating conditions like osteoporosis.

These application notes provide a detailed protocol for an in vivo mouse model to investigate the effects of this compound on bone density. The recommended model is the ovariectomized (OVX) mouse, a well-established and widely used model for postmenopausal osteoporosis. This model mimics the estrogen deficiency-induced bone loss seen in postmenopausal women.

Key Experimental Principles

This study will utilize an ovariectomized (OVX) mouse model to induce bone loss. The efficacy of this compound in preventing or rescuing this bone loss will be evaluated through a combination of high-resolution imaging, histological analysis, and biochemical marker assessment.

  • Ovariectomy (OVX): Surgical removal of the ovaries in female mice leads to estrogen deficiency, resulting in increased bone resorption and decreased bone formation, mimicking postmenopausal osteoporosis.

  • Micro-Computed Tomography (μCT): A high-resolution 3D imaging technique used to quantify trabecular and cortical bone microarchitecture.

  • Bone Histomorphometry: Microscopic analysis of bone tissue sections to provide quantitative information on cellular activities related to bone formation and resorption.

  • Serum Biomarker Analysis: Measurement of specific markers of bone formation and resorption in the blood to assess the overall rate of bone turnover.

Experimental Design and Groups

The following experimental groups are recommended for a robust study design:

Group IDGroup NameTreatmentNumber of Animals (n)Description
1SHAMVehicle10Sham-operated mice receiving the vehicle control.
2OVX + VehicleVehicle10Ovariectomized mice receiving the vehicle control.
3OVX + this compound (Low Dose)This compound (e.g., 10 mg/kg)10Ovariectomized mice receiving a low dose of this compound.
4OVX + this compound (High Dose)This compound (e.g., 30 mg/kg)10Ovariectomized mice receiving a high dose of this compound.
5OVX + Positive ControlE.g., 17β-estradiol10Ovariectomized mice receiving a known osteoprotective agent.

Note: The optimal doses of this compound may need to be determined in preliminary dose-ranging studies. The provided doses are suggestions based on typical in vivo studies.

Experimental Workflow

The following diagram outlines the key steps and timeline for the in vivo study.

G cluster_pre Acclimatization & Baseline cluster_surgery Surgical Procedure (Week 0) cluster_treatment Treatment Period (Weeks 1-8) cluster_analysis Analysis (Week 8) acclimatize Acclimatize Mice (1 week) baseline Baseline Measurements (Body Weight, etc.) acclimatize->baseline surgery Sham or OVX Surgery baseline->surgery treatment Daily Dosing: - Vehicle - this compound (Low & High) - Positive Control surgery->treatment euthanasia Euthanasia & Sample Collection treatment->euthanasia microct Micro-CT Analysis euthanasia->microct histo Histomorphometry euthanasia->histo serum Serum Biomarker Analysis euthanasia->serum G cluster_msc Mesenchymal Stem Cell MSC MSC Osteoblast Osteoblast (Bone Formation) MSC->Osteoblast Adipocyte Adipocyte (Fat Storage) MSC->Adipocyte This compound This compound PPARg PPARγ This compound->PPARg inhibits PPARg->Osteoblast inhibits PPARg->Adipocyte promotes Wnt Wnt/β-catenin Signaling Wnt->Osteoblast promotes

References

Visualizing Osteoblast Differentiation Enhanced by SR2595: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a critical role in adipogenesis (fat cell formation). By acting as a master regulator of this process, its activation can inhibit osteoblast (bone-forming cell) differentiation from mesenchymal stem cells (MSCs).[1] this compound, by repressing PPARγ activity, shifts the balance of MSC lineage commitment towards osteogenesis, making it a promising compound for therapeutic strategies aimed at promoting bone formation.

These application notes provide detailed protocols for visualizing and quantifying the effects of this compound on osteoblast differentiation using two standard and widely accepted cytochemical staining methods: Alkaline Phosphatase (ALP) staining and Alizarin Red S staining. ALP is an early marker of osteoblast activity, while Alizarin Red S staining detects the mineralization of the extracellular matrix, a hallmark of mature osteoblasts.

Mechanism of Action: this compound in Osteoblast Differentiation

This compound functions by binding to PPARγ and promoting a conformational change that represses the receptor's transcriptional activity. This inverse agonism blocks the adipogenic pathway and consequently enhances the expression of osteogenic master regulatory transcription factors, such as Runx2. The upregulation of these factors initiates a cascade of gene expression leading to the differentiation of MSCs into functional, bone-forming osteoblasts. Treatment of isolated bone marrow-derived MSCs with this compound has been shown to promote the induction of osteogenic differentiation.

SR2595_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Adipogenesis Adipogenesis PPARg->Adipogenesis Osteogenesis Osteogenesis PPARg->Osteogenesis MSCs Mesenchymal Stem Cells MSCs->Adipogenesis MSCs->Osteogenesis

Caption: this compound signaling pathway in osteoblast differentiation.

Experimental Workflow

The general workflow for assessing the effect of this compound on osteoblast differentiation involves culturing mesenchymal stem cells, inducing osteogenesis in the presence of this compound, and subsequently staining for markers of early and late-stage differentiation.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining & Analysis start Seed Mesenchymal Stem Cells induce Induce Osteogenic Differentiation + this compound (e.g., 1µM) start->induce control Induce Osteogenic Differentiation (Vehicle Control) start->control alp_stain Alkaline Phosphatase (ALP) Staining (Day 7-14) induce->alp_stain ars_stain Alizarin Red S (ARS) Staining (Day 14-21) induce->ars_stain control->alp_stain control->ars_stain quantify Quantification (Image Analysis & Elution) alp_stain->quantify ars_stain->quantify

Caption: Experimental workflow for this compound-induced osteoblast differentiation.

Quantitative Data Presentation

A statistically significant increase in osteogenic differentiation, as measured by calcium deposition, has been observed in human mesenchymal stem cells treated with this compound. Researchers should expect a dose-dependent increase in both ALP activity and matrix mineralization with this compound treatment. The following tables provide a template for presenting quantitative data obtained from the described protocols.

Table 1: Quantification of Alkaline Phosphatase (ALP) Activity

Treatment GroupConcentrationAbsorbance (405 nm)Fold Change vs. Vehicle
Vehicle Control-Value1.0
This compound0.1 µMValueValue
This compound1 µMValueValue
This compound10 µMValueValue
Positive ControlSpecifyValueValue

Table 2: Quantification of Alizarin Red S Staining

Treatment GroupConcentrationAbsorbance (450 nm)Fold Change vs. Vehicle
Vehicle Control-Value1.0
This compound0.1 µMValueValue
This compound1 µMValueValue
This compound10 µMValueValue
Positive ControlSpecifyValueValue

Experimental Protocols

Protocol 1: Alkaline Phosphatase (ALP) Staining

This protocol is for the qualitative and quantitative assessment of early osteoblast differentiation.

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • MSC Growth Medium

  • Osteogenic Differentiation Medium (ODM)

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Alkaline Phosphatase Staining Kit (containing BCIP/NBT substrate)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Stop solution (e.g., 3M NaOH)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MSCs in 24- or 48-well plates at a density that will result in 80-90% confluency at the time of induction. Culture in MSC Growth Medium.

  • Initiation of Differentiation: Once confluent, aspirate the growth medium and replace it with ODM containing the desired concentrations of this compound or vehicle control. A concentration of 1 µM this compound has been shown to be effective in in vitro assays.

  • Culture and Maintenance: Culture the cells for 7-14 days, replacing the medium with fresh ODM and treatments every 2-3 days.

  • Staining: a. Aspirate the medium and wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. c. Wash the cells twice with PBS. d. Prepare the ALP staining solution according to the manufacturer's instructions (e.g., dissolving a BCIP/NBT tablet in distilled water). e. Add the staining solution to each well and incubate in the dark at room temperature for 15-60 minutes, or until a blue/purple precipitate is visible. f. Stop the reaction by washing the cells with PBS. g. Visualize and capture images using a light microscope.

  • Quantification: a. For quantitative analysis, lyse the cells in a lysis buffer. b. Use a pNPP colorimetric assay. Add the pNPP substrate to the cell lysate in a 96-well plate and incubate at 37°C. c. Stop the reaction with a stop solution. d. Measure the absorbance at 405 nm using a microplate reader. e. Normalize the ALP activity to the total protein content of the cell lysate.

Protocol 2: Alizarin Red S Staining

This protocol is for the qualitative and quantitative assessment of late-stage osteoblast differentiation and matrix mineralization.

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • MSC Growth Medium

  • Osteogenic Differentiation Medium (ODM)

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 10% formalin)

  • Deionized water

  • 2% Alizarin Red S solution (pH 4.1-4.3)

  • 10% Acetic Acid

  • 10% Ammonium Hydroxide

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation: Follow steps 1-3 of the ALP Staining protocol, extending the culture period to 14-21 days.

  • Staining: a. Aspirate the medium and wash the cells twice with PBS. b. Fix the cells with 10% formalin for 30-60 minutes at room temperature. c. Wash the cells three times with deionized water. d. Add 2% Alizarin Red S solution to each well and incubate at room temperature for 20-45 minutes. e. Remove the staining solution and wash the cells four to five times with deionized water to remove excess stain. f. Visualize and capture images of the red-orange calcium deposits using a light microscope.

  • Quantification: a. To quantify mineralization, add 10% acetic acid to each well and incubate for 30 minutes at room temperature with gentle shaking. b. Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube. c. Heat the suspension at 85°C for 10 minutes, then cool on ice. d. Centrifuge at 20,000 x g for 15 minutes. e. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5. f. Read the absorbance of the supernatant at 450 nm in a microplate reader.

Disclaimer: These protocols provide a general guideline. Optimal cell seeding densities, this compound concentrations, and incubation times may vary depending on the specific cell type and experimental conditions and should be determined empirically by the researcher.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SR2595 for Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SR2595 to promote osteoblast differentiation.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Osteoblast Differentiation Observed

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A recommended starting range is 0.1 µM to 10 µM.
Cell Health and Viability Ensure cells are healthy, within a low passage number, and not confluent before inducing differentiation. Perform a cell viability assay (e.g., MTT or Trypan Blue) in the presence of this compound to rule out cytotoxicity.
Ineffective Osteogenic Induction Media Verify the composition and freshness of your osteogenic induction media (OIM). Key components include β-glycerophosphate and L-ascorbic acid 2-phosphate.[1]
Insufficient Incubation Time Osteoblast differentiation is a time-dependent process. Ensure you are culturing the cells for a sufficient duration, typically 7 to 21 days, with regular media changes every 2-3 days.[1]

Issue 2: High Variability Between Replicates

Possible Cause Troubleshooting Step
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells or plates.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of this compound and other reagents.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.

Issue 3: Unexpected Cell Morphology or Death

Possible Cause Troubleshooting Step
This compound Cytotoxicity Although this compound has been shown to have good in vivo pharmacokinetics with no negative effects on metabolic parameters in mice, high concentrations in vitro might be cytotoxic to certain cell lines.[1] Perform a dose-response and assess cell viability.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. A final DMSO concentration of <0.1% is generally recommended.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in promoting osteoblast differentiation?

A1: this compound is an inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a master regulator of adipogenesis (fat cell formation). By repressing the activity of PPARγ, this compound shifts the lineage commitment of mesenchymal stem cells (MSCs) away from adipogenesis and towards osteoblastogenesis (bone cell formation). This leads to an increase in osteogenic differentiation.

Q2: What is a good starting concentration for this compound?

A2: A concentration of 1 µM has been shown to be effective in promoting osteogenic differentiation of human mesenchymal stem cells. However, the optimal concentration can vary depending on the cell type and experimental conditions. We recommend performing a dose-response study ranging from 0.1 µM to 10 µM to determine the optimal concentration for your specific experiment.

Q3: How long should I treat my cells with this compound?

A3: For in vitro osteoblast differentiation assays, a treatment duration of 15 days has been used successfully. The media containing this compound should be changed every 2-3 days. The optimal duration may vary, so a time-course experiment (e.g., 7, 14, and 21 days) is recommended.

Q4: What are the expected effects of this compound on osteoblast differentiation markers?

A4: Treatment with this compound is expected to increase the expression of key osteogenic markers. This includes an increase in the expression of bone morphogenetic proteins such as BMP2 and BMP6. You should also observe increased alkaline phosphatase (ALP) activity and enhanced mineralization, which can be visualized by Alizarin Red S staining.

Q5: Can this compound be used in vivo?

A5: Yes, this compound has been shown to have sufficient pharmacokinetic properties to support in vivo studies in mice.

Data Summary

The following table summarizes the quantitative data on the effects of this compound on osteoblast differentiation from a key study.

ParameterCell TypeThis compound ConcentrationTreatment DurationObserved EffectReference
MineralizationHuman MSCs1 µM15 daysStatistically significant increase in calcium deposition
Gene ExpressionHuman MSCs1 µMNot specifiedIncreased expression of BMP2 and BMP6

Experimental Protocols

1. Alkaline Phosphatase (ALP) Activity Assay

This protocol is a general guideline and may need to be optimized for your specific cell type and experimental setup.

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate at a density that will not lead to confluency during the differentiation period.

    • The following day, replace the growth medium with osteogenic induction medium (OIM) containing various concentrations of this compound or vehicle control.

    • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • Assay Procedure:

    • Wash the cells twice with PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Transfer the cell lysate to a 96-well plate.

    • Add a p-nitrophenyl phosphate (pNPP) substrate solution.

    • Incubate at 37°C for 10-30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the ALP activity to the total protein concentration of the corresponding cell lysate.

2. Alizarin Red S Staining for Mineralization

This protocol is for the visualization and quantification of calcium deposits, a marker of late-stage osteoblast differentiation.

  • Cell Culture and Fixation:

    • Culture and treat cells with this compound in a 24-well plate for 14-21 days.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with deionized water.

  • Staining Procedure:

    • Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is completely covered.

    • Incubate for 20-30 minutes at room temperature in the dark.

    • Gently wash the wells 3-5 times with distilled water to remove excess stain.

    • Visualize the orange-red mineralized nodules under a bright-field microscope.

  • Quantification (Optional):

    • To quantify the staining, add 10% cetylpyridinium chloride to each well and incubate with shaking to elute the stain.

    • Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.

3. Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression

This protocol outlines the steps to measure the expression of key osteoblast marker genes.

  • RNA Extraction and cDNA Synthesis:

    • Culture and treat cells with this compound for the desired duration.

    • Lyse the cells and extract total RNA using a commercially available kit.

    • Assess the quantity and quality of the extracted RNA.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target genes (e.g., RUNX2, ALP, BMP2, BMP6, SPP1, BGLAP), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

Visualizations

SR2595_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Adipogenesis Adipogenesis PPARg->Adipogenesis Osteoblastogenesis Osteoblastogenesis PPARg->Osteoblastogenesis MSC Mesenchymal Stem Cell MSC->Adipogenesis MSC->Osteoblastogenesis

Caption: this compound promotes osteoblastogenesis by inhibiting PPARγ.

Experimental_Workflow cluster_0 Preparation cluster_1 Analysis start Seed Mesenchymal Stem Cells treatment Treat with this compound in Osteogenic Induction Medium start->treatment alp_assay ALP Activity Assay (Day 7-14) treatment->alp_assay qpcr qPCR for Osteogenic Markers (e.g., RUNX2, BMP2) treatment->qpcr alizarin Alizarin Red S Staining (Day 14-21) treatment->alizarin Troubleshooting_Logic start Low/No Osteogenic Differentiation check_concentration Perform Dose-Response (0.1-10 µM) start->check_concentration check_viability Assess Cell Viability (e.g., MTT Assay) check_concentration->check_viability check_media Verify Osteogenic Induction Medium check_viability->check_media check_time Extend Incubation Time (7-21 days) check_media->check_time outcome_optimized Differentiation Optimized check_time->outcome_optimized Success outcome_issue_persists Issue Persists: Contact Technical Support check_time->outcome_issue_persists No Improvement

References

Technical Support Center: SR2595 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SR2595. This resource provides troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity and cell viability effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3] As an inverse agonist, it represses the basal activity of the PPARγ receptor.[1] PPARγ is a key regulator of adipogenesis (fat cell formation) and glucose metabolism.[1] By inhibiting PPARγ, this compound has been shown to promote osteogenesis (bone formation) in mesenchymal stem cells.

Q2: Why would I perform a cytotoxicity or cell viability assay with this compound?

While the primary described effect of this compound is the promotion of osteogenesis, it is crucial to assess its potential cytotoxic effects on various cell types for several reasons:

  • Determining Therapeutic Window: To establish a concentration range where this compound promotes osteogenesis without causing significant cell death.

  • Off-Target Effects: To identify any unintended cytotoxic effects on non-target cell lines.

  • Mechanism of Action Studies: High concentrations of any compound can lead to cytotoxicity through various mechanisms, and understanding these can provide further insight into the compound's biological activities.

Q3: Which cell viability assay should I choose for my experiments with this compound?

The choice of assay depends on the specific research question and the expected mechanism of cell death. Here are some common choices:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells. They are suitable for assessing changes in cell proliferation and overall cell health.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity, which is a marker of cytotoxicity and cytolysis.

  • ATP-Based Assays: These assays quantify the amount of ATP present, which is a marker of metabolically active cells.

It is often recommended to use multiple assays that measure different cellular parameters to confirm results.

Troubleshooting Guides

MTT and XTT Assays

These assays are based on the reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by metabolically active cells.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
High Background Absorbance - Contamination of media with bacteria or yeast. - Phenol red in the media can interfere. - this compound may directly reduce the tetrazolium salt.- Use sterile technique and check media for contamination. - Use phenol red-free media during the assay. - Run a control with this compound in cell-free media to check for direct reduction. If interference occurs, consider a different assay.
Low Signal or Poor Sensitivity - Insufficient cell number. - Short incubation time with the reagent. - Low metabolic activity of the cell type.- Optimize cell seeding density. - Increase incubation time with the MTT/XTT reagent. - Ensure the chosen assay is sensitive enough for your cell line.
Incomplete Formazan Solubilization (MTT) - Insufficient volume of solubilization solvent. - Inadequate mixing.- Ensure a sufficient volume of a suitable solvent like DMSO is used. - Use an orbital shaker for gentle agitation to aid dissolution.
Replicate Variability - Uneven cell seeding. - "Edge effects" in the 96-well plate due to evaporation.- Ensure a homogenous cell suspension before and during plating. - Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead.
LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
High Background LDH in Media Control - High inherent LDH activity in the serum used in the culture media.- Reduce the serum concentration in the media to 1-5%. - Use a serum-free medium for the duration of the assay if possible.
High Spontaneous LDH Release (Untreated Cells) - Overly high cell density leading to cell stress. - Physical damage to cells during plating or media changes due to vigorous pipetting.- Optimize the initial cell seeding density. - Handle cells gently during all steps of the experiment.
Low Experimental LDH Release Despite Visible Cell Death - The timing of the assay is too early; significant LDH release occurs in late-stage apoptosis or necrosis. - this compound may inhibit LDH enzyme activity.- Extend the treatment duration with this compound before performing the assay. - To test for enzyme inhibition, lyse untreated cells to release LDH, then add this compound to the lysate and perform the assay.

Experimental Protocols

General Workflow for Cell Viability/Cytotoxicity Assays

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere and grow (e.g., 24 hours) A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound (include vehicle and positive controls) C->D E Incubate for a defined period (e.g., 24, 48, 72 hours) D->E F Perform chosen viability/cytotoxicity assay (e.g., MTT, LDH) E->F G Measure signal (e.g., absorbance) F->G H Subtract background G->H I Normalize to controls H->I J Plot dose-response curve and calculate IC50/EC50 I->J

Caption: General experimental workflow for assessing the effect of this compound on cell viability or cytotoxicity.

Simplified PPARγ Signaling Pathway

As this compound is a PPARγ inverse agonist, understanding its target pathway is crucial.

PPAR_pathway cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Inhibits RXR RXR PPARg->RXR Forms heterodimer with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Adipogenesis Adipogenesis TargetGenes->Adipogenesis Represses Osteogenesis Osteogenesis TargetGenes->Osteogenesis Promotes

Caption: Simplified signaling pathway showing the inhibitory effect of this compound on PPARγ, leading to changes in gene transcription that favor osteogenesis over adipogenesis.

Data Presentation

When presenting your quantitative data, a clear and structured table is essential for easy comparison. Below are templates you can adapt for your experimental results.

Table 1: Example Data Table for an MTT Assay with this compound

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Viability (Normalized to Vehicle Control)
0 (Vehicle)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.18 ± 0.0994.4%
100.95 ± 0.0676.0%
500.45 ± 0.0536.0%
1000.15 ± 0.0312.0%
Positive Control0.10 ± 0.028.0%

Table 2: Example Data Table for an LDH Release Assay with this compound

This compound Conc. (µM)LDH Activity (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity (Normalized to Max Lysis Control)
0 (Vehicle)0.15 ± 0.025%
0.10.16 ± 0.035.5%
10.20 ± 0.048%
100.45 ± 0.0525%
500.98 ± 0.0865%
1001.35 ± 0.1090%
Max Lysis Control1.50 ± 0.09100%

References

Inconsistent results with SR2595 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SR2595, a peroxisome proliferator-activated receptor-gamma (PPARγ) inverse agonist. Inconsistent results with this compound can arise from a variety of factors, from cell line-specific characteristics to experimental procedure variations. This guide is designed to help you identify potential causes for such inconsistencies and provide solutions to ensure reliable and reproducible data.

Troubleshooting Guide: Inconsistent Results with this compound

Question: Why am I observing variable or inconsistent effects of this compound on cell viability and proliferation in different cell lines?

Answer: Inconsistent responses to this compound across different cell lines are a common challenge and can be attributed to several key factors. The primary reason lies in the variable expression and functional status of its target, PPARγ. Additionally, the cellular context, including the status of other signaling pathways, can significantly influence the outcome. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Cause Explanation Recommended Solution
Variable PPARγ Expression The level of PPARγ protein can vary significantly between cell lines.[1][2] Cell lines with low or absent PPARγ expression will naturally be less responsive to a PPARγ-targeting compound like this compound.1. Assess PPARγ Expression: Before initiating experiments, quantify PPARγ mRNA and protein levels in your target cell lines using qPCR and Western blotting, respectively. 2. Select Appropriate Cell Lines: Choose cell lines with demonstrable PPARγ expression for your studies. Consider using a positive control cell line known to express PPARγ (e.g., adipocytes, certain colon or breast cancer cell lines).
Different PPARγ Isoforms Two main isoforms of PPARγ exist, PPARγ1 and PPARγ2, with differing tissue distribution.[3][4] While PPARγ1 is widely expressed, PPARγ2 is primarily found in adipose tissue.[3] The specific isoform present in your cell line could influence the response to this compound.1. Identify Isoform Expression: Use isoform-specific primers in qPCR to determine which PPARγ isoforms are expressed in your cell lines.
Cellular Context and Signaling Crosstalk The ultimate effect of this compound is dependent on the downstream signaling pathways active in a particular cell line. PPARγ signaling is known to crosstalk with other pathways, such as the WNT/β-catenin and RB pathways. The status of these pathways can alter the cellular response to PPARγ modulation.1. Profile Key Signaling Pathways: Assess the basal activity of key signaling pathways (e.g., WNT, MAPK/ERK, PI3K/Akt) in your cell lines. 2. Correlate with this compound Response: Analyze if the activity of these pathways correlates with the observed sensitivity to this compound.
Off-Target Effects at High Concentrations At high concentrations, small molecules can exhibit off-target effects that are independent of their primary mechanism of action. These off-target effects can vary between cell lines, leading to inconsistent results.1. Perform Dose-Response Experiments: Determine the optimal concentration range for this compound in each cell line by performing a thorough dose-response curve. 2. Use Minimal Effective Concentration: Use the lowest concentration of this compound that elicits a consistent and significant effect to minimize the risk of off-target activities.
Experimental Variability Inconsistencies can arise from variations in experimental conditions such as cell passage number, confluency, serum concentration in the media, and the quality of reagents.1. Standardize Protocols: Maintain a consistent and detailed experimental protocol across all experiments and cell lines. 2. Monitor Cell Culture Conditions: Regularly check cell health, passage number, and ensure consistent confluency at the time of treatment. 3. Quality Control Reagents: Use high-quality, validated reagents and test new batches before use in critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inverse agonist of PPARγ. This means that it binds to the PPARγ receptor and reduces its basal transcriptional activity. PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) to regulate the transcription of target genes involved in adipogenesis, lipid metabolism, and inflammation. By acting as an inverse agonist, this compound represses the expression of these target genes.

Q2: What are the known effects of this compound in different cell types?

The primary described effect of this compound is the promotion of osteogenesis (bone formation) from mesenchymal stem cells (MSCs) while inhibiting adipogenesis (fat cell formation). The effects in other cell types, particularly cancer cells, are less well-documented and can be variable due to the complex role of PPARγ in cancer. PPARγ activation has been shown to have both pro- and anti-proliferative effects depending on the cancer type and cellular context. Therefore, the effect of the inverse agonist this compound is expected to be similarly context-dependent.

Q3: How does PPARγ expression vary across different cancer cell lines?

PPARγ expression is highly variable across different cancer types and even among cell lines derived from the same tumor type. For example, some studies have shown high PPARγ expression in prostate and colon cancer cell lines, while others report lower expression in certain lung and breast cancer cell lines. It is crucial to experimentally determine the PPARγ expression level in the specific cell lines being investigated.

Q4: Can this compound induce apoptosis?

The effect of PPARγ modulation on apoptosis is cell-type specific. In some contexts, PPARγ activation can induce apoptosis, while in others it can be protective. As an inverse agonist, this compound's effect on apoptosis would likely depend on the basal activity of PPARγ and its role in the survival signaling of the specific cell line. For instance, if basal PPARγ activity is promoting survival in a particular cell line, then this compound could potentially induce apoptosis. This needs to be experimentally verified in each cell line of interest.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to assess the effect of this compound on the viability of adherent cell lines.

Materials:

  • Target cell lines

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of PPARγ and Downstream Targets

This protocol describes how to measure the protein levels of PPARγ and key signaling molecules.

Materials:

  • Target cell lines

  • This compound

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-β-actin, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations and for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

SR2595_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Forms Heterodimer PPARg->Repression RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription (Adipogenesis, Inflammation) PPRE->TargetGenes Regulates

Caption: Signaling pathway of this compound as a PPARγ inverse agonist.

Experimental_Workflow Start Start: Hypothesis Formulation CellLineSelection Cell Line Selection & PPARγ Expression Analysis (qPCR, Western Blot) Start->CellLineSelection DoseResponse Dose-Response Study (MTT Assay) CellLineSelection->DoseResponse FunctionalAssays Functional Assays (Proliferation, Apoptosis) DoseResponse->FunctionalAssays MechanismAnalysis Mechanism of Action Analysis (Western Blot for Signaling Pathways, qPCR for Target Genes) FunctionalAssays->MechanismAnalysis DataAnalysis Data Analysis & Interpretation MechanismAnalysis->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental workflow for investigating the effects of this compound.

Troubleshooting_Guide InconsistentResults Inconsistent Results with this compound? CheckPPARg Have you confirmed PPARγ expression in your cell lines? InconsistentResults->CheckPPARg Yes StandardizeProtocol Are your experimental protocols standardized? CheckPPARg->StandardizeProtocol Yes MeasurePPARg Measure PPARγ mRNA and protein levels (qPCR, WB). CheckPPARg->MeasurePPARg No DoseResponse Have you performed a full dose-response curve? StandardizeProtocol->DoseResponse Yes ReviewProtocol Review and standardize cell culture and treatment protocols. StandardizeProtocol->ReviewProtocol No PerformDoseResponse Perform a detailed dose-response experiment. DoseResponse->PerformDoseResponse No ConsiderContext Consider cell-specific context (e.g., other signaling pathways). DoseResponse->ConsiderContext Yes MeasurePPARg->CheckPPARg ReviewProtocol->StandardizeProtocol PerformDoseResponse->DoseResponse

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

SR2595 Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SR2595 in cell culture media. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Unlike PPARγ agonists which activate the receptor, this compound binds to PPARγ and represses its basal transcriptional activity.[1][2] This mechanism is crucial for its observed biological effects, such as promoting osteogenesis (bone formation) by inhibiting adipogenesis (fat cell formation).[1]

Q2: How stable is this compound in common cell culture media like DMEM or RPMI-1640?

While specific public data on the quantitative stability of this compound in various cell culture media is limited, its characterization as having sufficient pharmacokinetics for in-vivo animal studies suggests a reasonable degree of stability. However, the stability of any compound in cell culture can be influenced by several factors, including media composition, pH, temperature, and the presence of serum. It is highly recommended to determine the stability of this compound under your specific experimental conditions.

Q3: What are common signs of this compound instability or degradation in my experiments?

Inconsistent or non-reproducible experimental results are a primary indicator of potential compound instability. Other signs may include:

  • A decrease in the expected biological effect over time.

  • Visible precipitation of the compound in the cell culture medium.

  • Changes in the color or pH of the culture medium.

Q4: How can I determine the stability of this compound in my specific cell culture setup?

A common and reliable method is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture medium of choice at 37°C and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) to measure the concentration of the parent compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results Compound degradation in media.Perform a stability study of this compound in your specific cell culture medium using HPLC or LC-MS to determine its half-life. Prepare fresh stock solutions for each experiment.
Compound precipitation.Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. Visually inspect the media for any precipitate after adding this compound. Consider using a lower concentration of this compound or a different formulation if solubility is an issue.
Unexpected cellular toxicity High concentration of this compound.Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.1%).
Lack of expected biological effect Insufficient concentration of active compound due to degradation.Confirm the stability of this compound under your experimental conditions. If degradation is significant, consider more frequent media changes with freshly prepared this compound.
Cell line is not responsive to PPARγ modulation.Confirm that your cell line expresses PPARγ. Test a known PPARγ agonist as a positive control to ensure the pathway is active in your cells.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media via HPLC

Objective: To quantify the concentration of this compound in a specific cell culture medium over time to determine its stability.

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • 37°C incubator

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spiking into Media: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to the final desired experimental concentration (e.g., 10 µM).

  • Incubation: Incubate the this compound-containing medium in a sterile container at 37°C in a humidified incubator with 5% CO2.

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the medium.

  • Sample Preparation:

    • For samples containing serum, precipitate proteins by adding an equal volume of cold acetonitrile.

    • Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using an appropriate HPLC method. A common mobile phase for reverse-phase chromatography consists of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the absorbance at a wavelength appropriate for this compound.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the stability profile and half-life.

Stability Data of a Hypothetical Compound in Cell Culture Media (Example)
Time (Hours) DMEM + 10% FBS (% Remaining) RPMI-1640 + 10% FBS (% Remaining) Serum-Free DMEM (% Remaining)
0100100100
298.599.195.2
496.297.890.1
891.794.582.3
2475.385.160.5
4855.872.438.9

Note: This table presents example data for a hypothetical compound. Actual stability of this compound should be determined experimentally.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action as a PPARγ Inverse Agonist

This compound acts as an inverse agonist on the PPARγ signaling pathway. In its basal state, PPARγ can exhibit some level of activity. This compound binds to the PPARγ receptor, leading to a conformational change that promotes the recruitment of co-repressors and inhibits the recruitment of co-activators. This repression of PPARγ activity leads to a downstream decrease in the expression of adipogenic genes and a promotion of osteogenic differentiation.

SR2595_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARg PPARγ Receptor This compound->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with CoRepressor Co-Repressor Complex PPARg->CoRepressor Recruits PPRE PPRE (DNA Response Element) PPARg->PPRE Binds to RXR->PPRE Binds to CoActivator Co-Activator Complex Adipogenesis Adipogenesis Genes (e.g., FABP4) PPRE->Adipogenesis Represses Transcription Osteogenesis Osteogenesis Genes (e.g., Runx2) PPRE->Osteogenesis Promotes Transcription

Caption: this compound binds to PPARγ, promoting co-repressor recruitment and repressing adipogenesis while promoting osteogenesis.

Experimental Workflow for Assessing this compound Stability

The following diagram outlines the key steps for determining the stability of this compound in cell culture media.

Stability_Workflow start Start: Prepare this compound Stock Solution spike Spike this compound into Cell Culture Media start->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots at Different Time Points incubate->sample prepare Prepare Samples for Analysis (e.g., Protein Precipitation) sample->prepare analyze Analyze by HPLC or LC-MS prepare->analyze quantify Quantify this compound Peak Area analyze->quantify calculate Calculate % Remaining vs. Time quantify->calculate end End: Determine Stability Profile calculate->end

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Navigating SR2595 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the PPARγ inverse agonist SR2595, achieving and maintaining its solubility is critical for experimental success. This guide provides detailed troubleshooting strategies and answers to frequently asked questions to address common solubility challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended. The advised method is to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What are the recommended organic solvents for creating an this compound stock solution?

A2: Based on available data, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents for this compound. Ethanol can also be used, but it dissolves less of the compound. A summary of solubility in various solvents is provided in the table below.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Decrease the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try lowering the concentration.

  • Increase the percentage of co-solvent: While minimizing the organic solvent concentration is ideal, sometimes a higher percentage is necessary to maintain solubility. For cell-based assays, it is crucial to determine the tolerance of your cell line to the specific organic solvent.

  • Use a pre-mixed co-solvent buffer: One documented method is to dilute the initial organic stock solution with a mixture of the organic solvent and the aqueous buffer. For example, a 1:3 mixture of DMF and PBS (pH 7.2) has been used.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and using a bath sonicator can help redissolve small amounts of precipitate and improve overall solubility. However, the long-term stability of this compound under these conditions should be monitored.

Q4: Can I prepare a large batch of this compound solution in a co-solvent buffer and store it for future use?

A4: The stability of this compound in various solvent mixtures over time has not been extensively reported. It is generally recommended to prepare fresh dilutions from a concentrated organic stock solution for each experiment to ensure consistency and avoid potential degradation or precipitation during storage. If you must store a diluted solution, it is advisable to keep it at 4°C for a short period and visually inspect for any precipitation before use.

Q5: For my in vivo animal studies, what is a suitable formulation for this compound?

A5: For oral administration in mice, this compound has been successfully formulated for once-daily dosing. While specific formulation details can be complex and proprietary, a common approach for poorly soluble compounds is to create a suspension. This often involves reducing the particle size of the compound (micronization) and using a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration
Dimethyl Sulfoxide (DMSO)10 mg/mL
Dimethylformamide (DMF)10 mg/mL
Ethanol≤5 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for subsequent dilution into aqueous media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator (optional)

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the mixture thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If any particulates remain, briefly sonicate the solution in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there is no precipitate.

  • Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for this compound Dissolution

G start Start: this compound Powder dissolve_organic Dissolve in 100% DMSO or DMF (e.g., 10 mg/mL) start->dissolve_organic check_dissolution Is the solution clear? dissolve_organic->check_dissolution sonicate Warm gently (37°C) and/or sonicate check_dissolution->sonicate No dilute_aqueous Dilute into aqueous buffer/medium check_dissolution->dilute_aqueous Yes sonicate->check_dissolution check_precipitation Does it precipitate? dilute_aqueous->check_precipitation success Success: Solution is ready for experiment check_precipitation->success No troubleshoot Troubleshooting Options check_precipitation->troubleshoot Yes option1 1. Lower final concentration troubleshoot->option1 option2 2. Increase co-solvent percentage (check cell tolerance) troubleshoot->option2 option3 3. Use intermediate dilution with co-solvent/buffer mix troubleshoot->option3 option1->dilute_aqueous end_fail Re-evaluate solvent system or experimental design option1->end_fail option2->dilute_aqueous option2->end_fail option3->dilute_aqueous option3->end_fail

Caption: A workflow for dissolving this compound and troubleshooting precipitation issues.

This compound and the PPARγ Signaling Pathway

This compound functions as an inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). In its basal state, PPARγ can exhibit some level of transcriptional activity. While agonists (like thiazolidinediones) enhance this activity, an inverse agonist like this compound binds to the receptor and actively represses it, reducing the expression of target genes involved in processes like adipogenesis.[1]

PPAR_gamma_pathway cluster_receptor Nuclear Receptor Complex cluster_dna Target Gene This compound This compound (Inverse Agonist) PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds and represses Agonist Agonist (e.g., Thiazolidinediones) Agonist->PPARg_RXR Binds and activates Agonist->PPARg_RXR Activation Transcription Transcription of Adipogenic Genes PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to DNA PPARg_RXR->PPRE Activation PPARg_RXR->Transcription Repression PPRE->Transcription PPRE->Transcription Activation

Caption: this compound acts as an inverse agonist on the PPARγ signaling pathway.

References

Technical Support Center: Investigating Off-Target Effects of SR2595

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of SR2595. While this compound is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), it is crucial to characterize its broader selectivity profile to ensure the specificity of experimental results and anticipate potential confounding effects.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule developed as an inverse agonist of PPARγ, the master regulator of adipogenesis.[1][2] By repressing the basal activity of PPARγ, this compound promotes the differentiation of mesenchymal stem cells into bone-forming osteoblasts rather than fat cells.[1] This makes it a potential therapeutic agent for promoting bone formation.

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound was designed for PPARγ, like most small molecules, it has the potential to bind to other proteins in the cell. These unintended interactions, or "off-target effects," can lead to a variety of outcomes:

  • Misinterpretation of Experimental Data: An observed phenotype might be incorrectly attributed to the modulation of PPARγ when it is, in fact, caused by an off-target interaction.

  • Unforeseen Toxicity: Off-target binding can lead to cellular toxicity or other adverse effects.

  • Discovery of New Therapeutic Applications: Identifying off-targets can sometimes reveal new therapeutic opportunities for a compound.

Early identification of off-target interactions is a critical step in drug development and for the robust validation of research findings.

Q3: Are there any known off-target effects for this compound?

Currently, there is a lack of publicly available data from broad screening panels (e.g., kinome scans or receptor panels) that have systematically evaluated the selectivity of this compound. The primary literature focuses on its on-target effects on PPARγ. Therefore, it is recommended that researchers using this compound consider performing their own off-target profiling to suit the context of their specific biological system.

Q4: What are the initial steps to assess the potential for off-target effects?

A tiered approach is often recommended:

  • Computational Assessment: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.

  • Broad Panel Screening: If resources permit, screening this compound against a large panel of kinases and receptors can provide a broad overview of its selectivity.

  • Unbiased Proteome-wide Approaches: Techniques like chemical proteomics or thermal shift assays can identify interacting partners in a more physiological context without prior bias.

On-Target Potency of this compound and Analogs

The following table summarizes the binding affinity of this compound and its related compounds for its intended target, PPARγ. This data is useful as a benchmark when evaluating the potency of any potential off-target interactions.

CompoundTargetBinding Affinity (Kᵢ, nM)
This compoundPPARγ120
SR1664 (Antagonist Precursor)PPARγ130
SR10221 (Analog)PPARγ40

Data extracted from supplementary information in Costello et al., 2015.

Troubleshooting Guides for Off-Target Identification

Here we provide troubleshooting guides for three common experimental approaches to identify off-target effects of small molecules like this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA
  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations (a vehicle control, e.g., DMSO, must be included). Incubate for a sufficient time to allow compound entry and binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures in a thermal cycler to create a melt curve. A typical range might be 40-70°C.

  • Cell Lysis: After the heat challenge, lyse the cells (e.g., through freeze-thaw cycles or lysis buffer).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of the protein of interest (potential off-target) remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.

CETSA Experimental Workflow

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Cells + this compound C Heat Gradient (e.g., 40-70°C) A->C B Cells + Vehicle B->C D Cell Lysis C->D E Centrifugation D->E F Collect Supernatant E->F G Western Blot / MS F->G H Analyze Melt Curve Shift G->H

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Troubleshooting CETSA

ProblemPossible Cause(s)Suggested Solution(s)
No thermal shift observed for a known interacting protein. Insufficient compound concentration or incubation time.Optimize compound concentration and incubation time.
Compound is not cell-permeable.Use a cell-permeable analog or perform the assay with cell lysates.
The protein is intrinsically very stable or unstable.Adjust the temperature range of the heat challenge.
High variability between replicates. Uneven heating or cooling.Use a thermal cycler for precise temperature control. Ensure consistent sample handling.
Inconsistent cell density or lysis.Standardize cell counting and lysis procedures.
Protein is not detectable by Western blot. Low protein abundance.Use an enrichment technique or a more sensitive detection method like mass spectrometry.
Antibody is not specific or sensitive enough.Validate the primary antibody with positive and negative controls.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a chemical proteomics approach used to identify proteins that bind to a small molecule of interest. It involves immobilizing the small molecule on a solid support and then capturing its binding partners from a cell lysate.

Experimental Protocol: AC-MS
  • Immobilization of this compound: Chemically conjugate this compound to a solid support, such as agarose or magnetic beads. It is critical to use a linker that does not interfere with the binding properties of this compound.

  • Preparation of Cell Lysate: Prepare a native protein lysate from the cells or tissue of interest.

  • Affinity Pull-down: Incubate the immobilized this compound with the cell lysate to allow for the formation of protein-SR2595 complexes. A control experiment with beads lacking this compound is essential.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound-conjugated beads with those from the control beads to identify specific binding partners.

AC-MS Experimental Workflow

ACMS_Workflow cluster_0 Probe Preparation cluster_1 Protein Capture cluster_2 Identification A This compound C Immobilized this compound A->C B Beads B->C E Incubation C->E D Cell Lysate D->E F Washing E->F G Elution F->G H LC-MS/MS G->H I Identify Specific Binders H->I

Workflow for identifying off-targets using Affinity Chromatography-Mass Spectrometry.
Troubleshooting AC-MS

ProblemPossible Cause(s)Suggested Solution(s)
High background of non-specific binding. Insufficient washing.Increase the number of washes and/or the stringency of the wash buffer (e.g., by adding low concentrations of detergent).
Hydrophobic or charged nature of the beads or linker.Use a different type of bead or a more inert linker.
No specific binders identified. Immobilization of this compound interferes with its binding site.Try different conjugation strategies to attach this compound to the beads via different points.
Off-targets have low affinity or are of low abundance.Increase the amount of lysate or use a more sensitive mass spectrometer.
Known interacting protein is not identified. The interaction is weak and is disrupted during washing.Use a milder wash buffer.
The protein is not expressed in the cell type used.Confirm protein expression by Western blot.

Understanding Potential Off-Target Mediated Phenotypes

If an off-target is identified, it is crucial to understand how its modulation by this compound could affect cellular signaling and contribute to the observed phenotype. The following is a hypothetical example of a signaling pathway that could be inadvertently affected by an off-target interaction.

Hypothetical Off-Target Signaling Pathway

Off_Target_Pathway cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway SR2595_on This compound PPARg PPARγ SR2595_on->PPARg Adipogenesis Adipogenesis PPARg->Adipogenesis Osteogenesis Osteogenesis PPARg->Osteogenesis SR2595_off This compound KinaseX Kinase X (Off-Target) SR2595_off->KinaseX TF_Y Transcription Factor Y KinaseX->TF_Y GeneZ Gene Z Expression TF_Y->GeneZ

Hypothetical on-target vs. off-target signaling pathways for this compound.

In this hypothetical scenario, in addition to its intended effect on PPARγ, this compound also inhibits an off-target, "Kinase X". This inhibition prevents the activation of "Transcription Factor Y", leading to altered expression of "Gene Z". This could result in a phenotype that is independent of PPARγ, confounding the interpretation of experimental results. Validating such off-target effects, for instance by using siRNA to knockdown "Kinase X" and observing if the phenotype is replicated, is a critical next step.

By providing these resources, we aim to equip researchers with the necessary tools and knowledge to confidently investigate the selectivity of this compound and ensure the robustness of their scientific findings.

References

How to control for vehicle effects when using SR2595

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR2595. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Unlike PPARγ agonists which activate the receptor, this compound binds to PPARγ and represses its basal transcriptional activity. This inverse agonism can lead to specific cellular outcomes, such as the promotion of osteogenic differentiation from mesenchymal stem cells by increasing the expression of bone morphogenetic proteins like BMP2 and BMP6.[2]

Q2: What is a vehicle control and why is it critical when using this compound?

A vehicle control is an essential component of experimental design where cells are treated with the same solvent used to dissolve this compound (the "vehicle") but without the compound itself. This is crucial to differentiate the biological effects of this compound from any potential effects of the solvent. Without a proper vehicle control, any observed changes in cellular processes could be mistakenly attributed to this compound when they are, in fact, caused by the vehicle.

Q3: What is the recommended vehicle for dissolving this compound for in vitro experiments?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] DMSO is a common aprotic solvent used for a wide range of polar and nonpolar molecules in cell-based assays.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid off-target cellular effects, the final concentration of DMSO in the cell culture medium should be kept to a minimum. A general guideline is to maintain the final DMSO concentration at or below 0.5%.[3] However, cellular tolerance to DMSO is highly dependent on the cell type.[3] It is strongly recommended to perform a vehicle toxicity test to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line before proceeding with this compound experiments. Even at very low concentrations, DMSO can have heterogeneous effects on signaling proteins.

Troubleshooting Guides

Issue: I am seeing unexpected effects in my cells treated with this compound, such as decreased viability or altered morphology.

This could be due to the effects of the vehicle (DMSO) rather than this compound itself.

Troubleshooting Steps:

  • Verify Vehicle Toxicity: Conduct a dose-response experiment with DMSO alone on your specific cell line. Assess key parameters like cell viability (e.g., using an MTT or MTS assay), proliferation, and morphology at a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%).

  • Determine Maximum Tolerated Vehicle Concentration: Identify the highest concentration of DMSO that does not cause a significant difference in your measured parameters compared to untreated control cells. This will be your maximum working concentration for the vehicle in your this compound experiments.

  • Adjust Experimental Design: If your current DMSO concentration is causing toxicity, lower the final concentration in your experiments to be at or below the determined maximum tolerated concentration. This may require preparing a more concentrated stock of this compound if a higher final compound concentration is needed.

  • Consistent Vehicle Concentration: Ensure that all experimental conditions, including the vehicle control and all concentrations of this compound, have the same final concentration of DMSO.

Issue: this compound is precipitating when I add it to my cell culture medium.

Precipitation of a compound upon dilution in aqueous media is a common issue, especially with hydrophobic molecules.

Troubleshooting Steps:

  • Check Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming or brief sonication may be necessary.

  • Optimize Dilution Method:

    • Pre-warm the media: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.

    • Stepwise Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform a serial dilution. For example, create an intermediate dilution of your this compound stock in a smaller volume of pre-warmed media before adding it to the final culture volume.

    • Gentle Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.

  • Determine Maximum Soluble Concentration: If precipitation persists, you may be exceeding the solubility of this compound in your cell culture medium. You can determine the maximum soluble concentration by preparing a serial dilution of this compound in your specific cell culture medium, incubating at 37°C, and visually inspecting for precipitation.

Data Presentation

Table 1: this compound and Vehicle (DMSO) Properties

ParameterValueReference
This compound Properties
Molecular Weight558.71 g/mol
Solubility in DMSO2 mg/mL
Mechanism of ActionPPARγ Inverse Agonist
DMSO Properties
Recommended Final Concentration≤ 0.5% (cell type dependent)
Potential Cellular EffectsCytotoxicity, apoptosis, altered gene expression

Experimental Protocols

Protocol: Determining Vehicle (DMSO) Toxicity in a Cell-Based Assay

This protocol outlines a general procedure to determine the maximum tolerated concentration of DMSO for a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Reagents for a cell viability assay (e.g., MTT, MTS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow the cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1%. Also, prepare a media-only control (0% DMSO).

  • Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of DMSO. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using your chosen method (e.g., MTT or MTS assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the media-only control (which is set to 100% viability). The highest concentration of DMSO that does not cause a significant reduction in cell viability is considered the maximum tolerated concentration for your experiments.

Visualizations

SR2595_Experimental_Workflow Experimental Workflow for this compound with Vehicle Control cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis prep_stock Prepare this compound Stock in 100% DMSO control_vehicle Vehicle Control (e.g., 0.1% DMSO) prep_stock->control_vehicle treatment_this compound This compound Treatment (in 0.1% DMSO) prep_stock->treatment_this compound prep_cells Seed Cells in Culture Plates control_media Media Only (Negative Control) prep_cells->control_media prep_cells->control_vehicle prep_cells->treatment_this compound incubation Incubate for Experimental Duration control_media->incubation control_vehicle->incubation treatment_this compound->incubation assay Perform Cellular/Molecular Assay incubation->assay data_analysis Data Analysis and Interpretation assay->data_analysis

Caption: Workflow for this compound experiments with appropriate controls.

PPARg_Signaling_Comparison PPARγ Agonist vs. Inverse Agonist (this compound) Mechanism cluster_agonist Agonist Action cluster_inverse_agonist Inverse Agonist Action (this compound) agonist Agonist pparg_agonist PPARγ/RXR agonist->pparg_agonist Binds coactivator Co-activator Recruitment pparg_agonist->coactivator gene_activation Target Gene Transcription ACTIVATED coactivator->gene_activation This compound This compound pparg_inverse PPARγ/RXR This compound->pparg_inverse Binds corepressor Co-repressor Recruitment pparg_inverse->corepressor gene_repression Basal Gene Transcription REPRESSED corepressor->gene_repression

Caption: PPARγ signaling with an agonist vs. an inverse agonist.

References

SR2595 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR2595, a potent and selective PPARγ inverse agonist. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in their experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound that functions as an inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Unlike an antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of PPARγ, which is a key regulator of adipogenesis (fat cell formation), this compound represses the basal activity of the receptor. This repression of PPARγ has been shown to promote osteogenesis (bone formation).[1]

Q2: How should I store the solid compound this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.

Q3: How do I dissolve this compound for my experiments?

This compound is a crystalline solid with solubility in various organic solvents.[1] The choice of solvent will depend on your specific experimental setup. It is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your aqueous experimental medium.

Q4: How stable is this compound in solution?

While the solid form of this compound is highly stable when stored correctly, solutions are generally less stable and it is recommended to use them as soon as possible after preparation. Some studies on compounds stored in DMSO suggest that many are stable for extended periods, even at room temperature, but this is highly compound-dependent.[2] To ensure the highest activity of this compound, it is best practice to prepare fresh solutions for each experiment or to prepare small aliquots of a concentrated stock solution and store them at -80°C for short-term use. Avoid repeated freeze-thaw cycles.

Q5: Is this compound sensitive to light or pH?

As an indole derivative, this compound may be sensitive to light and extreme pH conditions. Indole compounds can undergo photodegradation upon exposure to UV light. The stability of indole derivatives can also be influenced by pH, with degradation being more rapid at non-neutral pH. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. It is also advisable to maintain the pH of the experimental medium within a physiological range (typically pH 7.2-7.4) to minimize potential degradation.

Data Presentation

This compound Solubility Data
SolventSolubility
DMF10 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL
DMSO10 mg/mL
Ethanol5 mg/mL

Data sourced from Cayman Chemical Technical Data Sheet.

Recommended Storage Conditions
FormStorage TemperatureStability
Solid-20°C≥ 4 years
Solution-80°C (aliquots)Short-term (prepare fresh for best results)

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound solid compound, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 558.7 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 5.587 mg of this compound in 1 mL of DMSO.

  • Procedure:

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • If not for immediate use, aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

In Vitro Cell-Based Assay Protocol (General)

This protocol provides a general guideline for treating cultured cells with this compound. Specific cell types and assays may require optimization.

  • Cell Seeding: Plate your cells of interest at the desired density in a suitable culture plate and allow them to adhere overnight.

  • Preparation of Working Solution: Thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution to the final desired concentration (e.g., 1 µM) in your cell culture medium. It is important to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the cells for the desired period as determined by your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Analysis: Proceed with your downstream analysis, such as gene expression analysis (qPCR), protein analysis (Western blot), or functional assays.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Inconsistent or no effect of this compound in experiments. Degradation of this compound: The compound may have degraded due to improper storage or handling.Always prepare fresh solutions of this compound from a properly stored solid stock. If using frozen aliquots, avoid repeated freeze-thaw cycles. Protect solutions from light and maintain a physiological pH.
Incorrect Concentration: The final concentration of this compound may be too low or too high for your specific cell type or assay.Perform a dose-response experiment to determine the optimal concentration of this compound for your system.
Cell Line Responsive: The cell line you are using may not express PPARγ or may have a non-functional receptor.Confirm the expression and functionality of PPARγ in your cell line using techniques like Western blot or a positive control agonist.
High background or off-target effects. Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells and may cause non-specific effects.Ensure the final concentration of DMSO in your culture medium is as low as possible, typically not exceeding 0.1%.
Compound Precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations.Visually inspect the culture medium for any signs of precipitation. If precipitation occurs, try lowering the final concentration or using a different solvent for the initial stock solution (though DMSO is generally preferred).
Difficulty dissolving this compound. Low Quality Solvent: The solvent used may not be of high enough purity or may contain water.Use anhydrous, high-purity solvents for preparing stock solutions.
Incorrect Solvent: The chosen solvent may not be optimal for dissolving this compound at the desired concentration.Refer to the solubility data table and consider using DMF or DMSO for higher concentration stock solutions. Gentle warming or sonication can also aid in dissolution.

Visualizations

This compound Signaling Pathway

SR2595_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ/RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_bound This compound-PPARγ/RXR Complex PPARg_RXR_inactive->PPARg_RXR_bound Conformational Change PPRE PPRE PPARg_RXR_bound->PPRE Binds to DNA Gene_Repression Target Gene Repression PPRE->Gene_Repression Inhibits Transcription CoR Co-repressors CoR->PPARg_RXR_bound Recruitment

Caption: this compound acts as a PPARγ inverse agonist, repressing target gene transcription.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plate start->seed_cells prepare_solution Prepare this compound Working Solution seed_cells->prepare_solution treat_cells Treat Cells with this compound (and Vehicle Control) prepare_solution->treat_cells incubate Incubate for a Defined Period treat_cells->incubate analysis Downstream Analysis (e.g., qPCR, Western Blot) incubate->analysis end End analysis->end Troubleshooting_Logic start Inconsistent Results? check_compound This compound Integrity? start->check_compound check_concentration Optimal Concentration? check_compound->check_concentration Yes solution_fresh Prepare Fresh Solution check_compound->solution_fresh No check_cells Cell Line Responsive? check_concentration->check_cells Yes dose_response Perform Dose-Response check_concentration->dose_response No check_solvent Solvent Effects? check_cells->check_solvent Yes validate_cells Validate PPARγ Expression check_cells->validate_cells No lower_dmso Lower DMSO Concentration check_solvent->lower_dmso Yes

References

Technical Support Center: Interpreting Unexpected Gene Expression Changes with SR2595

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected gene expression changes when working with the PPARγ inverse agonist, SR2595.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on gene expression?

This compound is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis (fat cell development).[1] As an inverse agonist, this compound represses the basal activity of PPARγ.

The primary expected effect of this compound is the promotion of osteogenesis (bone formation) at the expense of adipogenesis.[1] This is achieved by altering the expression of key target genes. Specifically, in mesenchymal stem cells (MSCs), this compound treatment is expected to:

  • Increase the expression of osteogenic markers such as Bone Morphogenetic Protein 2 (BMP2) and Bone Morphogenetic Protein 6 (BMP6).[1]

  • Decrease the expression of adipogenic markers like Fatty Acid Binding Protein 4 (FABP4).

Any significant deviation from this expression profile could be considered an unexpected result.

Q2: I'm seeing changes in genes related to inflammation. Is this expected?

While the primary described role of this compound is in the osteogenesis/adipogenesis balance, PPARγ is also known to play a significant role in regulating inflammatory responses.[2] Therefore, changes in the expression of inflammation-related genes are not entirely unexpected, although they may not be the primary focus of your experiment. PPARγ can repress the expression of pro-inflammatory genes, so an inverse agonist like this compound might theoretically lead to an increase in their expression. However, the context is critical, as PPARγ's role in inflammation is complex and can be cell-type specific.

Q3: Why are my gene expression results with this compound different in various cell types?

The function of PPARγ is highly dependent on the cellular context. The transcriptional output of PPARγ activation or repression is influenced by the presence of other cell-type-specific transcription factors and the chromatin landscape of the cell. For example, in macrophages, PPARγ's genomic binding sites are largely distinct from those in adipocytes. Therefore, you should anticipate that this compound will regulate different sets of genes in different cell lines (e.g., osteoblasts vs. macrophages vs. cancer cells).

Q4: Could the observed unexpected gene expression changes be due to off-target effects of this compound?

Like any small molecule inhibitor, this compound could potentially have off-target effects, meaning it may interact with other proteins besides PPARγ. If you observe a phenotype or gene expression change that is inconsistent with the known functions of PPARγ, off-target effects should be considered. It is crucial to perform validation experiments to distinguish between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Expected osteogenic genes (BMP2, BMP6) are not upregulated, or adipogenic genes (FABP4) are not downregulated.

This scenario suggests a problem with the experimental setup or a lack of cellular response.

Troubleshooting Workflow

cluster_B Verification cluster_C Cellular Assessment cluster_D Compound Activity cluster_E Optimization A Unexpected Gene Expression: No change in BMP2/BMP6 or FABP4 B Verify Experimental Setup A->B Step 1 C Assess Cell Health and Competency B->C Step 2 D Confirm this compound Activity C->D Step 3 E Optimize Treatment Conditions D->E Step 4 B1 Check this compound concentration and handling B2 Confirm cell line identity and passage number B3 Validate qPCR primers and probes C1 Perform cell viability assay (e.g., MTT, Trypan Blue) C2 Test for mycoplasma contamination C3 Confirm differentiation potential of MSCs D1 Use a positive control (e.g., known PPARγ inverse agonist) D2 Perform a dose-response experiment E1 Vary this compound concentration E2 Adjust treatment duration

Caption: Troubleshooting workflow for lack of expected gene expression changes.

Detailed Steps & Protocols:

StepActionExperimental Protocol
1. Verify Experimental Setup Confirm the concentration of your this compound stock solution. Ensure proper storage and handling to prevent degradation. Validate the identity of your cell line and ensure you are using a low passage number. For qPCR, verify the efficiency and specificity of your primers for BMP2, BMP6, and FABP4.Primer Validation: Perform a standard curve with a serial dilution of cDNA to ensure primer efficiency is between 90-110%. Run a melt curve analysis to check for a single peak, indicating primer specificity.
2. Assess Cell Health Poor cell health can blunt the response to stimuli. Perform a cell viability assay to ensure cells are healthy. Check for common contaminants like mycoplasma. If using MSCs, confirm their ability to differentiate into osteoblasts and adipocytes using standard protocols.Osteogenic Differentiation Assay: Culture MSCs in osteogenic induction medium. After 14-21 days, stain for calcium deposits using Alizarin Red S.
3. Confirm this compound Activity To rule out a problem with your batch of this compound, perform a dose-response experiment. You should observe a concentration-dependent effect on your target genes.Dose-Response Experiment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a fixed duration. Analyze the expression of BMP2 and FABP4 by RT-qPCR.
4. Optimize Treatment The concentration and duration of this compound treatment may need to be optimized for your specific cell line and experimental conditions.Time-Course Experiment: Treat cells with a fixed concentration of this compound and harvest RNA at different time points (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
Issue 2: Significant changes in the expression of genes unrelated to osteogenesis or adipogenesis are observed.

This could be due to the complex nature of PPARγ signaling in your specific cell type or potential off-target effects of this compound.

Logical Flow for Investigation

cluster_B Validation cluster_C Mechanism cluster_D Biological Context A Unexpected Gene Expression Changes (Non-osteogenic/adipogenic) B Validate the Unexpected Changes A->B C Investigate On-Target vs. Off-Target Effects B->C D Pathway Analysis C->D B1 Confirm with a secondary method (e.g., RT-qPCR for RNA-seq data) B2 Use independent biological replicates C1 Use a structurally different PPARγ inverse agonist C2 Perform PPARγ knockdown/knockout (siRNA or CRISPR) C3 Perform rescue experiment D1 Use bioinformatics tools (e.g., GSEA, IPA) D2 Correlate with known PPARγ functions in the literature

Caption: A logical flow for investigating unexpected gene expression changes.

Detailed Steps & Protocols:

StepActionExperimental Protocol
1. Validate Unexpected Changes First, confirm that the unexpected gene expression changes are real and not an artifact of your initial screen (e.g., microarray or RNA-seq).RT-qPCR Validation: Design and validate primers for a subset of the unexpectedly regulated genes. Perform RT-qPCR on the same and new biological replicates to confirm the direction and magnitude of the expression change.
2. Distinguish On-Target vs. Off-Target To determine if the effects are mediated by PPARγ, use multiple approaches.Secondary Compound: Treat cells with a structurally unrelated PPARγ inverse agonist. If the same gene expression changes are observed, it is more likely an on-target effect. PPARγ Knockdown: Use siRNA or CRISPR to reduce or eliminate PPARγ expression. Treat these cells with this compound. If the unexpected gene expression changes are abolished or significantly reduced, this points to an on-target effect.
3. Pathway Analysis Use bioinformatics tools to understand the biological pathways and processes that are enriched in your list of unexpectedly regulated genes.Gene Set Enrichment Analysis (GSEA): Use GSEA software to determine if a priori defined sets of genes show statistically significant, concordant differences between your control and this compound-treated samples.

Data Summary

Known Gene Expression Changes Induced by this compound

The following table summarizes the documented effects of this compound on gene expression in specific cell types.

Cell TypeGeneExpected Change in ExpressionMethod of DetectionReference
Human Mesenchymal Stem Cells (MSCs)BMP2IncreaseqPCR
Human Mesenchymal Stem Cells (MSCs)BMP6IncreaseqPCR
3T3-L1 AdipocytesFABP4DecreaseqPCR

Signaling Pathways

Simplified PPARγ Signaling Pathway

PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. In its basal state, it can be associated with corepressor proteins, which inhibit transcription. Agonists cause a conformational change that leads to the recruitment of coactivators and subsequent gene transcription. As an inverse agonist, this compound is thought to stabilize the interaction with corepressors, leading to the repression of target gene expression.

cluster_nucleus Nucleus cluster_basal Basal State cluster_agonist Agonist Activation cluster_inverse_agonist This compound (Inverse Agonist) PPARg PPARγ PPRE PPRE (DNA) PPARg->PPRE binds TargetGene Target Gene (e.g., FABP4) PPARg->TargetGene Represses Transcription PPARg->TargetGene Activates Transcription PPARg->TargetGene Strongly Represses Transcription CoR Corepressors PPARg->CoR dissociates RXR RXR RXR->PPRE binds CoR->PPARg associates with CoR->PPARg stabilizes interaction CoA Coactivators CoA->PPARg recruited Agonist Agonist Agonist->PPARg This compound This compound This compound->PPARg

Caption: Simplified model of PPARγ transcriptional regulation.

References

SR2595 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for lot-to-lot variability and outlines quality control measures for the PPARγ inverse agonist, SR2595. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a nuclear receptor, PPARγ is a key regulator of adipogenesis (fat cell formation) and glucose metabolism.[1][3] By acting as an inverse agonist, this compound represses the basal transcriptional activity of PPARγ.[1] This repression of PPARγ has been shown to promote osteogenesis (bone formation), suggesting its therapeutic potential for conditions like osteoporosis.

Q2: What are the potential sources of lot-to-lot variability with this compound?

A2: While specific data on this compound lot-to-lot variability is not extensively published, potential sources of variation for small molecule inhibitors like this compound can include differences in purity, the presence of impurities or residual solvents from synthesis, and variations in physical properties such as crystallinity, which can affect solubility and bioavailability. It is crucial for researchers to be aware of these potential inconsistencies between different batches.

Q3: How can I ensure the quality and consistency of a new lot of this compound?

A3: Upon receiving a new lot of this compound, it is advisable to perform in-house quality control checks. These can range from simple analytical techniques to more complex biological assays. A certificate of analysis (CoA) should be requested from the supplier for each lot, detailing purity and other specifications. For rigorous studies, independent verification of identity and purity via methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Q4: I am observing inconsistent results in my cell-based assays with a new batch of this compound. What could be the cause?

A4: Inconsistent results with a new lot of a small molecule inhibitor can stem from several factors. One of the primary reasons could be a difference in the compound's purity or the presence of active or interfering impurities. Another possibility is a change in the compound's solubility or stability in your specific experimental setup. It is also important to rule out off-target effects, which can vary with the impurity profile of different lots.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise when using this compound, with a focus on addressing potential lot-to-lot variability.

Issue 1: Altered Potency or Efficacy in Functional Assays

If a new lot of this compound exhibits a different potency (e.g., a shift in the IC50 value) in your functional assays, consider the following troubleshooting steps:

  • Workflow for Troubleshooting Altered Potency:

    G A Inconsistent Potency Observed B Verify Compound Identity and Purity A->B C Assess Solubility and Stability A->C D Perform Dose-Response Curve Comparison A->D E HPLC/MS Analysis B->E F NMR Spectroscopy B->F G Visual Inspection for Precipitation C->G H Dynamic Light Scattering (DLS) C->H I Compare IC50 values of old vs. new lot D->I J Contact Supplier for Lot-Specific Data I->J K Consider Off-Target Effects Assay I->K If discrepancy persists L Problem Resolved/Understood J->L K->L

    Troubleshooting workflow for altered this compound potency.

Issue 2: Poor Solubility or Precipitation

This compound, like many small molecules, may have limited aqueous solubility. If you encounter solubility issues, especially with a new lot, follow these steps:

  • Troubleshooting Poor Solubility:

    • Review the Certificate of Analysis (CoA): Check for any specified solvent systems.

    • Prepare a High-Concentration Stock Solution: Use a water-miscible organic solvent like DMSO. It is critical to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid solvent-induced artifacts.

    • Test Different Solvents: If DMSO is not suitable for your experimental system, other options include ethanol, methanol, or dimethylformamide (DMF).

    • Sonication and Gentle Warming: These techniques can aid in the dissolution of the compound, but be cautious about potential degradation with heat-sensitive molecules.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can enhance solubility.

Issue 3: Suspected Compound Degradation

Small molecules can degrade over time, especially if not stored correctly. Signs of degradation include a change in color of the solution or a loss of activity in your assays.

  • Minimizing Degradation:

    • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected containers (e.g., amber vials).

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes.

    • Use High-Purity Solvents: Impurities in solvents can react with and degrade the compound.

Quality Control Experimental Protocols

To ensure the consistency and reliability of your results, consider implementing the following quality control protocols when you receive a new lot of this compound.

Protocol 1: Purity and Identity Verification by HPLC-MS

Objective: To confirm the identity and determine the purity of a new lot of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). Dilute this stock solution with the mobile phase to an appropriate concentration for analysis (e.g., 10 µM).

  • HPLC Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: A linear gradient from 5% to 95% Solvent B over a specified time.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of this compound.

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC system to a mass spectrometer.

    • Acquire mass spectra in positive or negative ion mode to confirm the molecular weight of this compound.

  • Data Analysis:

    • Determine the purity by calculating the peak area of this compound relative to the total peak area of all detected components in the chromatogram.

    • Confirm the identity by matching the observed molecular weight with the expected molecular weight of this compound.

Protocol 2: Functional Potency Assessment using a PPARγ Reporter Assay

Objective: To compare the functional potency of a new lot of this compound with a previously validated lot.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) that is responsive to PPARγ signaling.

    • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Compound Treatment:

    • After transfection, treat the cells with a range of concentrations of both the new and the old lot of this compound. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each lot.

  • Workflow for Functional Potency Assessment:

    G A Cell Culture and Transfection B Treatment with this compound (New & Old Lots) A->B C Incubation B->C D Luciferase Assay C->D E Data Analysis (Dose-Response Curve) D->E F Compare IC50 Values E->F

    Experimental workflow for comparing this compound lot potency.

Data Presentation

Table 1: Example Quality Control Data for Two Lots of this compound

ParameterLot ALot BAcceptance Criteria
Purity (HPLC) 99.2%98.5%≥ 98%
Identity (MS) ConfirmedConfirmedMatches expected MW
IC50 (PPARγ Reporter Assay) 150 nM165 nM± 2-fold of reference lot
Solubility (in DMSO) > 20 mM> 20 mM≥ 10 mM

This compound Signaling Pathway

This compound exerts its effects by modulating the PPARγ signaling pathway. As an inverse agonist, it represses the basal activity of PPARγ, which in turn affects the transcription of target genes involved in adipogenesis and osteogenesis.

  • Simplified PPARγ Signaling Pathway and the Action of this compound:

    G cluster_0 Nucleus PPARg PPARγ PPRE PPRE PPARg->PPRE binds RXR RXR RXR->PPRE binds TargetGenes Target Genes (e.g., Adipogenesis related) PPRE->TargetGenes regulates transcription This compound This compound This compound->PPARg inhibits basal activity

    This compound inhibits the basal activity of the PPARγ/RXR heterodimer.

By implementing these quality control measures and following the troubleshooting guides, researchers can mitigate the risks associated with lot-to-lot variability of this compound and ensure the generation of reliable and reproducible experimental data.

References

Technical Support Center: Troubleshooting Poor Bioavailability of SR2595 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of the PPARγ inverse agonist, SR2595. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and offer solutions to optimize your experimental outcomes.

Troubleshooting Guides

Issue 1: Lower than Expected Plasma Exposure of this compound After Oral Administration

You have administered this compound orally to your animal models, but the plasma concentrations are significantly lower than anticipated, or below the limit of detection.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps & Optimization Strategies
Poor Solubility and Dissolution 1. Vehicle/Formulation Optimization: The original successful in vivo studies with this compound used oral gavage, suggesting a suitable, albeit unspecified, formulation was employed[1][2]. If you are observing poor exposure, your current vehicle may be inadequate.       • Aqueous Suspensions: If using a simple aqueous suspension with a suspending agent (e.g., carboxymethylcellulose), particle size can be critical. Consider micronization or nanomilling to increase the surface area for dissolution.       • Co-solvents: Test a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol) to increase the solubility of this compound in your dosing vehicle.[3]       • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds by presenting the drug in a solubilized form.[4][5]       • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and extent.
Rapid First-Pass Metabolism 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes from the animal species you are using. This will indicate its susceptibility to first-pass metabolism. 2. Route of Administration Comparison: Administer this compound via an alternative route that avoids first-pass metabolism, such as intraperitoneal (IP) or subcutaneous (SC) injection, and compare the resulting plasma exposure to the oral route. A significantly higher exposure with non-oral routes would suggest extensive first-pass metabolism.
Gastrointestinal (GI) Instability 1. pH Stability Profile: Evaluate the stability of this compound across a range of pH values that mimic the GI tract (e.g., pH 1.2 to 7.4). Degradation at acidic or basic pH could lead to loss of the compound before it can be absorbed.
Active Efflux by Transporters 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). High efflux could limit its intestinal absorption.
Issue 2: High Variability in Plasma Concentrations Between Animals

Potential Causes and Solutions

Potential CauseTroubleshooting Steps & Optimization Strategies
Inconsistent Dosing Technique 1. Standardize Oral Gavage Procedure: Ensure consistent gavage technique to deliver the full dose to the stomach and avoid accidental administration into the lungs. Confirm the volume and concentration of your dosing formulation.
Physiological Variability 1. Standardize Fasting/Feeding Conditions: The presence of food can significantly impact the absorption of some drugs. Standardize the fasting period for all animals before dosing. 2. Use a More Homogeneous Animal Cohort: Ensure that animals are of a similar age and weight. Consider using a specific, less variable animal strain if possible.
Formulation Instability 1. Assess Formulation Homogeneity and Stability: If using a suspension, ensure it is uniformly mixed before each dose is drawn. Check for any precipitation or degradation of this compound in the vehicle over the duration of the study.

Frequently Asked Questions (FAQs)

Q1: What is the reported successful dosing regimen for this compound in mice?

A1: Published studies have reported successful in vivo experiments in C57BL/6J mice using a once-daily oral gavage of 20 mg/kg this compound. These studies indicated that the pharmacokinetic properties were sufficient for these experiments.

Q2: How does this compound work?

A2: this compound is an inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that is a key regulator of adipogenesis (fat cell formation). By acting as an inverse agonist, this compound represses the basal activity of PPARγ, which has been shown to promote osteogenesis (bone formation) from mesenchymal stem cells at the expense of adipogenesis.

Q3: What are some general strategies to improve the bioavailability of a poorly soluble compound like this compound might be in my formulation?

A3: For poorly soluble compounds, several formulation strategies can be employed:

  • Particle Size Reduction: Micronization and nanocrystal technology increase the surface area of the drug, which can enhance the dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can improve its solubility and absorption.

  • Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can create a more soluble amorphous form.

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) into the formulation can enhance the solubility of the drug in the GI tract.

Q4: Should I consider alternative routes of administration if I cannot achieve sufficient oral bioavailability?

A4: Yes. If optimizing the oral formulation is unsuccessful, alternative routes can be explored to achieve desired systemic exposure for pharmacodynamic or proof-of-concept studies. Common alternatives in preclinical studies include:

  • Intraperitoneal (IP) Injection: Bypasses the GI tract and first-pass metabolism, often leading to higher bioavailability than oral administration.

  • Subcutaneous (SC) Injection: Can provide a slower, more sustained release of the compound.

  • Intravenous (IV) Injection: Provides 100% bioavailability and is often used to determine clearance and volume of distribution, which are necessary for calculating absolute oral bioavailability.

Experimental Protocols

Protocol: Preparation of a Basic Suspension for Oral Gavage

This protocol provides a starting point for preparing a simple suspension. Further optimization will likely be required.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Calibrated balance and weigh boats

  • Procedure:

    • Calculate the required amount of this compound and vehicle for your study, including a slight overage.

    • Weigh the calculated amount of this compound.

    • If starting with a coarse powder, gently triturate the this compound in a mortar and pestle to reduce particle size.

    • In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.

    • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

    • Visually inspect the suspension for any large agglomerates.

    • Store the suspension appropriately (e.g., at 4°C, protected from light) and assess its stability over the intended period of use.

    • Before each dose administration, vigorously vortex or stir the suspension to ensure a uniform concentration is delivered to each animal.

Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds to PPARγ PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to CoRepressors Co-repressors PPARg_RXR->CoRepressors Stabilizes interaction TargetGene Adipogenic Target Genes TranscriptionRepression Transcription Repressed PPRE->TranscriptionRepression Leads to CoRepressors->PPRE Binds to

Caption: Mechanism of action for this compound as a PPARγ inverse agonist.

Bioavailability_Troubleshooting_Workflow Start Poor Oral Bioavailability Observed for this compound CheckFormulation Is the formulation optimized? Start->CheckFormulation OptimizeFormulation Optimize Formulation: - Test different vehicles - Reduce particle size - Use lipid-based systems CheckFormulation->OptimizeFormulation No CheckMetabolism Is first-pass metabolism high? CheckFormulation->CheckMetabolism Yes OptimizeFormulation->Start Re-evaluate IV_IP_Study Conduct IV or IP study to determine absolute bioavailability (F) CheckMetabolism->IV_IP_Study Yes LowSolubility Poor Solubility/ Permeability Issue CheckMetabolism->LowSolubility No HighMetabolism High First-Pass Metabolism Confirmed (Low F) IV_IP_Study->HighMetabolism ConsiderAltRoutes Consider Alternative Routes (IP, SC, IV) for PD studies HighMetabolism->ConsiderAltRoutes LowSolubility->OptimizeFormulation

Caption: Troubleshooting workflow for addressing poor oral bioavailability.

References

Validation & Comparative

A Comparative Guide to PPARγ Antagonists: SR2595 vs. GW9662

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic diseases, oncology, and immunology, the selective modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) offers a promising therapeutic avenue. As a ligand-activated transcription factor, PPARγ is a master regulator of adipogenesis, lipid metabolism, and inflammation.[1][2] Antagonizing this nuclear receptor has emerged as a strategy for various therapeutic applications, including cancer and bone formation.[3][4][5] This guide provides a detailed comparison of two prominent PPARγ antagonists, the inverse agonist SR2595 and the irreversible antagonist GW9662, with supporting experimental data and protocols to aid in experimental design and compound selection.

Overview of this compound and GW9662

GW9662 is a well-characterized and widely used selective PPARγ antagonist. It functions as an irreversible inhibitor by covalently binding to the cysteine residue (Cys285) within the ligand-binding domain of PPARγ. This covalent modification effectively blocks the receptor's activation.

This compound , a more recently developed compound, is classified as a PPARγ inverse agonist. Developed from the antagonist SR1664, this compound not only blocks the effects of agonists but also reduces the basal activity of the PPARγ receptor. This distinct mechanism of action may offer different therapeutic outcomes compared to neutral antagonists.

Quantitative Comparison of Performance

The following table summarizes the key quantitative parameters of this compound and GW9662 based on available experimental data.

ParameterThis compoundGW9662Reference
Mechanism of Action Inverse AgonistIrreversible Antagonist,
Binding Affinity (IC50) Not explicitly reported as IC50, but effectively represses basal receptor activity3.3 nM,
Selectivity ~10-fold vs PPARα, ~600-fold vs PPARδ
Binding Site Covalently modifies Cys285
Reported In Vitro Effects Promotes osteogenic differentiation of mesenchymal stem cells; represses adipogenic markers.Inhibits adipocyte differentiation; inhibits growth of various cancer cell lines.,
Reported In Vivo Effects Sufficient pharmacokinetic properties for animal studies; promotes bone formation.Attenuates renoprotective effects of LPS in rats; induces ER-responsive tumors susceptible to anti-estrogen therapy in mice.,

Signaling Pathways and Mechanism of Action

The antagonism of PPARγ by this compound and GW9662 disrupts its normal signaling cascade. Under basal conditions or in the presence of an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

GW9662, by irreversibly binding to the ligand-binding pocket, prevents the conformational changes necessary for the recruitment of co-activators, thus silencing gene expression. This compound, as an inverse agonist, goes a step further by stabilizing a receptor conformation that actively recruits co-repressors, leading to a suppression of even the basal transcriptional activity of PPARγ.

PPARg_Antagonist_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Complex cluster_coregulator Co-regulator Recruitment cluster_gene Gene Transcription Agonist PPARγ Agonist PPARg_RXR PPARγ / RXR Heterodimer Agonist->PPARg_RXR Binds to This compound This compound (Inverse Agonist) This compound->PPARg_RXR Binds to GW9662 GW9662 (Antagonist) GW9662->PPARg_RXR Binds to (irreversible) Coactivator Co-activator Recruitment GW9662->Coactivator Blocks recruitment PPARg_RXR->Coactivator Agonist-bound Corepressor Co-repressor Recruitment PPARg_RXR->Corepressor This compound-bound Transcription_Activation Target Gene Activation Coactivator->Transcription_Activation Transcription_Repression Target Gene Repression Corepressor->Transcription_Repression

Fig. 1: Simplified signaling pathway of PPARγ modulation by an agonist, this compound, and GW9662.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for assays commonly used to characterize PPARγ antagonists.

In Vitro PPARγ Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound for the PPARγ receptor.

  • Reagents: Recombinant human PPARγ ligand-binding domain (LBD), a fluorescently labeled PPARγ agonist (e.g., fluorescent rosiglitazone derivative), and the test compound (this compound or GW9662).

  • Procedure: a. The PPARγ LBD is incubated with the fluorescent agonist in a buffer solution. b. The test compound is added in a series of increasing concentrations. c. The mixture is incubated to allow for competitive binding to reach equilibrium. d. The degree of displacement of the fluorescent agonist is measured using a fluorescence polarization reader. e. The IC50 value is calculated as the concentration of the test compound that displaces 50% of the fluorescent agonist.

Cell-Based Reporter Gene Assay

This assay measures the functional effect of a compound on PPARγ-mediated gene transcription.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

  • Plasmids: Cells are co-transfected with an expression vector for full-length human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A vector expressing Renilla luciferase can be included for normalization.

  • Procedure: a. Following transfection, cells are treated with a known PPARγ agonist (e.g., rosiglitazone) alone or in combination with increasing concentrations of the test antagonist (this compound or GW9662). b. To assess inverse agonism (for this compound), cells are treated with the compound in the absence of an agonist. c. After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. d. The results are expressed as a fold change in luciferase activity relative to a vehicle control.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Binding_Assay Competitive Binding Assay (Determine IC50) Reporter_Assay Reporter Gene Assay (Functional Activity) Binding_Assay->Reporter_Assay Confirm activity Differentiation_Assay Adipocyte/Osteoblast Differentiation Assay Reporter_Assay->Differentiation_Assay Validate in cellular context Gene_Expression Target Gene Expression (qPCR/Western Blot) Differentiation_Assay->Gene_Expression Elucidate mechanism PK_Studies Pharmacokinetic Studies Gene_Expression->PK_Studies Prepare for in vivo Efficacy_Models Disease Models (e.g., Cancer, Bone Loss) PK_Studies->Efficacy_Models Test therapeutic potential Logical_Relationship cluster_effects Effect of Compound cluster_compounds Compound Type PPARg_Activity PPARγ Activity Agonist_Effect Agonist-Induced Activity PPARg_Activity->Agonist_Effect Increased by agonist Basal_Activity Basal Activity PPARg_Activity->Basal_Activity Constitutive GW9662 GW9662 (Antagonist) GW9662->Agonist_Effect Blocks This compound This compound (Inverse Agonist) This compound->Agonist_Effect Blocks This compound->Basal_Activity Reduces

References

Validation of SR2595's Inverse Agonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of SR2595's performance as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) inverse agonist against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Understanding PPARγ and the Inapplicability of cAMP and β-Arrestin Assays

PPARγ is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation) and glucose metabolism.[1] Upon activation by an agonist, it forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs), and recruits coactivators to initiate the transcription of target genes. An inverse agonist, such as this compound, not only blocks the action of agonists but also reduces the basal, or constitutive, activity of the receptor.[1]

It is important to note that assays measuring cyclic AMP (cAMP) levels and β-arrestin recruitment are standard methods for characterizing G-protein coupled receptors (GPCRs). PPARγ, being a nuclear receptor, does not signal through G-proteins or recruit β-arrestin. Therefore, these assays are not applicable for validating the inverse agonist activity of this compound. The appropriate methods involve measuring changes in gene transcription and coregulator recruitment, as detailed below.

Comparative Performance of this compound

This compound was developed through structure-guided design to repress the basal activity of PPARγ.[1] Its performance has been validated in cellular assays, demonstrating its ability to suppress gene transcription below baseline levels, a hallmark of inverse agonism.

Quantitative Data Summary

The following table summarizes the comparative activity of this compound against the full agonist Rosiglitazone and the antagonist SR1664.

Compound (1µM)PPARγ Transcriptional Activity (% of Vehicle)FABP4 mRNA Expression (% of Vehicle)
Vehicle (DMSO) 100%100%
Rosiglitazone ~250%>100%
SR1664 (Antagonist) ~100%~100%
This compound (Inverse Agonist) <50% <100%

Table 1: Comparative activity of this compound in HEK293T and 3T3-L1 cells. Data is approximated from published research.[1]

Comparison with Other PPARγ Modulators

This compound's profile can be compared to other well-characterized PPARγ inverse agonists and antagonists.

CompoundMechanism of ActionKey Characteristics
This compound Non-covalent Inverse AgonistRepresses basal PPARγ activity.[1]
T0070907 Covalent Inverse AgonistPotent inverse agonist that covalently modifies a cysteine residue in the ligand-binding pocket.
GW9662 Irreversible AntagonistSelectively and irreversibly antagonizes PPARγ with an IC50 of 3.3 nM.
SR10221 Non-covalent Inverse AgonistAn analog of this compound with conserved inverse agonist activity.

Table 2: Comparison of this compound with other known PPARγ modulators.

Key Experimental Protocols

The validation of this compound's inverse agonist activity relies on assays that measure its impact on PPARγ-mediated gene transcription.

PPARγ Luciferase Reporter Assay

This assay quantifies the transcriptional activity of PPARγ in response to a compound.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE. The binding of an agonist to PPARγ induces the expression of luciferase, leading to light emission upon the addition of a substrate. An inverse agonist will decrease the basal light emission.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with a medium containing the test compounds (e.g., this compound, Rosiglitazone, vehicle control) at desired concentrations.

    • Incubate for another 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency.

    • Express the results as a percentage of the vehicle control's activity.

Quantitative PCR (qPCR) for FABP4 Expression

This assay measures the mRNA levels of a PPARγ target gene, Fatty Acid Binding Protein 4 (FABP4), a marker of adipogenesis.

Principle: The expression of FABP4 is induced by PPARγ activation. An inverse agonist is expected to decrease the basal mRNA levels of FABP4.

Protocol:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation into adipocytes using a standard differentiation cocktail.

  • Compound Treatment:

    • Treat the differentiating cells with the test compounds (e.g., this compound, Rosiglitazone, vehicle control) for a specified period (e.g., 48-72 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable method (e.g., TRIzol).

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qPCR:

    • Perform qPCR using SYBR Green or a probe-based method with primers specific for FABP4 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis:

    • Calculate the relative expression of FABP4 mRNA using the ΔΔCt method, normalized to the housekeeping gene.

    • Express the results as a percentage of the vehicle control.

Visualizations

PPARγ Signaling Pathway

PPARG_Signaling PPARγ Signaling Pathway Modulation cluster_receptor Receptor Complex cluster_transcription Gene Transcription Agonist Agonist (e.g., Rosiglitazone) PPARg_RXR PPARγ-RXR Heterodimer Agonist->PPARg_RXR Binds & Activates Antagonist Antagonist (e.g., SR1664) Antagonist->PPARg_RXR Binds & Blocks Agonist Binding Inverse_Agonist Inverse Agonist (e.g., this compound) Inverse_Agonist->PPARg_RXR Binds & Represses Basal Activity Coactivator Coactivators (e.g., SRC-1) PPARg_RXR->Coactivator Recruits Corepressor Co-repressors (e.g., NCoR1) PPARg_RXR->Corepressor Releases Transcription_Activation Target Gene Transcription (e.g., FABP4) Coactivator->Transcription_Activation Increases Corepressor->Transcription_Activation Decreases

Caption: Modulation of the PPARγ signaling pathway by different ligands.

Experimental Workflow for this compound Validation

SR2595_Validation_Workflow Experimental Workflow for this compound Inverse Agonist Validation start Start cell_culture Cell Culture (HEK293T or 3T3-L1) start->cell_culture transfection Transfection with PPRE-Luciferase & PPARγ (for Reporter Assay) cell_culture->transfection differentiation Induce Adipocyte Differentiation (for qPCR) cell_culture->differentiation treatment Treat cells with this compound, Controls (Agonist, Antagonist), and Vehicle transfection->treatment differentiation->treatment luciferase_assay Luciferase Assay treatment->luciferase_assay Reporter Assay Path rna_extraction RNA Extraction & cDNA Synthesis treatment->rna_extraction qPCR Path data_analysis Data Analysis (Normalize to Controls) luciferase_assay->data_analysis qpcr qPCR for FABP4 and Housekeeping Gene rna_extraction->qpcr qpcr->data_analysis conclusion Conclusion: Validate Inverse Agonism data_analysis->conclusion

Caption: Workflow for validating the inverse agonist activity of this compound.

References

Comparative Efficacy of SR2595 and Other Osteogenic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of SR2595, a novel peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist, demonstrates its potential as a potent osteogenic agent. This guide provides a comparative overview of this compound's efficacy against other well-established osteogenic compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and bone regeneration studies.

Introduction

The quest for effective therapeutic strategies to combat bone loss associated with osteoporosis and other skeletal diseases has led to the exploration of various osteogenic compounds. This compound has emerged as a promising candidate by targeting the nuclear receptor PPARγ, a master regulator of adipogenesis. As a PPARγ inverse agonist, this compound effectively shifts the lineage commitment of mesenchymal stem cells (MSCs) from adipocytes towards osteoblasts, thereby promoting bone formation.[1] This guide presents a comprehensive comparison of the osteogenic efficacy of this compound with other prominent compounds, including Bone Morphogenetic Protein-2 (BMP-2), Icariin, Lithium Chloride, and Menaquinone-4.

Quantitative Comparison of Osteogenic Efficacy

The following table summarizes the in vitro osteogenic efficacy of this compound and other selected compounds based on key markers of osteoblast differentiation and mineralization.

CompoundTarget/MechanismCell TypeConcentrationAssayResult (Fold Change vs. Control)Reference
This compound PPARγ Inverse AgonistHuman MSCs1 µMAlizarin Red Staining (Mineralization)~1.5Marciano et al., 2015
Human MSCs1 µMqPCR (BMP2 mRNA)~2.5Marciano et al., 2015
Human MSCs1 µMqPCR (BMP6 mRNA)~2.0Marciano et al., 2015
BMP-2 BMP Receptor AgonistHuman MSCs100 ng/mLAlizarin Red Staining (Mineralization)>2.0Wu et al., 2016
Human MSCs100 ng/mLqPCR (Runx2 mRNA)~3.0Wu et al., 2016
Human MSCs100 ng/mLqPCR (Osteocalcin mRNA)~4.0Wu et al., 2016
Icariin PhytoestrogenRat BMSCs1 µMAlkaline Phosphatase (ALP) Activity~1.8Wei et al., 2011
Rat BMSCs1 µMAlizarin Red Staining (Mineralization)Significant IncreaseWei et al., 2011
Lithium Chloride Wnt/β-catenin ActivatorHuman MSCs10 mMAlkaline Phosphatase (ALP) Activity~2.5Zamani et al., 2013
Human MSCs10 mMAlizarin Red Staining (Mineralization)Significant IncreaseZamani et al., 2013
Menaquinone-4 Vitamin K2Human Osteoblasts10 µMAlkaline Phosphatase (ALP) Activity~1.5Bahl et al., 2012
Human Osteoblasts10 µMAlizarin Red Staining (Mineralization)Significant IncreaseBahl et al., 2012

Note: The presented data is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions. Researchers are advised to consult the primary literature for detailed methodologies.

Signaling Pathways in Osteogenesis

Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development.

This compound and PPARγ Signaling

This compound functions by repressing the activity of PPARγ. In mesenchymal stem cells, PPARγ activation promotes adipogenesis while inhibiting osteogenesis. By acting as an inverse agonist, this compound blocks the basal activity of PPARγ, thus tipping the balance in favor of osteoblast differentiation.

SR2595_PPARy_Pathway cluster_MSC Mesenchymal Stem Cell This compound This compound PPARG PPARγ This compound->PPARG inhibits Adipogenesis Adipogenesis PPARG->Adipogenesis promotes Osteogenesis Osteogenesis PPARG->Osteogenesis inhibits

This compound inhibits PPARγ, promoting osteogenesis over adipogenesis.
BMP-2 Signaling Pathway

Bone Morphogenetic Protein-2 (BMP-2) is a potent growth factor that induces osteogenesis by binding to its receptors on the cell surface. This binding triggers a signaling cascade involving both Smad-dependent and Smad-independent (e.g., MAPK) pathways, ultimately leading to the activation of osteogenic transcription factors like Runx2.

BMP2_Signaling_Pathway cluster_Cell Mesenchymal Stem Cell BMP2 BMP-2 BMPR BMP Receptors (Type I & II) BMP2->BMPR Smads Smad 1/5/8 BMPR->Smads phosphorylates MAPK MAPK (p38, ERK) BMPR->MAPK activates Smad_complex Smad Complex Smads->Smad_complex Smad4 Smad4 Smad4->Smad_complex Runx2 Runx2 Smad_complex->Runx2 activates MAPK->Runx2 activates Osteogenesis Osteogenic Gene Expression Runx2->Osteogenesis

BMP-2 signaling activates Smad and MAPK pathways to induce osteogenesis.
Wnt/β-catenin Signaling Pathway (Activated by Lithium Chloride)

Lithium chloride is known to activate the canonical Wnt/β-catenin signaling pathway by inhibiting Glycogen Synthase Kinase 3β (GSK-3β). This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of osteogenic genes.

Wnt_Signaling_Pathway cluster_Cell Mesenchymal Stem Cell LiCl Lithium Chloride GSK3b GSK-3β LiCl->GSK3b b_catenin_destruction β-catenin Destruction Complex GSK3b->b_catenin_destruction activates b_catenin β-catenin b_catenin_destruction->b_catenin degrades b_catenin_nuc β-catenin (nucleus) b_catenin->b_catenin_nuc translocates TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF binds Osteogenesis Osteogenic Gene Transcription TCF_LEF->Osteogenesis

Lithium chloride activates Wnt signaling by inhibiting GSK-3β.
Icariin Signaling Pathway

Icariin, a phytoestrogen, exerts its osteogenic effects through multiple pathways, including the activation of estrogen receptor (ER)-mediated signaling and the bone morphogenetic protein (BMP) pathway. It has also been shown to modulate the MAPK signaling cascade.

Icariin_Signaling_Pathway cluster_Cell Mesenchymal Stem Cell Icariin Icariin ER Estrogen Receptor Icariin->ER activates BMP BMP Pathway Icariin->BMP activates MAPK MAPK (ERK, JNK) ER->MAPK BMP->MAPK Osteogenesis Osteogenic Differentiation MAPK->Osteogenesis

Icariin promotes osteogenesis through multiple signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro osteogenic assays are provided below to facilitate reproducibility and comparative analysis.

Osteogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)

This protocol outlines the standard procedure for inducing osteogenic differentiation in cultured hMSCs.

  • Cell Seeding:

    • Culture hMSCs in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) until they reach 70-80% confluency.

    • Trypsinize the cells and seed them into multi-well plates at a density of 2 x 10^4 cells/cm².

    • Allow the cells to adhere for 24 hours.

  • Induction of Osteogenesis:

    • Replace the growth medium with an osteogenic induction medium. A standard formulation consists of a basal medium (e.g., DMEM) supplemented with:

      • 10% Fetal Bovine Serum (FBS)

      • 100 nM Dexamethasone

      • 10 mM β-glycerophosphate

      • 50 µM Ascorbic acid-2-phosphate

      • 1% Penicillin-Streptomycin

    • The compound of interest (e.g., this compound, BMP-2, etc.) is added to the osteogenic induction medium at the desired concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

    • Culture the cells for 14-21 days, replacing the medium every 2-3 days.

Alkaline Phosphatase (ALP) Staining

ALP is an early marker of osteoblast differentiation. This staining protocol allows for the qualitative assessment of ALP activity.

  • Materials:

    • Fixation solution: 4% paraformaldehyde (PFA) in PBS

    • Wash buffer: Phosphate-buffered saline (PBS)

    • Staining solution: Nitro-blue tetrazolium (NBT) and 5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt (BCIP) substrate solution.

  • Procedure:

    • After the desired differentiation period (e.g., 7-14 days), aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the NBT/BCIP staining solution to each well and incubate in the dark at room temperature for 15-60 minutes, or until a purple precipitate is visible.

    • Stop the reaction by aspirating the staining solution and washing the cells with distilled water.

    • The cells can be visualized and imaged using a light microscope. Osteoblasts will stain purple/blue.

Alizarin Red S Staining for Mineralization

Alizarin Red S staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

  • Materials:

    • Fixation solution: 4% paraformaldehyde (PFA) in PBS

    • Wash buffer: Distilled water

    • Staining solution: 2% Alizarin Red S solution (pH 4.1-4.3)

  • Procedure:

    • At the end of the differentiation period (e.g., 21 days), aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

    • Wash the cells thoroughly with distilled water.

    • Add the 2% Alizarin Red S solution to each well and incubate at room temperature for 20-30 minutes.

    • Aspirate the staining solution and wash the cells four to five times with distilled water to remove excess stain.

    • The mineralized nodules will stain bright red and can be visualized and imaged.

    • For quantification, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression

qPCR is used to quantify the expression levels of key osteogenic marker genes.

  • RNA Extraction and cDNA Synthesis:

    • At the desired time points, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., RUNX2, ALP, COL1A1, BGLAP for Osteocalcin, BMP2, BMP6), and a suitable SYBR Green or probe-based master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Conclusion

This compound represents a promising therapeutic agent for promoting bone formation through a distinct mechanism of PPARγ inverse agonism. The data presented in this guide, alongside detailed experimental protocols and pathway diagrams, provides a valuable resource for researchers to objectively evaluate the potential of this compound in comparison to other osteogenic compounds. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy of this compound for the treatment of bone loss disorders.

References

A Comparative Analysis of SR2595 and SR10221 on Bone Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of SR2595 and SR10221 on bone formation. This analysis is supported by experimental data on their mechanism of action as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) inverse agonists and their subsequent impact on osteogenic differentiation.

Introduction

The nuclear receptor PPARγ is a master regulator of adipogenesis, the process of fat cell formation. Activation of PPARγ promotes the differentiation of mesenchymal stem cells (MSCs) into adipocytes, often at the expense of osteoblastogenesis (bone formation).[1][2] This reciprocal relationship has made PPARγ a key therapeutic target for diseases characterized by bone loss, such as osteoporosis. This compound and its optimized analog, SR10221, have emerged as potent inverse agonists of PPARγ, capable of repressing its basal activity and thereby promoting the commitment of MSCs to the osteogenic lineage.[1][2]

Mechanism of Action: PPARγ Inverse Agonism

Both this compound and SR10221 function by binding to the PPARγ ligand-binding domain and stabilizing a conformation that favors the recruitment of co-repressors over co-activators. This repression of basal PPARγ activity is crucial for shifting the balance of MSC differentiation from adipogenesis towards osteogenesis.[1] By inhibiting the master regulator of fat cell formation, these compounds effectively clear the path for osteogenic signaling pathways to predominate.

Comparative Efficacy on Osteogenesis

Experimental data indicates that both this compound and SR10221 effectively repress PPARγ activity and promote osteogenic differentiation. Treatment of human MSCs with this compound has been shown to significantly increase osteogenic differentiation, as evidenced by increased calcium deposition and the upregulation of key bone morphogenetic proteins, BMP2 and BMP6. SR10221 was developed as an optimized analog of this compound, exhibiting a conserved inverse agonist mechanism of action.

Quantitative Data Summary
ParameterThis compoundSR10221Reference
PPARγ Inverse Agonism Repressed transactivation in a promoter:reporter assayConserved inverse agonist activity
IC50 (RT112/84 FABP4-NLucP reporter assay) Not explicitly reported1.6 nM
Effect on Adipogenic Marker (FABP4) Repressed expression below basal levels in differentiating preadipocytesRepressed expression below basal levels in differentiating preadipocytes
Effect on Osteogenic Differentiation (Calcium Deposition) Statistically significant increase in cultured human MSCsImplied similar effect as an optimized analog
Effect on Osteogenic Gene Expression (BMP2 & BMP6) Increased expression in cultured human MSCsImplied similar effect as an optimized analog

Signaling Pathways and Experimental Workflows

The signaling pathway affected by this compound and SR10221 is centered on the inhibition of PPARγ, which in turn relieves the suppression of osteogenic pathways. This leads to the upregulation of critical bone formation factors like BMP2 and BMP6.

cluster_0 Mesenchymal Stem Cell cluster_1 Adipogenic Lineage cluster_2 Osteogenic Lineage MSC Mesenchymal Stem Cell PPARg PPARγ MSC->PPARg Differentiation (Default Pathway) Runx2 Runx2 MSC->Runx2 Differentiation Adipocyte Adipocyte (Fat Cell) PPARg->Adipocyte Promotes PPARg->Runx2 Inhibits BMPs BMP2, BMP6 Runx2->BMPs Activates Osteoblast Osteoblast (Bone Cell) Runx2->Osteoblast Promotes BMPs->Osteoblast Promotes SR This compound / SR10221 SR->PPARg Inhibits

Figure 1. Signaling pathway of this compound/SR10221 in MSC differentiation.

The general workflow for assessing the osteogenic potential of these compounds involves treating MSCs and subsequently measuring markers of bone formation.

cluster_workflow Experimental Workflow cluster_assays Assess Osteogenesis start Isolate & Culture Mesenchymal Stem Cells treat Treat with This compound / SR10221 start->treat incubate Incubate for Osteogenic Differentiation treat->incubate alp Alkaline Phosphatase (ALP) Assay incubate->alp alizarin Alizarin Red Staining (Mineralization) incubate->alizarin qpcr qPCR for BMP2 & BMP6 Expression incubate->qpcr

Figure 2. General experimental workflow for assessing osteogenic effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and SR10221.

Mesenchymal Stem Cell (MSC) Culture and Osteogenic Differentiation
  • Cell Culture: Human MSCs are cultured in a suitable growth medium, for example, Mesenchymal Stem Cell Growth Medium, supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Osteogenic Induction: To induce osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium. This specialized medium is typically supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid. The cells are then treated with the desired concentration of this compound or SR10221. The medium is changed every 2-3 days for the duration of the experiment (typically 14-21 days).

Alkaline Phosphatase (ALP) Activity Assay
  • Principle: ALP is an early marker of osteoblast differentiation. Its enzymatic activity is quantified by measuring the conversion of a substrate, such as p-nitrophenyl phosphate (pNPP), into a colored product.

  • Protocol:

    • After the desired treatment period, MSCs are washed with phosphate-buffered saline (PBS) and lysed to release intracellular proteins.

    • The cell lysate is incubated with a pNPP solution in a suitable buffer (e.g., Tris-HCl, pH 10.5).

    • The reaction is stopped, and the absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

    • ALP activity is normalized to the total protein concentration of the cell lysate.

Alizarin Red Staining for Mineralization
  • Principle: Alizarin Red S is a dye that specifically binds to calcium deposits, which are a hallmark of late-stage osteogenic differentiation and matrix mineralization.

  • Protocol:

    • Following the differentiation period, the cell monolayer is washed with PBS and fixed with 10% formalin for 15-30 minutes.

    • The fixed cells are rinsed with deionized water and stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-45 minutes.

    • The staining solution is removed, and the cells are washed with deionized water to remove excess dye.

    • The stained mineralized nodules can be visualized and quantified by microscopy. For quantitative analysis, the stain can be extracted and the absorbance measured.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Principle: qPCR is used to measure the relative expression levels of osteogenic marker genes, such as BMP2 and BMP6, in response to treatment.

  • Protocol:

    • Total RNA is extracted from the treated MSCs using a suitable RNA isolation kit.

    • The quantity and quality of the extracted RNA are assessed.

    • First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.

    • qPCR is performed using the synthesized cDNA, gene-specific primers for BMP2, BMP6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

Both this compound and SR10221 are promising pharmacological agents for promoting bone formation through the inverse agonism of PPARγ. The available data suggests that they effectively shift MSC lineage commitment from adipogenesis to osteogenesis. While SR10221 is presented as an optimized analog with a potent IC50 value, further direct comparative studies under identical experimental conditions would be beneficial to fully elucidate any subtle differences in their osteogenic efficacy. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses.

References

SR2595: A Focused PPARγ Inverse Agonist with Potential for Broader Nuclear Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While its primary activity is well-established, the potential for cross-reactivity with other members of the nuclear receptor superfamily, such as other PPAR isotypes (PPARα and PPARδ) and related receptors like Liver X Receptors (LXRα and LXRβ) and the Farnesoid X Receptor (FXR), is an area of significant interest for researchers in drug development and molecular pharmacology. This guide provides a comparative overview of the known interactions of this compound and outlines the experimental approaches used to determine such cross-reactivity.

Summary of this compound Activity

Currently, publicly available data predominantly focuses on the potent inverse agonist activity of this compound at the PPARγ receptor. This activity has been characterized by its ability to suppress basal PPARγ activity and antagonize the effects of PPARγ agonists.

Further experimental investigation is required to definitively quantify the selectivity profile of this compound. Below are detailed protocols for the types of experiments that would be conducted to generate such comparative data.

Experimental Protocols for Assessing Nuclear Receptor Cross-Reactivity

To evaluate the selectivity of a compound like this compound, a tiered experimental approach is typically employed, combining direct binding assays with functional cell-based assays.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the ligand-binding domain (LBD) of a nuclear receptor.

Protocol:

  • Receptor Preparation: Purified recombinant LBDs of the nuclear receptors of interest (e.g., PPARα, PPARδ, LXRα, LXRβ, FXR) are used.

  • Radioligand: A high-affinity radiolabeled ligand for each receptor is selected (e.g., [³H]-GW7647 for PPARα, [³H]-GW501516 for PPARδ).

  • Assay Buffer: A suitable buffer containing cofactors and protease inhibitors is prepared.

  • Competition Binding: A constant concentration of the radioligand and the purified receptor LBD are incubated with increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at an appropriate temperature (e.g., 4°C or room temperature) to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like filtration through glass fiber filters or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

LanthaScreen™ TR-FRET Competitive Binding Assay

This is a high-throughput, non-radioactive alternative to the radioligand binding assay that measures binding based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol:

  • Reagents:

    • GST-tagged nuclear receptor LBDs (e.g., PPARα, PPARδ, LXRα, LXRβ, FXR).

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • A fluorescently labeled ligand (tracer) for each receptor (acceptor fluorophore).

    • Test compound (this compound).

  • Assay Procedure:

    • The GST-tagged nuclear receptor LBD is incubated with the terbium-labeled anti-GST antibody.

    • The fluorescent tracer is added, which binds to the LBD, bringing the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.

    • The test compound is added in increasing concentrations.

    • If the test compound binds to the LBD, it displaces the fluorescent tracer, leading to a decrease in the TR-FRET signal.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the test compound concentration.

GAL4 Chimeric Receptor Reporter Gene Assay

This cell-based assay measures the functional activity of a compound on a nuclear receptor. It utilizes a chimeric receptor system to isolate the activity to the ligand-binding domain.

Protocol:

  • Plasmid Constructs:

    • An expression vector encoding a fusion protein of the yeast GAL4 DNA-binding domain (DBD) and the LBD of the nuclear receptor of interest (e.g., PPARα-LBD, PPARδ-LBD, LXRα-LBD).

    • A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of a reporter gene, typically luciferase.

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK293T, HeLa) is cultured.

    • Cells are co-transfected with the GAL4-NR-LBD expression plasmid and the UAS-luciferase reporter plasmid.

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (this compound) or a known reference agonist/antagonist.

  • Cell Lysis and Luciferase Assay: After an incubation period (typically 18-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis:

    • For agonist activity, the fold activation of luciferase expression is plotted against the compound concentration to determine the EC50 value.

    • For antagonist/inverse agonist activity, cells are co-treated with a known agonist and the test compound. The inhibition of agonist-induced luciferase activity is measured to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of these experimental processes and the underlying biological pathways, the following diagrams are provided.

experimental_workflow Experimental Workflow for Nuclear Receptor Cross-Reactivity Screening cluster_binding Binding Assays cluster_functional Functional Assays Radioligand Binding Radioligand Binding Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding->Binding Affinity (Ki) TR-FRET Assay TR-FRET Assay Binding Affinity (IC50) Binding Affinity (IC50) TR-FRET Assay->Binding Affinity (IC50) Reporter Gene Assay Reporter Gene Assay Functional Activity (EC50/IC50) Functional Activity (EC50/IC50) Reporter Gene Assay->Functional Activity (EC50/IC50) Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Radioligand Binding Displacement Test Compound (this compound)->TR-FRET Assay Displacement Test Compound (this compound)->Reporter Gene Assay Modulation

Caption: Workflow for assessing this compound cross-reactivity.

PPARg_Signaling_Pathway Simplified PPARγ Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Agonist Agonist PPARg_RXR PPARγ/RXR Heterodimer Agonist->PPARg_RXR Binds to This compound This compound This compound->PPARg_RXR Binds to Co-repressor Co-repressor PPARg_RXR->Co-repressor Recruits (Basal/Inverse Agonist) Co-activator Co-activator PPARg_RXR->Co-activator Recruits (Agonist) PPRE Peroxisome Proliferator Response Element (PPRE) Co-repressor->PPRE Binds to Co-activator->PPRE Binds to Gene_Repression Target Gene Repression PPRE->Gene_Repression Leads to Gene_Activation Target Gene Activation PPRE->Gene_Activation Leads to

Caption: PPARγ signaling and points of modulation.

Conclusion

This compound is a well-characterized inverse agonist of PPARγ. While there is a strong scientific rationale to investigate its potential cross-reactivity with other nuclear receptors like PPARα, PPARδ, LXRs, and FXR, comprehensive, publicly available data to confirm or refute these interactions is currently lacking. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the selectivity profile of this compound and similar compounds, which is a critical step in the development of highly specific and safe therapeutic agents.

A Comparative Guide to Osteogenesis: SR2595 vs. BMP2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of osteogenesis, the process of new bone formation, is a cornerstone of regenerative medicine and the focus of therapeutic strategies for a range of skeletal disorders, from osteoporosis to non-union fractures. For decades, Bone Morphogenetic Protein 2 (BMP2) has been a benchmark osteoinductive agent, utilized clinically to promote bone healing. However, the emergence of novel small molecules that can modulate cellular lineage commitment offers new avenues for therapeutic intervention. This guide provides an objective comparison of the osteogenic effects of SR2595, a synthetic peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist, and the well-established recombinant human BMP2 (rhBMP2) treatment.

This compound operates through a distinct mechanism, promoting the differentiation of mesenchymal stem cells (MSCs) into osteoblasts by repressing the adipogenic master regulator PPARγ.[1] In contrast, BMP2 directly engages with cell surface receptors to activate intracellular signaling cascades that drive the expression of key osteogenic transcription factors.[2] This guide will delve into the available experimental data to compare their efficacy, outline the experimental protocols used to assess their function, and visualize the signaling pathways they command.

Quantitative Comparison of Osteogenic Efficacy

While no studies to date have performed a direct head-to-head quantitative comparison of this compound and BMP2 in the same experimental setting, an indirect comparison can be drawn from published data on their effects on human mesenchymal stem cells (hMSCs). The following tables summarize key quantitative findings from independent studies. It is important to note that variations in experimental conditions (e.g., cell donors, specific media formulations, and treatment durations) may influence the outcomes.

Table 1: Effect on Matrix Mineralization (Alizarin Red S Staining)

TreatmentConcentrationCell TypeDurationFold Increase in Mineralization (vs. Control)Source
This compound1 µMhMSCs15 days~1.5-fold[3]
rhBMP210 ng/mLhMSCs28 daysStatistically significant increase[4]
rhBMP250 ng/mLhMSCs28 daysDose-dependent increase[4]
rhBMP2100 ng/mLhMSCs28 daysDose-dependent increase

Table 2: Effect on Osteogenic Gene Expression (RT-qPCR)

TreatmentConcentrationCell TypeGeneFold Increase in Expression (vs. Control)Source
This compound1 µMhMSCsBMP2~2.5-fold
This compound1 µMhMSCsBMP6~2.0-fold
rhBMP2100 ng/mLhMSCsRUNX2Upregulated (qualitative)
rhBMP2100 ng/mLhMSCsOsterix (Osx)Upregulated (qualitative)
rhBMP2100 ng/mLhMSCsOsteocalcin (OCN)Upregulated (qualitative)

Signaling Pathways

The mechanisms by which this compound and BMP2 induce osteogenesis are fundamentally different. This compound acts intracellularly to modulate gene expression, while BMP2 initiates a signaling cascade from the cell surface.

This compound Signaling Pathway

This compound is a synthetic inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis (fat cell formation). In mesenchymal stem cells, there is a reciprocal relationship between adipogenesis and osteogenesis. By binding to PPARγ, this compound represses its basal activity, thereby inhibiting the adipogenic differentiation program and promoting commitment to the osteoblastic lineage. A key consequence of PPARγ repression by this compound is the upregulation of osteogenic factors, including BMP2 and BMP6. This suggests that this compound acts upstream of the canonical BMP signaling pathway, creating a more favorable environment for osteogenesis.

SR2595_Pathway This compound This compound PPARg PPARγ This compound->PPARg Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis Osteogenesis Osteogenesis PPARg->Osteogenesis Inhibits BMPs BMP2, BMP6 Expression PPARg->BMPs Inhibits BMPs->Osteogenesis

This compound inhibits PPARγ, promoting osteogenesis.
BMP2 Signaling Pathway

Bone Morphogenetic Protein 2 (BMP2) is a member of the Transforming Growth Factor-beta (TGF-β) superfamily of growth factors. Its signaling is initiated by binding to type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the formation of a receptor complex, wherein the type II receptor phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates intracellular signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus. In the nucleus, this complex acts as a transcription factor, binding to the promoters of osteoblast-specific genes, such as Runt-related transcription factor 2 (RUNX2), to initiate their transcription and drive osteogenic differentiation.

BMP2_Pathway BMP2 BMP2 Receptor BMP Receptors (Type I & II) BMP2->Receptor SMADs SMAD 1/5/8 Receptor->SMADs Phosphorylates pSMADs p-SMAD 1/5/8 SMADs->pSMADs Complex p-SMAD/SMAD4 Complex pSMADs->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus RUNX2 RUNX2 Gene Expression Nucleus->RUNX2 Osteogenesis Osteogenesis RUNX2->Osteogenesis

BMP2 activates SMAD signaling to induce osteogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for assessing osteogenic differentiation.

Mesenchymal Stem Cell (MSC) Culture and Osteogenic Differentiation
  • Cell Seeding: Human bone marrow-derived MSCs are seeded in 6-well plates at a density of approximately 4.2 x 10³ cells/cm².

  • Growth Medium: Cells are initially cultured in a standard growth medium, such as DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, until they reach 50-70% confluency.

  • Osteogenic Induction: To induce osteogenesis, the growth medium is replaced with an osteogenic differentiation medium. A common formulation consists of the basal medium supplemented with:

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM Ascorbate-2-phosphate

  • Treatment: For experimental groups, the osteogenic medium is further supplemented with either this compound (e.g., 1 µM) or rhBMP2 (e.g., 10-100 ng/mL). The medium is typically changed every 2-3 days for the duration of the experiment (e.g., 14-28 days).

Alizarin Red S Staining for Matrix Mineralization

This assay is used to detect calcium deposits, a hallmark of late-stage osteogenic differentiation.

  • Fixation: After the differentiation period, the cell monolayer is washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Staining: The fixed cells are washed with deionized water and then stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Washing: The staining solution is removed, and the cells are washed repeatedly with deionized water to remove excess stain.

  • Visualization: The stained mineralized nodules appear as red or orange deposits and can be visualized and imaged using a light microscope.

  • Quantification (Optional): For quantitative analysis, the stain can be eluted from the cell layer using a solution of 10% cetylpyridinium chloride. The absorbance of the extracted stain is then measured spectrophotometrically at approximately 562 nm.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

  • Cell Lysis: At a specified time point during differentiation, cells are washed with PBS and then lysed using a lysis buffer (e.g., containing Triton X-100).

  • Substrate Addition: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution in an alkaline buffer.

  • Colorimetric Reaction: ALP in the lysate dephosphorylates pNPP, resulting in the formation of p-nitrophenol, which is a yellow-colored product.

  • Measurement: The absorbance of the yellow product is measured at 405 nm using a microplate reader. The ALP activity is proportional to the rate of color development and is typically normalized to the total protein concentration of the cell lysate.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression

This technique is used to measure the expression levels of specific osteogenic marker genes.

  • RNA Extraction: Total RNA is isolated from the cultured cells at various time points using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The cDNA is then used as a template for the qPCR reaction, which includes specific primers for the target genes (e.g., RUNX2, SP7 (Osterix), BGLAP (Osteocalcin), BMP2, BMP6) and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The amplification of the target genes is monitored in real-time. The expression level of each target gene is normalized to that of a housekeeping gene (e.g., GAPDH or ACTB) to account for variations in RNA input. The relative fold change in gene expression is calculated using the ΔΔCt method.

Conclusion

Both this compound and BMP2 demonstrate pro-osteogenic activity, but they achieve this through distinct molecular mechanisms. BMP2 is a potent, direct-acting osteoinductive factor, while this compound promotes osteogenesis indirectly by repressing the adipogenic lineage determinant PPARγ, which in turn leads to an upregulation of endogenous osteogenic factors, including BMP2.

The available data suggests that this compound is an effective inducer of osteogenesis in vitro. However, a comprehensive, direct comparison with the well-established effects of BMP2 is necessary to fully understand its relative potency and therapeutic potential. Future studies employing dose-response analyses of both compounds in parallel experiments are warranted to provide a more definitive comparison. Such studies will be crucial for guiding the development of novel therapeutic strategies for bone regeneration that may leverage the unique mechanism of PPARγ inverse agonism.

References

SR2595: A Comparative Analysis of In Vitro and In Vivo Effects on Cellular Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the In Vitro and In Vivo Actions of the Novel PPARγ Inverse Agonist, SR2595, for Researchers and Drug Development Professionals.

This publication provides a detailed comparison of the in vitro and in vivo effects of this compound, a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating PPARγ signaling, particularly in the context of bone formation and metabolic diseases.

Abstract

This compound is a novel small molecule that acts as an inverse agonist of PPARγ, a key nuclear receptor that governs adipogenesis and plays a crucial role in insulin sensitivity. Unlike PPARγ agonists (e.g., thiazolidinediones like rosiglitazone) which promote fat cell formation, this compound has been shown to suppress adipogenesis and, importantly, promote osteogenesis (bone formation) from mesenchymal stem cells (MSCs). This guide synthesizes the available experimental data to provide a clear comparison of its effects in laboratory settings (in vitro) and in living organisms (in vivo), offering valuable insights into its mechanism of action and potential therapeutic applications.

In Vitro Effects of this compound: Shifting the Balance from Fat to Bone

The primary in vitro effect of this compound is its ability to modulate the lineage commitment of MSCs, the progenitor cells that can differentiate into various cell types, including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells).

Promotion of Osteogenesis

Treatment of human MSCs with this compound has been demonstrated to significantly enhance osteogenic differentiation.[1] This is evidenced by an increase in calcium deposition, a key marker of bone mineralization, and the upregulation of crucial osteogenic marker genes.

Parameter Treatment Observation Reference
Calcium Deposition 1 µM this compoundStatistically significant increase in Alizarin Red staining[1]
Gene Expression 1 µM this compoundIncreased mRNA levels of Bone Morphogenetic Protein 2 (BMP2)[1]
Gene Expression 1 µM this compoundIncreased mRNA levels of Bone Morphogenetic Protein 6 (BMP6)[1]
Inhibition of Adipogenesis

As a PPARγ inverse agonist, this compound effectively suppresses the differentiation of preadipocytes into mature adipocytes. This is a direct consequence of its ability to repress the transcriptional activity of PPARγ, the master regulator of adipogenesis.

Cell Line Treatment Effect Alternative Compound Effect Reference
3T3-L1 preadipocytesThis compoundInhibition of adipogenesisRosiglitazone (agonist) promotes adipogenesis[2]
Human MSCsThis compoundInhibition of adipogenesisGW9662 (antagonist) also inhibits adipogenesis

In Vivo Effects of this compound: A Favorable Metabolic Profile

In vivo studies in animal models have been crucial in evaluating the systemic effects and safety profile of this compound.

Pharmacokinetics and Safety

Pharmacokinetic studies have shown that this compound possesses properties suitable for in vivo research, with good oral bioavailability allowing for once-daily dosing. Importantly, in contrast to PPARγ agonists which can have undesirable metabolic side effects, this compound has demonstrated a favorable safety profile in mice.

Parameter Dosage Duration Observation Reference
Insulin Sensitivity 20 mg/kg/day (oral)21 daysNo significant change
Fasting Insulin Levels 20 mg/kg/day (oral)21 daysNo significant change
Body Weight 20 mg/kg/day (oral)21 daysNo significant change
Food Consumption 20 mg/kg/day (oral)21 daysNo significant change

While direct quantitative in vivo data on bone formation markers for this compound is still emerging, the in vitro data strongly suggests a potential for anabolic effects on bone. Further in vivo studies are warranted to quantify changes in markers such as serum osteocalcin and alkaline phosphatase levels.

Mechanism of Action: The PPARγ-Runx2 Axis

The effects of this compound are rooted in the reciprocal relationship between PPARγ and Runt-related transcription factor 2 (Runx2), the master regulator of osteogenesis. PPARγ activation promotes adipogenesis while inhibiting Runx2 activity. Conversely, by acting as an inverse agonist, this compound represses PPARγ activity, thereby tipping the balance in favor of Runx2 and promoting the osteoblastic lineage.

SR2595_Signaling_Pathway cluster_0 Mesenchymal Stem Cell This compound This compound PPARg PPARγ This compound->PPARg inhibits Runx2 Runx2 PPARg->Runx2 inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis promotes Osteogenesis Osteogenesis Runx2->Osteogenesis promotes Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo MSC_Culture Culture hMSCs Induction Induce Osteogenesis MSC_Culture->Induction Treatment_Vitro Treat with this compound (1µM) Induction->Treatment_Vitro Analysis_Vitro Analyze Osteogenic Markers (Alizarin Red, qPCR) Treatment_Vitro->Analysis_Vitro Mice C57BL/6J Mice Dosing Oral Gavage this compound (20mg/kg) Mice->Dosing Monitoring Monitor Metabolic Parameters Dosing->Monitoring Analysis_Vivo Assess Insulin Sensitivity & Bone Markers Monitoring->Analysis_Vivo

References

Validating Anti-Adipogenic Effects: A Comparative Guide to SR2595 and Alternatives Using Oil Red O Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-adipogenic effects of SR2595, a peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist, with other notable anti-adipogenic compounds. The validation of these effects is primarily demonstrated through Oil Red O staining, a widely accepted method for quantifying intracellular lipid accumulation, a key hallmark of adipogenesis. This document outlines detailed experimental protocols, presents available quantitative data for comparison, and visualizes the key signaling pathways involved.

Introduction to this compound and Adipogenesis Inhibition

Adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes, is a critical area of research in the context of obesity and metabolic diseases. A key regulator of this process is PPARγ, a nuclear receptor that, when activated, promotes the expression of genes necessary for adipocyte differentiation and lipid storage.

This compound is a synthetic ligand that functions as an inverse agonist of PPARγ. Unlike agonists that activate the receptor, or antagonists that block agonist activity, an inverse agonist reduces the basal, constitutive activity of the receptor. By repressing the basal activity of PPARγ, this compound effectively inhibits the initiation and progression of adipogenesis. This makes it a compound of significant interest for therapeutic strategies aimed at controlling adipose tissue mass.

Comparative Analysis of Anti-Adipogenic Compounds

While this compound presents a targeted approach to inhibiting adipogenesis, a variety of other compounds and signaling pathways also exert anti-adipogenic effects. This section compares this compound with several alternatives, focusing on their mechanisms of action and, where available, their quantitative effects on inhibiting lipid accumulation in the well-established 3T3-L1 preadipocyte cell line.

Data Presentation: Quantitative Comparison of Anti-Adipogenic Compounds

Compound/Pathway ModulatorTarget/Mechanism of ActionCell LineConcentration Range TestedObserved Effect on Lipid Accumulation (Oil Red O Staining)Key Adipogenic Marker Regulation (e.g., PPARγ, C/EBPα)
This compound PPARγ Inverse Agonist 3T3-L1 N/A Inhibition of adipogenesis Downregulation of PPARγ target genes
Rosiglitazone (as a pro-adipogenic control)PPARγ Agonist3T3-L10.01 - 10 µMPotent induction of lipid accumulationUpregulation of PPARγ and C/EBPα
GenisteinMultiple targets, including PPARγ modulation and AMPK activation3T3-L125 - 100 µMDose-dependent inhibition of lipid accumulation[1]Downregulation of PPARγ and C/EBPα[1]
ResveratrolSirtuin 1 (SIRT1) activator, AMPK activator3T3-L110 - 100 µMInhibition of adipogenesis[2]Downregulation of PPARγ and C/EBPα[2]
Wnt Signaling Activators (e.g., Wnt3a)Activation of β-catenin signaling3T3-L1N/AStrong inhibition of adipogenesisDownregulation of PPARγ and C/EBPα[3]
Hedgehog Signaling Activators (e.g., Shh)Activation of Gli transcription factors3T3-L1N/APotent inhibition of adipogenesisDownregulation of PPARγ and C/EBPα
AMPK Activators (e.g., AICAR)Activation of AMP-activated protein kinase3T3-L10.5 - 2 mMInhibition of adipogenesisDownregulation of PPARγ and C/EBPα

N/A: Specific quantitative data from publicly available literature could not be retrieved after extensive searching.

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

The 3T3-L1 cell line is the most widely used in vitro model for studying adipogenesis.

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation: To induce differentiation, two-day post-confluent 3T3-L1 cells (Day 0) are treated with a differentiation cocktail. A standard and effective cocktail consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Maintenance: After 48 hours (Day 2), the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. This medium is subsequently replaced every two days. Mature adipocytes, characterized by the presence of large lipid droplets, are typically observed by Day 8.

Oil Red O Staining for Lipid Accumulation

Oil Red O is a lysochrome (fat-soluble dye) used for the staining of neutral triglycerides and lipids.

  • Fixation: On Day 8 of differentiation, the culture medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS). The cells are then fixed with 10% formalin in PBS for at least 1 hour.

  • Washing: After fixation, the formalin is removed, and the cells are washed with water.

  • Staining: A filtered Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol) is added to each well, ensuring the cell monolayer is completely covered. The cells are incubated at room temperature for 10-20 minutes.

  • Washing: The staining solution is removed, and the cells are washed repeatedly with water until the excess stain is no longer visible.

  • Visualization: The stained lipid droplets within the adipocytes can be visualized and imaged using a microscope. Lipid droplets will appear as red-orange.

  • Quantification: To quantify the accumulated lipids, the Oil Red O stain is eluted from the cells using 100% isopropanol for 10 minutes. The absorbance of the eluate is then measured spectrophotometrically at a wavelength of approximately 490-520 nm.

Signaling Pathways and Experimental Workflow Visualization

Signaling Pathways in Adipogenesis

The following diagrams illustrate the central role of PPARγ in adipogenesis and how this compound and other signaling pathways modulate this process.

cluster_0 Adipogenic Stimuli cluster_1 Key Transcription Factors cluster_2 Adipocyte Differentiation Insulin Insulin CEBPb_d C/EBPβ, C/EBPδ Insulin->CEBPb_d Dexamethasone Dexamethasone Dexamethasone->CEBPb_d IBMX IBMX IBMX->CEBPb_d PPARg PPARγ CEBPb_d->PPARg activate CEBPa C/EBPα CEBPb_d->CEBPa activate PPARg->CEBPa activate Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis CEBPa->PPARg maintains expression CEBPa->Adipogenesis This compound This compound This compound->PPARg inhibits (inverse agonist) cluster_wnt Wnt Signaling cluster_hh Hedgehog Signaling cluster_ampk AMPK Signaling Wnt Wnt Ligands beta_catenin β-catenin Wnt->beta_catenin stabilizes PPARg_CEBPa PPARγ / C/EBPα Expression beta_catenin->PPARg_CEBPa inhibits Shh Hedgehog Ligands (e.g., Shh) Gli Gli Transcription Factors Shh->Gli activates Gli->PPARg_CEBPa inhibits AMPK_activators AMPK Activators (e.g., AICAR, Resveratrol) AMPK AMPK AMPK_activators->AMPK activates AMPK->PPARg_CEBPa inhibits Adipogenesis Adipogenesis PPARg_CEBPa->Adipogenesis cluster_culture Cell Culture & Differentiation cluster_analysis Analysis start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence induce Induce Differentiation (MDI Cocktail) confluence->induce treat Treat with Test Compound (e.g., this compound) induce->treat oil_red_o Oil Red O Staining treat->oil_red_o Day 8 gene_expression Gene Expression Analysis (qPCR for PPARγ, C/EBPα) treat->gene_expression Time Course quantify Quantify Lipid Accumulation (Spectrophotometry) oil_red_o->quantify

References

A Comparative Guide to the In Vivo Metabolic Effects of SR2595 and Alternative Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolic effects of SR2595, a peroxisome proliferator-activated receptor-gamma (PPARγ) inverse agonist. Its performance is contrasted with that of the well-established PPARγ agonist, Rosiglitazone, and the estrogen-related receptor-gamma (ERRγ) inverse agonist, GSK5182. The information presented is supported by experimental data from preclinical studies to assist researchers in evaluating these compounds for metabolic disease research.

Comparative Data Analysis

This compound distinguishes itself by its neutral metabolic profile in healthy animal models, a significant contrast to the potent effects of PPARγ agonists and other nuclear receptor modulators. The following table summarizes the key in vivo metabolic outcomes associated with this compound and its comparators.

Metabolic ParameterThis compound (PPARγ Inverse Agonist)Rosiglitazone (PPARγ Agonist)GSK5182 (ERRγ Inverse Agonist)
Blood Glucose No significant change reported in healthy C57BL/6 mice.[1]Significantly Decreased in diabetic models (e.g., KKAy and db/db mice).[2][3]Significantly Decreased in diabetic db/db mice.[4][5]
Insulin Sensitivity Not explicitly reported, but no adverse effects noted.Significantly Improved in various diabetic and diet-induced obesity models.Not directly measured, but improved glucose tolerance suggests enhancement.
Body Weight No significant change reported over 21 days.Significantly Increased , associated with increased adiposity and fluid retention.No significant change in db/db mice over 30 days.
Fat Mass No significant change reported.Significantly Increased , particularly in white adipose tissue.No significant change in gonadal or inguinal fat mass in db/db mice.
Plasma Triglycerides No significant change reported.Significantly Decreased in diabetic KKAy mice.No significant change reported in db/db mice.
Total Cholesterol No significant change reported.Significantly Decreased in diabetic KKAy mice.No significant change reported in db/db mice.
Primary Mechanism Represses basal PPARγ transcriptional activity.Potent activation of PPARγ, leading to broad gene expression changes in lipid and glucose metabolism.Represses ERRγ transcriptional activity, primarily inhibiting hepatic gluconeogenesis.

Experimental Protocols

The data presented in this guide are derived from the following key experimental designs.

This compound Protocol:

  • Animal Model: Lean, healthy C57BL/6J mice.

  • Administration: Chronic administration for 21 days.

  • Dosage: Specific dosage not detailed in the abstract, but sufficient to support in vivo studies.

  • Key Endpoints: General assessment of metabolic parameters to determine any negative consequences of PPARγ repression.

  • Results: The study concluded that this compound demonstrates no negative effects on metabolic parameters under these conditions.

Rosiglitazone Protocol (Representative Study):

  • Animal Model: Genetically obese and diabetic male ob/ob mice.

  • Administration: Oral administration for 4 weeks.

  • Dosage: 10 mg/kg/day.

  • Key Endpoints: Fasting blood glucose, Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), serum triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-c), body weight, and adipose tissue mass.

  • Results: Rosiglitazone significantly improved insulin sensitivity and lipid profiles but also caused weight gain and increased adiposity.

GSK5182 Protocol:

  • Animal Model: Genetically diabetic db/db mice.

  • Administration: Daily injection for 30 days.

  • Dosage: 40 mg/kg/day.

  • Key Endpoints: Fasting blood glucose, hepatic gluconeogenic gene expression (Pck1, G6pc), body weight, and fat mass.

  • Results: GSK5182 effectively ameliorated hyperglycemia primarily by inhibiting hepatic glucose production, without significantly impacting body weight or fat mass.

Signaling Pathway Visualization

The diagram below illustrates the distinct mechanisms by which a PPARγ agonist (Rosiglitazone) and an inverse agonist (this compound) modulate gene transcription. Agonists stabilize the receptor in a conformation that recruits co-activators, promoting gene expression. In contrast, inverse agonists stabilize a conformation that preferentially recruits co-repressors, actively silencing gene expression.

PPARg_Signaling Modulation of PPARγ Transcriptional Activity cluster_ligands Ligands cluster_receptor Nuclear Receptor Complex cluster_dna DNA Target cluster_coregulators Co-regulators cluster_outcome Transcriptional Outcome Agonist Rosiglitazone (Agonist) PPARg_RXR PPARγ-RXR Heterodimer Agonist->PPARg_RXR Binds & Activates InverseAgonist This compound (Inverse Agonist) InverseAgonist->PPARg_RXR Binds & Represses PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to DNA CoActivator Co-activators (e.g., PGC-1α) PPRE->CoActivator Recruits CoRepressor Co-repressors (e.g., NCOR1) PPRE->CoRepressor Recruits Activation Gene Activation (Insulin Sensitization, Adipogenesis) CoActivator->Activation Repression Basal Repression (Inhibition of Adipogenesis) CoRepressor->Repression

Fig. 1: PPARγ Signaling Pathway Modulation.

Summary and Conclusion

This guide highlights the distinct in vivo metabolic profiles of this compound, Rosiglitazone, and GSK5182.

  • This compound acts as a PPARγ inverse agonist and, in the studied context of healthy mice, exhibits a neutral metabolic profile, suggesting it may avoid the adverse metabolic effects, such as weight gain, associated with PPARγ agonists.

  • Rosiglitazone , a potent PPARγ agonist, demonstrates strong anti-diabetic effects by improving glucose and lipid metabolism but is accompanied by significant side effects like weight gain and increased adiposity.

  • GSK5182 , an ERRγ inverse agonist, provides an alternative mechanism for glucose lowering by targeting hepatic gluconeogenesis, effectively reducing blood glucose in diabetic models without impacting body weight.

The choice between these modulators depends on the specific research question. This compound offers a tool to probe the effects of PPARγ repression without the confounding metabolic benefits or drawbacks of agonists. Rosiglitazone remains a benchmark for studying PPARγ activation, while GSK5182 provides a means to investigate non-PPARγ pathways for glucose control.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of SR2595

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides comprehensive, step-by-step procedures for the safe handling and disposal of the research compound SR2595. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This information is intended to supplement, not replace, the specific guidance provided in the Safety Data Sheet (SDS) for this compound and your institution's established chemical hygiene and waste management plans.

I. Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the experiment. Proper planning can significantly reduce the volume and hazards of the waste generated.

  • Source Reduction: Order and use the minimum quantity of this compound necessary for your experimental needs.

  • Green Chemistry: Where possible, consider alternative, less hazardous reagents or smaller-scale experimental designs.

  • Inventory Management: Maintain a current inventory of all chemicals, including this compound, to prevent over-ordering and the generation of excess waste due to expiration.

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste.

  • Hazard Identification:

    • Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including toxicity, reactivity, flammability, and corrosivity. This document is the primary source of safety information.

    • Treat all waste containing this compound as hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

      • Safety glasses or goggles

      • A lab coat

      • Chemically resistant gloves (e.g., nitrile)

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless specifically permitted by your institution's guidelines.

    • Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, gloves, pipette tips) in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix aqueous and organic solvent waste streams unless instructed to do so.

    • Sharps Waste: Any sharps (e.g., needles, blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[1]

  • Waste Container Management:

    • Container Selection: Use containers that are chemically compatible with the waste being collected. Often, the original manufacturer's container is a suitable choice for waste.[1] For liquid waste, use a container with a secure, screw-top lid.

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all components (including "this compound"), and the approximate concentration of each. The accumulation start date must also be clearly marked.

    • Storage: Keep waste containers closed at all times, except when adding waste.[2] Store containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation and under the control of laboratory personnel.[2][3]

  • Requesting Waste Pickup:

    • Once a waste container is full (do not overfill, typically no more than 90% capacity) or has reached the maximum allowable accumulation time, arrange for its disposal through your institution's EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

III. Quantitative Limits for Hazardous Waste Accumulation

Laboratories are subject to strict regulatory limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area (SAA). The following table summarizes typical accumulation limits. Always confirm the specific limits for your institution.

Waste TypeMaximum Volume/Mass in SAA
Total Hazardous Waste55 gallons
Acutely Hazardous Waste (P-listed)1 quart (liquid) or 1 kg (solid)

Data sourced from various institutional and regulatory guidelines.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

SR2595_Disposal_Workflow start Start: Waste Generation (this compound) consult_sds Consult this compound SDS & Institutional Policy start->consult_sds determine_waste_type Determine Waste Type consult_sds->determine_waste_type solid_waste Solid Waste (e.g., contaminated gloves) determine_waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) determine_waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles) determine_waste_type->sharps_waste Sharps select_container_solid Select Labeled Solid Waste Container solid_waste->select_container_solid select_container_liquid Select Labeled Liquid Waste Container liquid_waste->select_container_liquid select_container_sharps Select Labeled Sharps Container sharps_waste->select_container_sharps store_in_saa Store in Satellite Accumulation Area (SAA) select_container_solid->store_in_saa select_container_liquid->store_in_saa select_container_sharps->store_in_saa monitor_limits Monitor Accumulation Limits (Volume & Time) store_in_saa->monitor_limits request_pickup Request Waste Pickup from EHS monitor_limits->request_pickup Limits Reached end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended for guidance purposes only. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, local, and institutional regulations for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling SR2595

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for SR2595 was publicly available at the time of this writing. The following guidance is based on established best practices for handling potent chemical compounds in a laboratory setting and should be adapted based on a thorough risk assessment of the compound's known or suspected properties.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling the potent PPARγ inverse agonist, this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds like this compound. The following table summarizes the recommended PPE based on the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.

Operational Plan: Step-by-Step Handling Protocol

A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure personnel safety.

Preparation
  • Designate a specific handling area: This should ideally be a chemical fume hood.

  • Ensure proper ventilation: Work in a well-ventilated area, preferably a certified chemical fume hood.

  • Assemble all necessary equipment and PPE: Have everything ready before you begin to avoid interruptions.

  • Minimize the quantity of the compound handled: Only work with the amount of this compound necessary for the experiment.

  • Review general laboratory safety rules: Familiarize yourself with the location of safety showers, eyewash stations, and fire extinguishers[1].

Handling
  • Wear appropriate PPE at all times.

  • Avoid skin and eye contact.

  • Prevent aerosol generation: Use techniques that minimize the creation of dust or droplets.

  • Use wet-wiping techniques for cleaning surfaces.

  • Decontaminate all equipment after use.

Weighing (if handling a solid)
  • Perform this task within a chemical fume hood.

  • Use a disposable weigh boat.

Solution Preparation
  • Add the solvent to the compound slowly to avoid splashing. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF)[2].

Experimental Procedure
  • Conduct all manipulations of the compound within the designated handling area.

Decontamination and Clean-up
  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. Since this compound is not classified as a hazardous substance, it can likely be disposed of as non-hazardous chemical waste. However, always follow your institution's specific guidelines.

Waste Segregation
  • Segregate non-hazardous from hazardous waste. [3] Combining them will require the entire mixture to be treated as hazardous waste[3].

Disposal of Unused this compound
  • Solid Waste: If local regulations permit, small quantities of solid, non-hazardous chemicals may be suitable for disposal in the sanitary landfill[4]. However, they should not be placed in laboratory trash cans.

  • Liquid Waste (Solutions): Non-hazardous liquid waste may be poured down the sink drain with copious amounts of water, but only after obtaining approval from your institution's Environmental Health and Safety (EHS) department.

Container Disposal
  • Empty Containers: Before disposing of empty containers, ensure they are thoroughly rinsed. The rinsate should be collected and disposed of as chemical waste.

  • Label Removal: Obliterate or remove all labels from the empty container before disposal to indicate it no longer contains the chemical.

Visual Guidance: Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Clean-up cluster_disposal Waste Disposal prep_area Designate Handling Area prep_ppe Assemble PPE prep_area->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials weighing Weigh Solid this compound prep_materials->weighing solution_prep Prepare Solution weighing->solution_prep container_disposal Empty Container Disposal weighing->container_disposal experiment Conduct Experiment solution_prep->experiment liquid_waste Liquid Waste solution_prep->liquid_waste solution_prep->container_disposal decon_surfaces Decontaminate Surfaces experiment->decon_surfaces decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment ppe_removal Remove PPE decon_equipment->ppe_removal solid_waste Solid Waste ppe_removal->solid_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR2595
Reactant of Route 2
SR2595

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.